Mono-poc tenofovir
Description
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718877 | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211364-69-1 | |
| Record name | Tenofovir isoproxil monoester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENOFOVIR ISOPROXIL MONOESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Mono-poc Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of Mono-poc tenofovir, a key impurity and mono-ester prodrug of Tenofovir. The methodologies and analytical strategies detailed herein are grounded in established scientific principles and practices to ensure reliability and reproducibility in a research and development setting.
Introduction: The Significance of this compound
This compound, chemically known as ({[(R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl}(hydroxy)phosphoryloxy)methyl isopropyl carbonate, is a significant compound in the landscape of antiretroviral therapy. It is recognized primarily as a process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug of tenofovir for the treatment of HIV and Hepatitis B infections.[1] The presence and quantity of this compound must be carefully monitored and controlled during the manufacturing of TDF to ensure the final drug product's purity, safety, and efficacy. Beyond its role as an impurity, this compound also serves as a mono-ester prodrug of tenofovir, offering insights into the structure-activity relationships of phosphonate nucleotide analogues.
This guide delves into the synthetic pathways for preparing this compound, not as a contaminant, but as a reference standard for analytical method development and validation. Furthermore, it outlines a systematic approach to its comprehensive characterization using modern analytical techniques.
Chemical Structure and Properties
A foundational understanding of the molecular architecture and physicochemical properties of this compound is paramount for its synthesis and analysis.
| Property | Value | Source |
| Chemical Name | ({[(R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl}(hydroxy)phosphoryloxy)methyl isopropyl carbonate | [1] |
| Synonyms | Mono-POC PMPA, Tenofovir Disoproxil Related Compound E, Tenofovir monoisoproxil | [2] |
| CAS Number | 211364-69-1 | [2] |
| Molecular Formula | C14H22N5O7P | [3] |
| Molecular Weight | 403.33 g/mol | [3] |
| Appearance | White Solid | [2] |
| Solubility | Very slightly soluble (0.81 g/L at 25 °C) | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound as a reference standard involves the controlled partial hydrolysis of Tenofovir Disoproxil Fumarate (TDF). This method simulates the potential degradation pathway of TDF and provides a direct means of isolating the mono-ester.
Reaction Scheme
Caption: Synthetic pathway for this compound via partial hydrolysis of TDF.
Experimental Protocol: Synthesis via Partial Hydrolysis
This protocol is adapted from established methods for the preparation of TDF impurities.[1]
Materials:
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Tenofovir Disoproxil Fumarate (TDF)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide solution
-
Ethyl acetate (for chromatography)
-
Methanol (for chromatography)
-
Silica gel for column chromatography
-
Round bottom flask
-
Magnetic stirrer with heating
-
pH meter
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round bottom flask, suspend Tenofovir Disoproxil Fumarate (3.0 g, 0.0058 moles) in a mixture of acetonitrile (15 mL) and water (24 mL) at room temperature.[1]
-
pH Adjustment: Add ammonium hydroxide solution dropwise to the suspension while stirring to adjust the pH to 9.[1]
-
Reaction Conditions: Heat the reaction mixture to 45°C and maintain stirring for 18 hours.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (35:65 v/v).[1] The appearance of a new spot corresponding to this compound and the diminishing of the TDF spot will indicate reaction progression.
-
Work-up: Upon completion of the reaction, concentrate the reaction mass under reduced pressure using a rotary evaporator to remove the solvents.[1]
-
Purification: Purify the crude product by column chromatography on silica gel. Elute the column with a gradient mobile phase of ethyl acetate/methanol (starting with a higher ratio of ethyl acetate and gradually increasing the proportion of methanol, e.g., 40:60 v/v) to isolate the this compound.[1]
-
Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and evaporate the solvent to yield this compound. The expected yield is approximately 85%.[1] Further characterization should be performed to confirm the identity and purity of the synthesized compound.
Characterization of this compound
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of synthesized this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for its quantification in TDF drug substances and products.
HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively polar tenofovir and its derivatives. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The specific ratio and pH of the mobile phase should be optimized to achieve good resolution between this compound, TDF, and other related impurities. |
| Detection | UV at 260 nm | The purine ring in the tenofovir structure exhibits strong UV absorbance at this wavelength, providing good sensitivity.[4] |
| Flow Rate | Typically 1.0 mL/min | A standard flow rate for analytical HPLC, which can be adjusted to optimize separation. |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Maintaining a constant temperature ensures reproducible retention times. |
Expected Results:
Under optimized conditions, a single, sharp peak corresponding to this compound should be observed. The retention time will be distinct from that of TDF and other impurities. The purity can be calculated based on the peak area percentage. A purity of >95% is generally expected for a reference standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.
Experimental Setup:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like this compound.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]+.
Expected Mass Spectrum:
The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound.
-
Calculated Monoisotopic Mass: 403.1257 g/mol [5]
-
Expected [M+H]+ ion: m/z 404.1335
Fragmentation Analysis (MS/MS):
Caption: A hypothetical fragmentation pathway for this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the this compound molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
Deuterated solvents such as DMSO-d6 or D2O are suitable for dissolving the sample.
Expected Spectral Features:
While specific, publicly available assigned spectra for this compound are limited, predictions based on its structure and data from related compounds can be made.
-
¹H NMR:
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Signals corresponding to the protons on the adenine ring (typically in the aromatic region, ~8.0-8.5 ppm).
-
Signals for the protons on the propan-2-yl side chain.
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Signals for the methylene protons adjacent to the phosphonate group.
-
A characteristic signal for the methine proton and methyl protons of the isopropyl group of the "poc" moiety.
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A signal for the methylene protons of the "oxy-methoxy" linker.
-
-
¹³C NMR:
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Resonances for the carbon atoms of the adenine ring.
-
Signals for the carbons of the propan-2-yl side chain.
-
Resonances for the carbons of the isopropyl and "oxy-methoxy" groups.
-
-
³¹P NMR:
-
A single resonance is expected for the phosphorus atom in the phosphonate group.
-
Obtaining and fully assigning the ¹H, ¹³C, and ³¹P NMR spectra is a critical step in the definitive characterization of synthesized this compound.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the this compound molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3100 | N-H stretching (amine) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1760 | C=O stretching (carbonate) |
| ~1650-1600 | N-H bending, C=N stretching (purine ring) |
| ~1250 | P=O stretching (phosphonate) |
| ~1100-1000 | C-O stretching |
Conclusion and Best Practices
The synthesis and characterization of this compound are crucial for the quality control of Tenofovir Disoproxil Fumarate and for advancing our understanding of tenofovir prodrugs. The protocols and analytical methods outlined in this guide provide a robust framework for researchers in this field. It is imperative to perform all experiments with due diligence, adhering to safety protocols and good laboratory practices. For definitive structural elucidation, a combination of all the described analytical techniques is essential. The availability of a well-characterized in-house or commercially sourced reference standard of this compound is fundamental for the accurate validation of analytical methods used in a regulated environment.
References
-
Deepak Panmand, et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
-
Veeprho. (n.d.). Tenofovir NPOC POC PMPA | CAS 1217542-13-6. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011). Tenofovir Disoproxil Fumarate. Retrieved from [Link]
-
ResearchGate. (n.d.). Product Ion Mass Spectra of [M+H]+ Ions of (A) TFV and (B) IS. Retrieved from [Link]
-
PubMed. (n.d.). Rapid and specific liquid chromatographic tandem mass spectrometric determination of tenofovir in human plasma and its fragmentation study. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Manojkumar, I., & Sankar, A. S. K. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology, 2(1), 1-6. [Link]
-
PubChem. (n.d.). ({[(S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). ({phosphoryl}oxy)methyl isopropyl carbonate fumarate. Retrieved from [Link]
-
Niessen, W. M. A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 40(4), 324-368. [Link]
-
ResearchGate. (n.d.). Chemical structures and MS/MS spectra of tenofovir and tenofovir diphosphate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). ({phosphoryl}oxy)methyl Isopropyl Carbonate Fumarate. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 211364-69-1 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
The Cellular Journey of Mono-poc Tenofovir: An In-Depth Technical Guide on Uptake and Metabolism
Introduction: The Pivotal Role of Mono-poc Tenofovir in Tenofovir Delivery
This compound, a key intermediate metabolite of the widely used antiretroviral prodrug tenofovir disoproxil fumarate (TDF), represents a critical juncture in the intracellular delivery of tenofovir.[1][2][3] As a monoester of tenofovir, its physicochemical properties are distinct from both the parent prodrug TDF and the active drug, tenofovir. This guide provides a comprehensive technical overview of the cellular uptake and metabolic fate of this compound, offering insights for researchers and drug development professionals in the field of antiviral therapies. Understanding the cellular pharmacology of this transient yet crucial molecule is paramount for optimizing the design of next-generation nucleotide analogue prodrugs.
Cellular Uptake: A Tale of Two Pathways
The cellular entry of tenofovir and its prodrugs is a study in contrasts, dictated by their differing lipophilicity. Tenofovir disoproxil fumarate, being more lipophilic, is thought to primarily cross cellular membranes via passive diffusion.[1][4] In contrast, the parent drug, tenofovir, relies on active transport mechanisms, namely organic anion transporters 1 (OAT1) and OAT3 for its uptake.[1][5]
This compound, being an intermediate in the hydrolysis of TDF, is more lipophilic than tenofovir itself and is therefore also likely to utilize passive diffusion for cellular entry.[6][7] This characteristic is significant as it suggests that this compound present in the extracellular space can directly contribute to the intracellular pool of tenofovir, thereby influencing the ultimate concentration of the active metabolite, tenofovir diphosphate (TFV-DP).[6][7]
The Intracellular Metabolic Cascade: From this compound to the Active Diphosphate
Once inside the cell, this compound undergoes a series of enzymatic transformations to yield the pharmacologically active tenofovir diphosphate. This multi-step process is crucial for the antiviral efficacy of TDF.
Step 1: Hydrolysis to Tenofovir
The initial and rate-limiting step in the intracellular metabolism of this compound is its hydrolysis to tenofovir. This reaction is catalyzed by intracellular carboxylesterases.[1] The efficiency of this conversion is a key determinant of the overall intracellular concentration of tenofovir.
Step 2: Phosphorylation to Tenofovir Monophosphate
Following its formation, tenofovir is phosphorylated to tenofovir monophosphate (TFV-MP) by adenylate kinase.
Step 3: Phosphorylation to Tenofovir Diphosphate
The final and crucial activation step involves the phosphorylation of tenofovir monophosphate to the active metabolite, tenofovir diphosphate (TFV-DP), by nucleoside diphosphate kinase.[8] TFV-DP is a potent inhibitor of viral reverse transcriptase and acts as a chain terminator, thereby halting viral replication.[9]
The following diagram illustrates the intracellular metabolic pathway of this compound:
A Note on Tenofovir Alafenamide (TAF): A More Efficient Prodrug
It is pertinent to briefly mention Tenofovir Alafenamide (TAF), a newer prodrug of tenofovir.[10] TAF exhibits greater plasma stability and more efficient intracellular delivery of tenofovir compared to TDF.[9][11] Its activation is initiated by cathepsin A, a lysosomal carboxypeptidase, leading to higher intracellular concentrations of the active TFV-DP at lower doses, which translates to an improved safety profile, particularly with respect to renal and bone health.[8][9][11][12][13][14]
Experimental Methodologies for Studying Cellular Uptake and Metabolism
The elucidation of the cellular pharmacology of this compound and other nucleotide analogues relies on a suite of sophisticated analytical techniques.
Protocol 1: In Vitro Cellular Uptake Assay
This protocol outlines a general procedure for quantifying the intracellular accumulation of a test compound.
1. Cell Culture:
- Culture target cells (e.g., human peripheral blood mononuclear cells [PBMCs], HEK293T cells) to a desired confluency in appropriate culture medium.
2. Compound Incubation:
- Prepare a stock solution of the test compound (e.g., radiolabeled or unlabeled this compound).
- Incubate the cells with the test compound at various concentrations and for different time points at 37°C.
3. Cell Lysis and Sample Preparation:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
- Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).
- Collect the cell lysates for analysis.
4. Quantification:
- Quantify the intracellular concentration of the parent compound and its metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][15]
Protocol 2: Enzyme Inhibition Assay
This protocol is designed to identify the enzymes responsible for the metabolism of a compound.
1. Enzyme and Substrate Preparation:
- Obtain the purified enzyme of interest (e.g., recombinant human carboxylesterase 1).
- Prepare a solution of the substrate (this compound).
2. Inhibition Assay:
- Pre-incubate the enzyme with a known inhibitor (e.g., bis-p-nitrophenyl phosphate for carboxylesterases) at various concentrations.[1]
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the formation of the product (tenofovir) over time using a suitable analytical method.
3. Data Analysis:
- Determine the inhibitory concentration (IC50) of the inhibitor to assess its potency.
The following diagram depicts a typical experimental workflow for studying cellular uptake and metabolism:
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for tenofovir monoester (this compound) and tenofovir following a single oral dose of TDF.
| Parameter | Tenofovir Monoester (this compound) | Plasma Tenofovir | Reference |
| Tmax (median, hours) | 0.5 (range: 0.25–2) | ~1-3 | [3][7][16] |
| Cmax (geometric mean, ng/mL) | 131.6 | ~222-300 | [3][7][16] |
| t½ (geometric mean, minutes) | 26 | - | [2][7] |
| AUC0-4h (geometric mean, ng·h/mL) | 93.3 | 448.1 | [6][7] |
Note: These values are derived from studies in healthy volunteers and may vary in different patient populations.
Conclusion and Future Directions
This compound plays a crucial, albeit transient, role in the cellular pharmacology of tenofovir disoproxil fumarate. Its ability to enter cells via passive diffusion contributes significantly to the intracellular pool of tenofovir, which is subsequently phosphorylated to the active antiviral agent, tenofovir diphosphate. A thorough understanding of the factors governing the cellular uptake and metabolism of this key intermediate is essential for the rational design of more efficient and safer nucleotide analogue prodrugs. Future research should focus on further characterizing the transporters that may be involved in the efflux of this compound and on elucidating the inter-individual variability in the activity of the enzymes responsible for its metabolism. Such knowledge will undoubtedly pave the way for the development of novel antiviral therapies with improved pharmacokinetic and pharmacodynamic profiles.
References
-
Birkus, G., et al. (2008). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 52(4), 1455-1461. [Link]
-
Rohan, L. C., et al. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1667-1675. [Link]
-
Robbins, B. L., et al. (1998). Metabolism and activation of the antiretroviral agent 9-(2-phosphonylmethoxypropyl)adenine (PMPA). Antimicrobial Agents and Chemotherapy, 42(3), 612-617. [Link]
-
Ray, A. S., et al. (2006). Mechanism of Active Renal Tubular Efflux of Tenofovir. Antimicrobial Agents and Chemotherapy, 50(10), 3297-3304. [Link]
-
GARDP Revive. (n.d.). Intracellular concentration assays. GARDP Revive. [Link]
-
Birkus, G., et al. (2011). Role of Cathepsin A and Lysosomes in the Intracellular Activation of Novel Antipapillomavirus Agent GS-9191. Antimicrobial Agents and Chemotherapy, 55(5), 2166-2173. [Link]
-
Tun-Yhong, W., et al. (2017). The pathway of tenofovir (TFV) transport in proximal tubular epithelium cells. ResearchGate. [Link]
-
Mehellou, Y., & De Clercq, E. (2010). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Medicinal Chemistry Communications, 1(5), 326-339. [Link]
-
Wiemer, A. J., et al. (2011). Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. Journal of Medicinal Chemistry, 54(17), 5943-5953. [Link]
-
Kohler, J. J., et al. (2016). Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters. Journal of the American Society of Nephrology, 27(6), 1637-1645. [Link]
-
Izzedine, H., et al. (2014). Confirmed and potential transporters involved in active tubular secretion of tenofovir into urine. Nephrology Dialysis Transplantation, 29(1), 22-29. [Link]
-
Moss, D. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2314-2321. [Link]
-
Brouwer, K. L. R., et al. (2013). Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Clinical Pharmacology & Therapeutics, 94(3), 317-329. [Link]
-
Ahlin, G., et al. (2011). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 39(10), 1937-1946. [Link]
-
Lätti, S., et al. (2016). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics, 13(3), 925-934. [Link]
-
Li, L., & Brouwer, K. L. R. (2016). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Methods in Molecular Biology, 1435, 19-38. [Link]
-
Moss, D. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2314-2321. [Link]
-
Babusis, D., et al. (2013). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 57(3), 1279-1285. [Link]
-
Kearney, B. P., et al. (2004). Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children. Antimicrobial Agents and Chemotherapy, 48(5), 1673-1677. [Link]
-
Chan, H. L. Y., et al. (2016). Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial. The Lancet Gastroenterology & Hepatology, 1(3), 185-195. [Link]
-
Ma, B., et al. (2018). Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. Antiviral Research, 151, 1-3. [Link]
-
Moss, D. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2314-2321. [Link]
-
Rohan, L. C., et al. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1667-1675. [Link]
-
Madrasi, K., et al. (2014). Linking the population pharmacokinetics of tenofovir and its metabolites with its cellular uptake and metabolism. CPT: Pharmacometrics & Systems Pharmacology, 3(11), e147. [Link]
-
Elliott, W., & Chan, J. (2016). Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate. Clinician Reviews, 26(6), 34-36. [Link]
-
Sax, P. E., et al. (2014). Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study. Journal of Acquired Immune Deficiency Syndromes, 67(1), 52-58. [Link]
-
Moss, D. M., et al. (2018). Pharmacokinetics of Tenofovir-Monoester Following Single-Dose Administration of Tenofovir Disoproxil Fumarate. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication, 4(2), 72-79. [Link]
-
Pharmaffiliates. (n.d.). Mono-POC Methyl Tenofovir Fumarate (Mixture of Diastereomers). Pharmaffiliates. [Link]
-
Hou, J., et al. (2021). 3-year Treatment of Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate for Chronic HBV Infection in China. Journal of Viral Hepatitis, 28(11), 1546-1556. [Link]
Sources
- 1. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.com [clinician.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 16. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Evaluation of Mono-poc Tenofovir's Antiviral Activity
Abstract
Tenofovir is a cornerstone of antiretroviral therapy, functioning as a potent nucleotide reverse transcriptase inhibitor (NRTI) against HIV and Hepatitis B virus (HBV).[1][2][3] Its clinical utility, however, is limited by the poor oral bioavailability of the parent drug, necessitating the development of prodrugs to enhance systemic absorption and intracellular delivery.[4][5] This technical guide details a comprehensive framework for the in vitro assessment of Mono-poc tenofovir, a novel prodrug candidate. The "poc" moiety, likely representing pivaloyloxymethylcarbonyl, is a strategy to mask the phosphonate group's negative charge, thereby improving cell permeability.[6] This document provides field-proven, step-by-step protocols for determining cytotoxicity (CC50), antiviral efficacy (EC50), and the resulting selectivity index (SI), ensuring a robust and self-validating evaluation for researchers in drug development.
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir exerts its antiviral effect in its diphosphorylated form, tenofovir diphosphate (TFV-DP), which acts as a chain terminator for viral DNA synthesis by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[2][7] This action effectively halts the replication process of retroviruses.[1][2] The primary challenge with tenofovir is its phosphonate group, which is negatively charged at physiological pH, leading to poor membrane permeability and low oral bioavailability.
Prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were engineered to overcome this limitation.[5][8] They mask the phosphonate charge, allowing for efficient absorption and transport into cells.[5][6] Once inside the cell, enzymatic cleavage releases tenofovir, which is then phosphorylated by cellular kinases to the active TFV-DP.[9][10] this compound is conceptualized within this paradigm, utilizing a pivaloyloxymethylcarbonyl (POC) group to enhance lipophilicity and facilitate cellular uptake.[6] The goal of this guide is to outline the critical in vitro experiments required to validate its potential as an effective antiviral agent.
Core Principles and Mechanism of Action
The central hypothesis is that this compound will be efficiently transported into target cells, where it will be metabolized to release tenofovir, leading to the accumulation of the active TFV-DP. The subsequent inhibition of viral reverse transcriptase is the ultimate measure of its success.
Hypothesized Intracellular Activation Pathway
The conversion of this compound to its active form is a multi-step intracellular process. Understanding this pathway is crucial for interpreting experimental results.
-
Passive Diffusion: The lipophilic POC moiety allows this compound to diffuse across the cell membrane.
-
Esterase Cleavage: Intracellular esterases, such as Cathepsin A (CatA) or carboxylesterases (Ces), are expected to hydrolyze the POC group, releasing tenofovir.[9]
-
Phosphorylation Cascade: Cellular kinases sequentially phosphorylate tenofovir to tenofovir monophosphate (TFV-MP) and then to the active tenofovir diphosphate (TFV-DP).[9][10]
-
Reverse Transcriptase Inhibition: TFV-DP competes with dATP for incorporation into the nascent viral DNA strand.[2] Its incorporation leads to chain termination due to the lack of a 3'-hydroxyl group, thereby inhibiting viral replication.[1][2]
Caption: Hypothesized intracellular activation pathway of this compound.
Experimental Design: A Self-Validating System
A robust evaluation hinges on two key components: assessing the compound's toxicity to the host cell and measuring its specific activity against the virus. The ratio between these two values, the Selectivity Index (SI), is the ultimate measure of a drug candidate's potential.[11][12] An SI value of 10 or greater is generally considered promising.[11]
General Experimental Workflow
The workflow is designed to be logical and sequential, with cytotoxicity data informing the concentration range for antiviral assays.
Caption: General workflow for in vitro antiviral evaluation.
Detailed Experimental Protocols
The following protocols are foundational. The choice of cell line and viral strain should be tailored to the therapeutic target (e.g., MT-4 cells for HIV-1, HepG2.2.15 cells for HBV).[9][13]
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that reduces host cell viability by 50%. The MTT assay is a reliable, colorimetric method for this purpose.[11][14] It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15][16]
Materials:
-
Host cell line (e.g., MT-4) in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol/HCl)
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate.[11] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2-fold serial dilution series of this compound in culture medium.[11] The concentration range should be broad (e.g., 1000 µM down to ~0.5 µM) to capture the full dose-response curve.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls:
-
Cell Control: Cells treated with medium only (100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Blank Control: Medium only (for background absorbance).
-
-
Incubation: Incubate the plate for a period consistent with the planned antiviral assay (typically 48-72 hours).[11]
-
MTT Addition: Carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.[14] Incubate for 4 hours (37°C, 5% CO₂) to allow for formazan crystal formation.[14]
-
Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[11] Gently shake the plate for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control.[11] Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the CC50 value.[11][17]
Protocol 2: Antiviral Activity Assay (EC50 Determination for HIV-1)
This protocol measures the concentration of this compound required to inhibit viral replication by 50%. This example uses an HIV-1 p24 antigen ELISA as the endpoint, which quantifies the amount of a core viral protein.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
This compound and reference drug (e.g., TDF)
-
Commercial HIV-1 p24 Antigen ELISA kit
Step-by-Step Methodology:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the cytotoxicity protocol.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference control (TDF) in culture medium. The concentration range should bracket the expected EC50.
-
Treatment and Infection: Add 50 µL of the compound dilutions to the appropriate wells. Immediately after, add 50 µL of HIV-1 diluted to a pre-determined multiplicity of infection (MOI). Include the following controls:
-
Cell Control: Cells only (no virus, no drug).
-
Virus Control: Cells plus virus (no drug, represents 0% inhibition).
-
Reference Control: Cells plus virus plus reference drug (e.g., TDF).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO₂, allowing for multiple rounds of viral replication.
-
Endpoint Measurement: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant of each well according to the manufacturer's protocol for the ELISA kit.
-
Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control.[17] Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.[17][18]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table to facilitate comparison between the test compound and reference drugs.
Table 1: Example In Vitro Antiviral Profile against HIV-1 in MT-4 Cells
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >100 | 0.05 | >2000 |
| Tenofovir (Parent) | >1000 | 5.0 | >200 |
| TDF (Reference) | >100 | 0.02 | >5000 |
Data are hypothetical examples for illustrative purposes.
Interpretation:
-
A high CC50 value indicates low cellular toxicity.
-
A low EC50 value indicates high antiviral potency.[19] A significantly lower EC50 for this compound compared to the parent drug, tenofovir, would suggest successful intracellular delivery and activation.[4][19]
-
A high SI value is the most critical indicator of a promising drug candidate, signifying a wide therapeutic window where the compound is effective against the virus at concentrations that are not harmful to host cells.[12]
Caption: Relationship between cytotoxicity, potency, and drug candidacy.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its cytotoxicity and antiviral efficacy, researchers can calculate the selectivity index, a crucial first step in evaluating its potential as a next-generation antiretroviral agent. A successful outcome from these studies—characterized by low cytotoxicity, high potency, and a favorable selectivity index—would provide a strong rationale for advancing the compound to more complex studies, including mechanism of action confirmation, resistance profiling, and preclinical pharmacokinetic and pharmacodynamic evaluations.
References
- Patsnap Synapse. (2024). What is the mechanism of Tefovir?
- Patsnap Synapse. (2024). What is the mechanism of Tenofovir?
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil.
-
Babusis, D., et al. (2015). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 59(10), 6069-6076. Retrieved from [Link]
-
Miller, M. R., et al. (2018). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Molecules, 23(7), 1633. Retrieved from [Link]
- Pharmacology of Nucleotide Reverse Transcriptase Inhibitors. (2025). YouTube.
-
Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. Retrieved from [Link]
- BenchChem. (n.d.). Enhancing Tenofovir Bioavailability: An In-depth Technical Guide to Prodrug Strategies.
-
Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Retrieved from [Link]
- BenchChem. (n.d.). Protocol for assessing cytotoxicity (CC50) of antiviral compounds.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. Retrieved from [Link]
-
Drugs.com. (2025). Truvada: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]
-
van der Kuijl, M. B., et al. (2012). Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection. PLOS ONE, 7(7), e40313. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ViroPlex. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]
-
Li, X., et al. (2017). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virologica Sinica, 32(3), 242-251. Retrieved from [Link]
-
Wang, X., et al. (2021). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical Pharmacology & Therapeutics, 109(1), 127-131. Retrieved from [Link]
-
ResearchGate. (2022). 50% effective concentration (EC50) and 50% cytotoxicity... Retrieved from [Link]
-
Bam, R. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral. Antimicrobial Agents and Chemotherapy, 59(10), 6069-6076. Retrieved from [Link]
-
Bam, R. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 6069-6076. Retrieved from [Link]
-
Wang, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 959387. Retrieved from [Link]
Sources
- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 8. drugs.com [drugs.com]
- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. frontiersin.org [frontiersin.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
The Pivotal Role of Acyloxymethyl Esters in Tenofovir Prodrug Design: A Technical Guide to the Pivaloyloxymethyl (POM) and Isopropoxycarbonyloxymethyl (POC) Moieties
Abstract
Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) fundamental to the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1] However, its clinical utility in its parent form is severely hampered by poor oral bioavailability, a direct consequence of the dianionic phosphonate group that restricts membrane permeability.[2] This technical guide provides an in-depth analysis of the acyloxymethyl ester prodrug strategy, specifically focusing on the pivaloyloxymethyl (POM) and the structurally related isopropoxycarbonyloxymethyl (POC) groups, which were instrumental in transforming tenofovir into a clinically successful oral therapeutic. We will dissect the mechanism by which these moieties enhance lipophilicity and facilitate intestinal absorption, detail the intracellular enzymatic activation cascade, and explore the pharmacokinetic implications. Furthermore, this guide will address the inherent limitations and toxicological considerations of this first-generation prodrug approach, which ultimately paved the way for next-generation compounds like Tenofovir Alafenamide (TAF).
The Challenge of Tenofovir Delivery
Physicochemical Properties of Tenofovir
Tenofovir is an acyclic nucleoside phosphonate (ANP) analog of adenosine 5'-monophosphate.[3] The presence of the phosphonate group (P-C bond) instead of a phosphate ester (P-O bond) grants it high stability against hydrolysis by cellular phosphatases. However, this same group is the primary obstacle to its oral administration. At physiological pH, the phosphonic acid is deprotonated, existing as a dianion, which imparts high water solubility but extremely low lipid membrane permeability.[2]
The Bioavailability Barrier
For a drug to be orally effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process overwhelmingly favors small, moderately lipophilic molecules that can passively diffuse across the lipid bilayers of intestinal epithelial cells. The highly polar, negatively charged nature of tenofovir prevents this passive diffusion, resulting in an oral bioavailability of less than 2%. This necessitates a prodrug approach to mask the phosphonate's charge, rendering the molecule more lipophilic and capable of cellular penetration.
The Acyloxymethyl Prodrug Strategy
Principles of Prodrug Design for Phosphonates
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. For phosphonates, the primary goal is to neutralize the two negative charges. An effective strategy is to convert the phosphonic acid into a diester using lipophilic, biolabile (enzymatically cleavable) protecting groups.[4] The acyloxymethyl ester, particularly the pivaloyloxymethyl (POM) variant, is a well-established promoiety for this purpose.[5] It enhances lipophilicity and is readily cleaved by ubiquitous cellular esterases to regenerate the parent phosphonate intracellularly.[6]
The Pivaloyloxymethyl (POM) and Isopropoxycarbonyloxymethyl (POC) Groups
The first successful oral prodrug of tenofovir, Tenofovir Disoproxil Fumarate (TDF), utilizes two isopropoxycarbonyloxymethyl (POC or "isoproxil") groups to mask the phosphonate.[7] The POC group is structurally and functionally analogous to the POM group, differing only in the substituent on the carbonyl carbon (isopropoxy vs. tert-butyl). Both function by the same mechanism. These groups are attached to the phosphorus atom via oxygen, forming a bis(acyloxymethyl) phosphonate diester. This structural modification converts the polar, charged phosphonate into a neutral, more lipophilic entity.
Figure 1: Conceptual diagram showing the conversion of polar Tenofovir into a lipophilic prodrug by masking the phosphonate with two POC groups.
Mechanism of Enhanced Bioavailability: A Case Study of TDF
Masking Polarity and Increasing Lipophilicity
The two POC groups in TDF effectively neutralize the negative charges of the phosphonate. This transformation drastically increases the molecule's lipophilicity (fat-solubility), allowing it to partition from the aqueous environment of the intestinal lumen into the lipid-rich cell membranes of the gut epithelium.
Intestinal Absorption and First-Pass Metabolism
Following oral administration, TDF is absorbed from the small intestine via passive diffusion.[3] Its oral bioavailability in fasted individuals is approximately 25%, which increases to about 40% when taken with a high-fat meal, highlighting the importance of lipophilicity in its absorption.[3] Once absorbed, it enters the portal circulation and is distributed throughout the body.
Intracellular Activation Pathway
The clinical efficacy of TDF relies on its efficient conversion to tenofovir and subsequent phosphorylation to the active antiviral agent, tenofovir diphosphate (TFV-DP). This multi-step process occurs intracellularly.
-
Step 1: Esterase-Mediated Hydrolysis: The process is initiated by non-specific carboxylesterases, primarily human carboxylesterase 1 (hCES1), which are abundant in hepatocytes, lymphocytes, and other target cells. These enzymes recognize and hydrolyze the two ester bonds of the POC groups.[2]
-
Step 2: Spontaneous Degradation: This enzymatic cleavage releases two molecules of an unstable hydroxymethyl intermediate. This intermediate rapidly and spontaneously degrades into formaldehyde and another byproduct (isopropanol and carbon dioxide from the POC group, or pivalic acid from a POM group).
-
Step 3: Liberation of Tenofovir Monophosphate: The removal of the protecting groups regenerates the phosphonate moiety, releasing tenofovir monophosphate (the parent drug, tenofovir) directly inside the cell.
-
Step 4: Cellular Phosphorylation: Cellular kinases then phosphorylate tenofovir monophosphate twice more to yield the active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination when incorporated into viral DNA.[1]
Figure 2: Intracellular metabolic activation pathway of Tenofovir Disoproxil Fumarate (TDF) to the active antiviral agent, Tenofovir Diphosphate (TFV-DP).
Pharmacokinetic Profile and Clinical Implications
The POM/POC prodrug strategy dramatically improves the pharmacokinetic profile of tenofovir, enabling effective once-daily oral dosing.
Comparative Pharmacokinetics: Tenofovir vs. TDF
| Parameter | Tenofovir (Parent Drug) | Tenofovir Disoproxil Fumarate (TDF) |
| Oral Bioavailability | < 2% | ~25% (fasting), up to 40% (with food)[3] |
| Mechanism of Absorption | Negligible | Passive Diffusion |
| Standard Oral Dose | Not orally administered | 300 mg once daily |
| Intracellular TFV-DP | Low levels achieved | High levels in target cells |
Clinical Efficacy
TDF, in combination with other antiretroviral agents, has been a cornerstone of HIV treatment for decades, demonstrating potent and durable viral suppression.[8] It is also a first-line agent for the treatment of chronic hepatitis B.[9] Its success is a direct result of the POC prodrug moiety's ability to deliver therapeutic concentrations of tenofovir to target cells.
Limitations and Toxicological Considerations
Despite its success, the TDF prodrug strategy is not without drawbacks, primarily related to off-target effects resulting from high systemic exposure to tenofovir and the release of byproducts.
Byproduct Release
The intracellular cleavage of the two POC groups from each molecule of TDF releases two molecules of formaldehyde. While formaldehyde is a known cytotoxic and genotoxic agent, the amounts generated from therapeutic doses of TDF are generally considered to be within the body's capacity for detoxification.
Systemic Tenofovir Exposure: Renal and Bone Toxicity
TDF is largely hydrolyzed to tenofovir in the plasma before it can be taken up by target lymphocytes.[2] This leads to high circulating levels of tenofovir, which is eliminated by the kidneys through both glomerular filtration and active tubular secretion.[2] High concentrations of tenofovir in the proximal tubules of the kidneys can lead to mitochondrial toxicity, resulting in renal impairment, Fanconi syndrome, and acute kidney injury.[9][10] Furthermore, this renal phosphate wasting and other systemic effects can lead to decreased bone mineral density (BMD) over long-term use.[9][11]
The Evolution to Next-Generation Prodrugs: Tenofovir Alafenamide (TAF)
The renal and bone toxicity associated with TDF prompted the development of a second-generation prodrug, Tenofovir Alafenamide (TAF).[12][13] TAF utilizes a different "ProTide" (phosphonamidate) technology, which is much more stable in plasma.[14] This allows TAF to be delivered intact to target cells (like lymphocytes and hepatocytes), where it is more efficiently metabolized to tenofovir.[15] The result is that TAF can achieve therapeutic intracellular concentrations of TFV-DP at a dose (25 mg) that is more than 10 times lower than TDF, leading to over 90% lower systemic plasma concentrations of tenofovir.[12][14] This significantly reduces the risk of renal and bone toxicity compared to TDF.[13][16]
Key Experimental Methodologies for Prodrug Evaluation
Evaluating a novel phosphonate prodrug like TDF involves a series of standardized in vitro and in vivo experiments to determine its stability, permeability, and metabolic fate.
Protocol: In Vitro Chemical and Enzymatic Stability
Objective: To assess the stability of the prodrug in simulated biological fluids to ensure it remains intact until it reaches the target site for absorption.
Methodology:
-
Prepare Solutions: Prepare stock solutions of the prodrug (e.g., TDF) in a suitable solvent like DMSO. Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Collect fresh human plasma.
-
Incubation: Add an aliquot of the prodrug stock solution to pre-warmed SGF, SIF, and plasma to a final concentration of 10-100 µg/mL.
-
Sampling: Incubate the mixtures at 37°C with gentle agitation. At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots.
-
Sample Quenching: Immediately quench the enzymatic reaction in the plasma samples by adding an excess of cold acetonitrile. This also precipitates plasma proteins. Centrifuge to clarify.
-
Analysis: Analyze the supernatant for the concentration of the remaining prodrug and the appearance of the parent drug (tenofovir) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate the half-life (t½) of the prodrug in each medium. A stable prodrug should show minimal degradation in SGF and SIF but should be hydrolyzed in plasma.
Protocol: Caco-2 Permeability Assay for Intestinal Absorption
Objective: To model human intestinal absorption and predict the in vivo permeability of the prodrug. The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, differentiates to form a polarized monolayer of enterocytes with a brush border, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® filter inserts for 21-25 days until a differentiated, confluent monolayer is formed.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. A TEER value >250 Ω·cm² is typically required.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound (prodrug) solution in HBSS to the apical (AP, upper) chamber. c. Add fresh HBSS to the basolateral (BL, lower) chamber. d. Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber, replacing the volume with fresh HBSS.
-
Analysis: Quantify the concentration of the prodrug and any parent drug that has appeared in the BL samples using LC-MS/MS.
-
Calculate Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the AP chamber.
-
Interpretation: A high Papp value for the prodrug compared to a low Papp for the parent drug indicates successful enhancement of permeability.
Figure 3: A simplified workflow for the preclinical evaluation of a novel Tenofovir prodrug candidate.
Conclusion
The use of pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) groups represents a landmark achievement in medicinal chemistry, successfully overcoming the profound bioavailability challenges of tenofovir. By masking the polar phosphonate group, these acyloxymethyl ester moieties enabled the development of TDF, the first orally active formulation of tenofovir, which has had an immeasurable impact on the global management of HIV and HBV. This strategy masterfully enhances lipophilicity to facilitate passive intestinal absorption, while relying on intracellular esterases to release the active drug. However, the associated high systemic drug exposure and consequent renal and bone toxicities highlighted the limitations of this approach. The lessons learned from the TDF experience were critical in guiding the rational design of next-generation prodrugs like TAF, which offer an improved safety profile. The story of the tenofovir prodrugs serves as a powerful case study in the iterative process of drug development, where initial successes are refined to create safer and more efficient therapies.
References
-
Tenofovir disoproxil - Wikipedia. [Link]
-
What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. [Link]
-
Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate - Clinician.com. [Link]
-
Buti, M., et al. (2019). 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection. Journal of Hepatology, 70(5), e213. [Link]
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica. [Link]
-
Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]
-
Venter, W. D. F., et al. (2019). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of the International AIDS Society, 22(Suppl 4), e25277. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines - ChemRxiv. [Link]
-
Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. [Link]
-
Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen - Clinical Trials. [Link]
-
What is the mechanism of Tenofovir? - Patsnap Synapse. [Link]
-
Hill, A., et al. (2024). Which Form of Tenofovir Should Be Used Worldwide: Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide? Clinical Infectious Diseases, 78(Supplement_1), S1-S4. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. [Link]
-
Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications - ResearchGate. [Link]
-
Pivaloyloxymethyl – Knowledge and References - Taylor & Francis. [Link]
-
Aryloxy Pivaloyloxymethyl Prodrugs (POMtides) as Nucleoside Monophosphate Prodrugs - ORCA – Online Research @ Cardiff. [Link]
-
Rephaeli, A., et al. (2005). Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis. Cancer Chemotherapy and Pharmacology, 56(1), 51-61. [Link]
-
Synthesis of tenofovir and its prodrug, tenofovir disoproxil. - ResearchGate. [Link]
-
Synthesis and Preliminary Evaluation of pro-RNA 2′-O-Masked with Biolabile Pivaloyloxymethyl Groups in an RNA Interference Assay | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. [Link]
-
Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications - PubMed. [Link]
-
Relative bioavailability study of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy male fasted volunteers - PubMed. [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC - NIH. [Link]
-
A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed. [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC - NIH. [Link]
-
Tenofovir-induced renal and bone toxicity: report of two cases and literature review - NIH. [Link]
-
Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed. [Link]
-
Tenofovir alafenamide nephrotoxicity in an HIV-positive patient: A case report - PubMed. [Link]
-
Tenofovir-Induced Fanconi Syndrome Presenting with Life-Threatening Hypokalemia: Review of the Literature and Recommendations for Early Detection - MDPI. [Link]
-
tenofovir disoproxil fumarate tablets - accessdata.fda.gov. [Link]
Sources
- 1. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. drugs.com [drugs.com]
- 9. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. clinician.com [clinician.com]
- 13. 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
initial studies on Mono-poc tenofovir stability
An In-Depth Technical Guide to the Initial Stability Assessment of Mono-poc Tenofovir
Introduction
Tenofovir, an acyclic nucleoside phosphonate, is a cornerstone of antiretroviral therapy, acting as a potent inhibitor of viral reverse transcriptase.[1][2] However, the therapeutic utility of the parent drug is hampered by its low oral bioavailability, a direct consequence of the negatively charged phosphonate group at physiological pH which impedes membrane permeability.[3][4] To surmount this challenge, medicinal chemists developed prodrugs, most notably Tenofovir Disoproxil Fumarate (TDF), which masks the phosphonate moiety with two lipophilic isopropyloxycarbonyloxymethyl (POC) groups, significantly enhancing absorption.[3][5]
During the metabolic activation of TDF, the two POC groups are sequentially cleaved by esterases to release the active tenofovir. The intermediate in this process, with one POC group remaining, is this compound.[6][7] This compound is not only a key metabolite but also a potential degradation product of TDF, making its stability profile a critical area of investigation.[6] Understanding the intrinsic stability of this compound is paramount for several reasons: it informs the degradation pathways of the parent TDF prodrug, aids in the development of accurate, stability-indicating analytical methods, and provides insights that can guide the development of more stable next-generation phosphonate prodrugs.[8][9]
This technical guide provides a comprehensive framework for conducting the initial stability studies of this compound. We will delve into the principles of forced degradation, present detailed experimental protocols grounded in regulatory guidelines, and explain the scientific rationale behind each methodological choice. This document is designed for researchers, analytical scientists, and drug development professionals seeking to rigorously evaluate the stability of phosphonate prodrugs.
Section 1: The Foundation of Stability Assessment: Forced Degradation
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[10][] Initial stability assessments are built upon the principle of forced degradation , also known as stress testing.[12][13] The objective is not to determine the shelf life, but rather to purposefully degrade the molecule under conditions more severe than those it would encounter during storage.[10][13] This deliberate stress serves three primary functions:
-
Elucidation of Degradation Pathways: It reveals the likely chemical transformations the molecule may undergo, identifying its intrinsic vulnerabilities.[13][14]
-
Identification of Degradation Products: It generates potential impurities that could form under normal storage conditions, which is crucial for safety assessment.[14]
-
Development of Stability-Indicating Methods: It is essential for developing and validating an analytical method—typically HPLC—that can accurately separate the intact drug from all its degradation products, ensuring that the assay is "stability-indicating."[13][14]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate these studies.[10] The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress, designed to probe the molecule's most susceptible functional groups.[12][13]
Caption: Logical workflow of a forced degradation study.
Section 2: The Analyte: this compound Profile
A thorough understanding of the analyte's chemical structure is a prerequisite for designing a logical stability study.
-
Chemical Name: ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid[15]
-
Molecular Formula: C₁₄H₂₂N₅O₇P[15]
-
Molecular Weight: 403.33 g/mol [15]
-
Structure:
(Source: PubChem CID 71772014)
Key Structural Features and Potential Liabilities: this compound possesses several functional groups that are prime targets for degradation:
-
Ester Linkage: The isopropyloxycarbonyloxymethyl (POC) group contains carbonate and ether linkages. Ester groups are notoriously susceptible to hydrolysis under both acidic and basic conditions.[16][17] This is the most anticipated degradation pathway.
-
Phosphonate Group: While the core P-C bond is stable, the P-O-C linkages can be labile, particularly under harsh pH conditions.[3]
-
Adenine Moiety: The purine ring system contains amine groups and double bonds that could be susceptible to oxidation and photolytic degradation.[18]
Section 3: The Cornerstone: A Stability-Indicating Analytical Method
The validity of all stability data hinges on the analytical method used. An RP-HPLC method is the industry standard for this purpose due to its precision, sensitivity, and versatility.[14][19] The method must be proven to be "stability-indicating," meaning it can quantify the decrease in the active drug substance due to degradation and separate the drug peak from all degradant peaks.
Protocol: RP-HPLC Method Development and Validation
1. Instrument and Conditions:
-
System: A standard HPLC or UPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to its versatility in retaining moderately polar compounds like this compound.[20][21]
-
Mobile Phase: A gradient elution is often necessary to resolve early-eluting polar degradants from the parent drug and any later-eluting non-polar species.
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0-5.0). The buffer is critical to maintain a consistent ionization state of the molecule, ensuring reproducible retention times.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The adenine ring has a strong UV absorbance maximum around 260 nm. A DAD is advantageous as it can help assess peak purity.[22][23]
-
Column Temperature: 30-40 °C to ensure reproducibility.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[12]
-
Further dilute to a working concentration (e.g., 100 µg/mL) for analysis.
3. Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze stressed samples (from forced degradation) to demonstrate that the peaks of the degradants are resolved from the main drug peak.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the working concentration).
-
Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation for the impurities.
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: Experimental Protocols for Forced Degradation
The following protocols are designed to achieve a target degradation of 5-20%.[14][24] This level is sufficient to generate and detect primary degradants without destroying the molecule entirely, which could lead to misleading secondary or tertiary degradation products. All studies should include a control sample (unstressed) for comparison.
Hydrolytic Degradation
-
Scientific Rationale: This condition directly targets the ester and phosphonate ester bonds, which are expected to be the most labile parts of the molecule. Comparing rates in acid versus base can provide mechanistic insights into the hydrolysis reaction.[16][17]
-
Protocol:
-
Prepare three solutions of this compound (approx. 1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (as a control)
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubate the solutions at 60 °C.[12]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Dilute the samples to the target concentration with the mobile phase and analyze by HPLC.
-
Oxidative Degradation
-
Scientific Rationale: This tests the molecule's resilience to oxidative stress. The nitrogen atoms and double bonds within the adenine ring are potential sites of oxidation.
-
Protocol:
-
Prepare a solution of this compound (approx. 1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.[18]
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute and analyze by HPLC. If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) or gentle heating may be employed.[18]
-
Thermal Degradation
-
Scientific Rationale: Assesses the intrinsic stability of the molecule to heat, both in the solid state and in solution. Solid-state degradation can reveal different pathways than solution-state degradation.[25][26]
-
Protocol:
-
Solid State: Place a thin layer of this compound powder in a vial and store it in an oven at a temperature above accelerated testing conditions (e.g., 80 °C).[12] Sample at various time points (e.g., 1, 3, 7 days), dissolve in diluent, and analyze.
-
Solution State: Prepare a solution of the drug in purified water. Incubate at 80 °C, taking samples at appropriate time points for analysis.
-
Photodegradation
-
Scientific Rationale: As mandated by ICH Q1B, this evaluates the potential for degradation upon exposure to light, which is critical for determining storage and packaging requirements.[27][28][29]
-
Protocol:
-
Expose a sample of the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[24][27]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Section 5: Data Analysis and Presentation
Clear and concise presentation of stability data is crucial for interpretation and reporting.
Data Presentation Tables
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Physical Observation |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Clear, colorless solution |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Clear, colorless solution |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Clear, colorless solution |
| Thermal (Solid) | Dry Heat | 80 °C | 7 days | No change in appearance |
| Thermal (Solution) | Purified Water | 80 °C | 24 hours | Clear, colorless solution |
| Photolytic (Solid) | ICH Q1B Light | Ambient | Per ICH | No change in appearance |
Table 2: Representative Quantitative HPLC Results from Stability Studies
| Stress Condition | Time (hrs) | Assay of this compound (%) | % Degradation | Major Degradant Peak (RT, min) | Total Impurities (%) |
|---|---|---|---|---|---|
| Control | 0 | 99.8 | 0.0 | - | 0.2 |
| 0.1 M HCl | 24 | 85.2 | 14.6 | 2.5 | 14.8 |
| 0.1 M NaOH | 8 | 79.5 | 20.3 | 2.5, 3.1 | 20.5 |
| 3% H₂O₂ | 24 | 98.9 | 0.9 | 4.2 | 1.1 |
| Thermal (Solution) | 24 | 96.5 | 3.3 | 2.5 | 3.5 |
| Photolytic | - | 99.5 | 0.3 | - | 0.5 |
(Note: Data are illustrative and will vary based on experimental results.)
Interpretation of Results
-
Significant Degradation: The illustrative data suggest that this compound is most susceptible to base hydrolysis, followed by acid hydrolysis. This strongly indicates the lability of the POC ester moiety.
-
Minor Degradation: The molecule shows moderate stability under thermal and oxidative stress, and high stability under photolytic conditions.
-
Degradation Profile: The appearance of the same major degradant at RT 2.5 min in both hydrolytic and thermal conditions suggests a common degradation product, likely tenofovir itself, resulting from the cleavage of the POC group. Further investigation using mass spectrometry would be required for confirmation.
-
Mass Balance: An ideal study should demonstrate a mass balance close to 100%, where the decrease in the parent drug assay is accounted for by the sum of all degradation products formed.
Conclusion and Next Steps
This guide outlines a systematic and scientifically rigorous approach to conducting initial stability studies on this compound. The forced degradation experiments reveal the molecule's intrinsic stability profile, highlighting its susceptibility to hydrolysis, particularly under basic conditions. This information is critical for understanding the degradation pathways of TDF and for the development of robust pharmaceutical formulations.
The logical next steps following these initial studies would be:
-
Structural Elucidation: Isolate the major degradation products and characterize their structures using advanced analytical techniques such as LC-MS/MS and NMR spectroscopy.
-
Kinetic Analysis: For significant degradation pathways like hydrolysis, perform studies at multiple temperatures to determine the degradation kinetics and calculate the shelf-life under various pH conditions using Arrhenius plots.[18]
-
Long-Term Stability Studies: Initiate formal stability studies on the drug substance under ICH-prescribed long-term and accelerated storage conditions (ICH Q1A) to establish a re-test period.[29]
By following this comprehensive approach, drug development professionals can build a robust understanding of the stability of this compound, ensuring the development of safe, effective, and stable medicinal products.
References
-
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: ICH URL: [Link]
-
Title: Guide to Photostability Testing: ICH Guidelines Source: BioBoston Consulting URL: [Link]
-
Title: ICH guideline for photostability testing: aspects and directions for use Source: PubMed URL: [Link]
-
Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]
- Title: Forced degradation studies fda Source: Google Sites URL
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]
-
Title: Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism Source: Semantic Scholar URL: [Link]
-
Title: this compound | C14H22N5O7P Source: PubChem - NIH URL: [Link]
-
Title: Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance Source: Der Pharma Chemica URL: [Link]
-
Title: A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression Source: PMC - PubMed Central URL: [Link]
-
Title: Thermal decomposition mechanism of tenofovir disoproxil fumarate Source: ResearchGate URL: [Link]
-
Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: ACS Publications URL: [Link]
-
Title: Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm Source: ACS Publications URL: [Link]
-
Title: Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Tenofovir disoproxil Source: Wikipedia URL: [Link]
-
Title: Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection Source: PubMed URL: [Link]
-
Title: (PDF) Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation Source: ResearchGate URL: [Link]
-
Title: Evaluation and synthesis of AZT prodrugs with optimized chemical stabilities: experimental and theoretical analyses Source: CONICET URL: [Link]
-
Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: PMC - NIH URL: [Link]
-
Title: A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation Source: CORE URL: [Link]
-
Title: Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Source: Sites@Rutgers URL: [Link]
-
Title: Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism Source: PubMed URL: [Link]
-
Title: ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC Source: IJCRT.org URL: [Link]
-
Title: Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet Source: PMC - NIH URL: [Link]
-
Title: (PDF) Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form Source: ResearchGate URL: [Link]
-
Title: HPLC method development for tenofovir disoproxil fumarate analysis Source: WJPR URL: [Link]
-
Title: Tenofovir Mono POC Dimer | 1962114-92-6 Source: SynZeal URL: [Link]
-
Title: Evaluation of degradation kinetics and physicochemical stability of tenofovir Source: ResearchGate URL: [Link]
-
Title: Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate Source: PMC - NIH URL: [Link]
-
Title: Tenofovir Monoester Source: Veeprho URL: [Link]
-
Title: Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet Source: ResearchGate URL: [Link]
-
Title: What is the mechanism of Tenofovir? Source: Patsnap Synapse URL: [Link]
-
Title: Tenofovir | C9H14N5O4P Source: PubChem - NIH URL: [Link]
-
Title: Evaluation of degradation kinetics and physicochemical stability of tenofovir Source: PMC - NIH URL: [Link]
-
Title: Determination of Antiviral Drug, Favipiravir by a Stability-Indicating Chromatographic Method Source: Oriental Journal of Chemistry URL: [Link]
-
Title: (PDF) Prodrug strategies in developing antiviral nucleoside analogs Source: ResearchGate URL: [Link]
Sources
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. veeprho.com [veeprho.com]
- 8. A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. This compound | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC method development for tenofovir disoproxil fumarate analysis [wisdomlib.org]
- 20. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. ijcrt.org [ijcrt.org]
- 24. acv-verdun.fr [acv-verdun.fr]
- 25. researchgate.net [researchgate.net]
- 26. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. database.ich.org [database.ich.org]
- 28. biobostonconsulting.com [biobostonconsulting.com]
- 29. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Spectroscopic Analysis of Mono-poc Tenofovir: A Technical Guide to NMR and MS Characterization
Introduction: The Analytical Imperative for Characterizing Tenofovir Prodrugs
Tenofovir, a cornerstone of antiretroviral therapy, requires prodrug strategies to enhance its oral bioavailability. Mono-poc tenofovir, or ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid, represents a key monoisoproxil carbonate derivative. As an impurity or metabolite of tenofovir disoproxil, its unambiguous identification and characterization are critical for quality control in pharmaceutical manufacturing and for understanding the metabolic fate of the parent drug. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques essential for the structural elucidation of this compound. We will move beyond procedural outlines to delve into the rationale behind experimental design and data interpretation, equipping researchers and drug development professionals with the necessary insights for comprehensive analysis.
Molecular Structure and Key Spectroscopic Features
This compound (C₁₄H₂₂N₅O₇P, Molecular Weight: 403.33 g/mol ) comprises the core tenofovir moiety linked to an isopropoxycarbonyloxymethyl (poc) group via a phosphonate ester linkage. This unique structure gives rise to a distinct spectroscopic fingerprint.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the adenine nucleobase, the propyl chain of tenofovir, and the isopropoxycarbonyloxymethyl prodrug moiety. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 (Adenine) | ~8.2 | Singlet | - | Characteristic downfield shift of the proton at the 2-position of the purine ring. |
| H-8 (Adenine) | ~8.1 | Singlet | - | Slightly upfield of H-2, typical for the 8-position proton of adenine. |
| -NH₂ (Adenine) | ~7.3 | Broad Singlet | - | Exchangeable protons of the primary amine, often appearing as a broad signal. |
| -O-CH- (Isopropyl) | ~4.9 | Septet | ~6.2 | Methine proton of the isopropyl group, split by six equivalent methyl protons. |
| -O-CH₂-O- (poc) | ~5.6 | Doublet | ~12.0 | Methylene protons of the poc group, showing geminal coupling and potential coupling to phosphorus. |
| -N-CH₂- (Tenofovir) | ~4.2 | Multiplet | - | Methylene protons adjacent to the adenine nitrogen. |
| -O-CH- (Tenofovir) | ~4.0 | Multiplet | - | Methine proton of the tenofovir propyl chain. |
| -P-CH₂-O- (Tenofovir) | ~3.8 | Multiplet | - | Methylene protons adjacent to the phosphonate group. |
| -CH₃ (Isopropyl) | ~1.2 | Doublet | ~6.2 | Six equivalent methyl protons of the isopropyl group, coupled to the methine proton. |
| -CH₃ (Tenofovir) | ~1.1 | Doublet | ~6.8 | Methyl protons of the tenofovir propyl chain, coupled to the adjacent methine proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O (Carbonate) | ~154 | Carbonyl carbon of the carbonate group, highly deshielded. |
| C-4, C-6 (Adenine) | ~152, ~156 | Quaternary carbons of the purine ring. |
| C-2, C-8 (Adenine) | ~153, ~140 | Protonated carbons of the purine ring. |
| C-5 (Adenine) | ~118 | Quaternary carbon of the purine ring. |
| -O-CH- (Isopropyl) | ~72 | Methine carbon of the isopropyl group. |
| -O-CH₂-O- (poc) | ~82 | Methylene carbon of the poc group. |
| -O-CH- (Tenofovir) | ~78 | Methine carbon of the tenofovir propyl chain. |
| -P-CH₂-O- (Tenofovir) | ~65 | Methylene carbon adjacent to the phosphonate, showing C-P coupling. |
| -N-CH₂- (Tenofovir) | ~49 | Methylene carbon adjacent to the adenine nitrogen. |
| -CH₃ (Isopropyl) | ~21 | Methyl carbons of the isopropyl group. |
| -CH₃ (Tenofovir) | ~17 | Methyl carbon of the tenofovir propyl chain. |
³¹P NMR Spectroscopy: The Phosphonate Fingerprint
³¹P NMR is indispensable for characterizing phosphonate-containing compounds. A proton-decoupled ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift provides information about the oxidation state and chemical environment of the phosphorus atom. For phosphonate monoesters like this compound, the ³¹P chemical shift is anticipated to be in the range of +15 to +25 ppm.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical to ensure sample solubility and minimize signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use an external standard (e.g., 85% H₃PO₄) for chemical shift referencing.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, crucial for connecting different structural fragments.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of this compound. Using a technique like electrospray ionization (ESI) in positive ion mode, the expected protonated molecule [M+H]⁺ would have a calculated exact mass of 404.1331 m/z for the molecular formula C₁₄H₂₃N₅O₇P⁺.
Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will induce fragmentation, providing structural information. The fragmentation of tenofovir prodrugs is well-characterized, with cleavage often occurring at the phosphonate ester linkages.
A plausible fragmentation pathway for this compound is as follows:
-
Initial Loss of the 'poc' Moiety: The most labile bond is often the phosphonate ester linkage. Cleavage can result in the loss of the isopropoxycarbonyloxymethyl group, leading to the formation of the tenofovir ion at m/z 288 . This is a characteristic fragment for tenofovir prodrugs.
-
Fragmentation of the Tenofovir Moiety: The resulting tenofovir ion (m/z 288) can undergo further fragmentation, consistent with the known fragmentation of tenofovir itself. This includes the loss of the phosphonomethoxypropyl side chain to yield the protonated adenine base at m/z 136 . Another significant fragment is often observed at m/z 176 , corresponding to the side chain.
-
Fragmentation of the 'poc' Moiety: Depending on the collision energy, fragmentation within the isopropoxycarbonyloxymethyl group itself could occur, leading to the loss of isopropene (C₃H₆) or carbon dioxide (CO₂).
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
LC-HRMS Acquisition:
-
Perform chromatographic separation using a C18 column to resolve this compound from any impurities.
-
Acquire full scan HRMS data in positive ion mode to determine the accurate mass of the [M+H]⁺ ion.
-
-
LC-MS/MS Acquisition:
-
Perform a product ion scan of the precursor ion at m/z 404.13.
-
Vary the collision energy to observe a range of fragment ions and establish the fragmentation pathway.
-
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive characterization of this compound relies on the synergistic application of NMR and MS techniques. While NMR provides the definitive, detailed molecular structure, MS confirms the elemental composition and offers complementary structural information through its fragmentation patterns. The protocols and predictive data presented in this guide offer a robust framework for researchers and scientists in the pharmaceutical industry to confidently identify and characterize this important tenofovir-related compound, ensuring the quality and safety of antiviral therapies.
References
-
Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
-
He, Z., Wei, C., Gao, H., Li, Y., & Che, D. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283–288. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Observed mass fragmentation pathway for protonated precursor ion (m/z 288) of TFV. [Link]
-
ResearchGate. (n.d.). (a) ¹³C NMR spectrum of tenofovir. (b) ¹H NMR spectrum of tenofovir. [Link]
-
University of Ottawa. (n.d.). 31P NMR. [Link]
-
ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds. [Link]
-
ResearchGate. (n.d.). Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS. [Link]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Tenofovir and its Prodrugs
Introduction: The Critical Role of Tenofovir Monitoring
Tenofovir, a cornerstone of antiretroviral therapy (ART) for HIV treatment and pre-exposure prophylaxis (PrEP), and a key agent in managing chronic hepatitis B, exists in several prodrug forms, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][2][3][4] These prodrugs are designed to enhance the oral bioavailability of tenofovir, which is then intracellularly phosphorylated to its active metabolite, tenofovir diphosphate (TFV-DP), a potent inhibitor of viral reverse transcriptase.[5][6][7] The therapeutic efficacy and safety of tenofovir-based regimens are intrinsically linked to achieving and maintaining optimal drug concentrations in the body. Therefore, robust and reliable analytical methods for the quantification of tenofovir and its prodrugs in various biological matrices and pharmaceutical formulations are paramount for drug development, therapeutic drug monitoring (TDM), and quality control.[5][6][8][9] This guide provides detailed application notes and validated protocols for the detection and quantification of tenofovir, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established scientific principles and regulatory standards.
I. High-Performance Liquid Chromatography (HPLC) for Tenofovir Analysis
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of tenofovir in both pharmaceutical dosage forms and biological fluids.[10] Its popularity stems from its versatility, sensitivity, and reproducibility.[10] Reversed-phase HPLC, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase, is the most common approach for tenofovir analysis.[10][11]
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a critical step in developing a robust and reliable method. The choices are dictated by the physicochemical properties of tenofovir and the matrix in which it is being analyzed.
-
Column Selection: A C18 column is the standard choice due to its hydrophobic nature, which provides good retention and separation of the moderately polar tenofovir molecule from other components in the sample.[10][11]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[10][11][12] The buffer controls the pH, which influences the ionization state and retention of tenofovir. The organic modifier is adjusted to control the elution strength and achieve optimal separation.
-
Detection Wavelength: Tenofovir exhibits maximum absorbance in the UV region, typically around 260 nm.[2][12][13] This wavelength is selected for detection to ensure high sensitivity.
-
Internal Standard: The use of an internal standard (IS), such as piroxicam, is recommended for analyses in complex matrices like plasma to correct for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the method.[14]
Detailed Protocol: RP-HPLC for Tenofovir Disoproxil Fumarate (TDF) in Pharmaceutical Tablets
This protocol is a synthesized example based on established methods for the routine quality control analysis of TDF in tablet formulations.[12][13]
1. Materials and Reagents:
-
Tenofovir Disoproxil Fumarate (TDF) reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC-grade or equivalent)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
pH meter
3. Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM KH2PO4) and adjust the pH to a suitable value (e.g., 5.0-6.0) with orthophosphoric acid. The mobile phase is typically a mixture of this buffer and an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 60:40 v/v or 70:30 v/v).[11][13] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of TDF reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 10 to 150 µg/mL.[2]
4. Sample Preparation:
-
Weigh and finely powder at least 20 tablets to get a uniform sample.
-
Accurately weigh a portion of the powder equivalent to a specific amount of TDF (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes to dissolve the drug, and then make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate Buffer: Acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
6. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical linearity range for TDF is 20-110 µg/mL.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with typical recoveries for TDF being around 99.7%.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is expressed as the relative standard deviation (%RSD), which should be low (e.g., <2%).[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Summary: HPLC Methods for Tenofovir Analysis
| Parameter | Method 1 (Pharmaceuticals)[12] | Method 2 (Plasma)[14] | Method 3 (Pharmaceuticals)[13] |
| Analyte | Tenofovir Disoproxil Fumarate | Tenofovir Disoproxil Fumarate | Tenofovir Disoproxil Fumarate |
| Matrix | Pure form and tablets | Human Plasma | Tablets |
| Column | Hyper ODS2 C18 | CLC C18 (5 µ, 25 cm x 4.6 mm) | C-18 (4.6 mm x 250 cm, 5 µm) |
| Mobile Phase | Methanol: Phosphate buffer (90:10) | Acetonitrile: Water (75:25) | Buffer: Acetonitrile (60:40) |
| Detection | UV at 260 nm | UV at 259 nm | DAD at 260 nm |
| Linearity Range | 20-110 µg/mL | 0.2-10 µg/mL | 50-150% of nominal concentration |
| Retention Time | 2.1 min | 1.92 min | 3 min |
| % Recovery | 99.7% (standard), 96.32% (tablets) | Not explicitly stated | 99.23% - 101.44% |
| % RSD | 0.7% | Not explicitly stated | < 2% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as the analysis of tenofovir and its metabolites in biological matrices at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][6][15] This technique combines the separation power of LC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Rationale for LC-MS/MS in Bioanalysis
The primary advantage of LC-MS/MS lies in its ability to quantify analytes in complex biological matrices like plasma, blood, and tissue homogenates with minimal interference.[1][5][6] The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides exceptional specificity.[1] This is crucial for distinguishing the analyte from endogenous matrix components and other co-administered drugs. Furthermore, the sensitivity of LC-MS/MS allows for the quantification of tenofovir and its prodrugs at the ng/mL level or even lower.[5][6][15]
Detailed Protocol: LC-MS/MS for Tenofovir (TFV) and Tenofovir Alafenamide (TAF) in Human Plasma
This protocol is a composite representation based on validated methods for the simultaneous quantification of TAF and its active metabolite TFV in human plasma.[3][15]
1. Materials and Reagents:
-
Tenofovir (TFV) and Tenofovir Alafenamide (TAF) reference standards
-
Isotopically labeled internal standards (e.g., Tenofovir-d6, TAF-d5)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
UPLC or HPLC system
-
Analytical column (e.g., C18 or C8)
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Note: To prevent the hydrolysis of TAF to TFV in plasma samples, it is recommended to add formic acid to the plasma immediately after collection.[16]
4. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm).[15]
-
Mobile Phase: A gradient elution using a mixture of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., 0.1% formic acid in acetonitrile) phases.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometry:
5. Method Validation: Validation of bioanalytical methods is strictly governed by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18][19] The validation process for this LC-MS/MS method would include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity)
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Data Summary: LC-MS/MS Methods for Tenofovir and Prodrugs
| Parameter | Method 1 (TAF & TFV in Plasma)[15] | Method 2 (TFV & TFV-DP in Blood)[5][6] |
| Analytes | Tenofovir Alafenamide (TAF), Tenofovir (TFV) | Tenofovir (TFV), Tenofovir Diphosphate (TFV-DP) |
| Matrix | Human Plasma | Whole Blood, Plasma |
| Sample Prep | Solid Phase Extraction | Protein Precipitation |
| LC Column | Zorbax Eclipse Plus C18 | Amino stationary phase (HILIC mode) |
| LLOQ TAF | 0.03 ng/mL | N/A |
| LLOQ TFV | 1.0 ng/mL | 0.25 ng/mL |
| LLOQ TFV-DP | N/A | 0.5 ng/mL |
| Precision (%CV) | ≤ 14.4% | 2.48–14.08% |
| Accuracy (%DEV) | ≤ ± 7.95% | 91.63–109.18% |
III. Immunoassays for Rapid and Point-of-Care Detection
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a simplified and often more rapid approach for the detection of tenofovir, particularly for adherence monitoring in clinical settings.[20][21][22] These assays are based on the specific binding of an antibody to the target analyte (tenofovir).[23]
Principle of Competitive ELISA for Tenofovir
In a competitive ELISA for tenofovir, a known amount of tenofovir is coated onto a microplate well. The sample containing an unknown amount of tenofovir is mixed with a specific anti-tenofovir antibody and added to the well. The free tenofovir in the sample competes with the coated tenofovir for binding to the antibody. After an incubation period, the unbound components are washed away, and a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of tenofovir in the sample.[23]
Protocol Outline: Competitive ELISA for Tenofovir in Urine
This is a generalized protocol based on the principles of developing an immunoassay for tenofovir.[24]
1. Materials and Reagents:
-
Microplate pre-coated with a tenofovir conjugate
-
Tenofovir standard solutions
-
Anti-tenofovir primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
-
Urine samples
2. Assay Procedure:
-
Prepare a standard curve by diluting the tenofovir standard to a range of known concentrations.
-
Add standards and urine samples to the respective wells of the microplate.
-
Add the anti-tenofovir primary antibody to each well and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus tenofovir concentration.
-
Determine the concentration of tenofovir in the urine samples by interpolating their absorbance values from the standard curve.
Advantages and Limitations of Immunoassays
Advantages:
-
High throughput: Can analyze many samples simultaneously.
-
Cost-effective: Generally less expensive than chromatographic methods.
-
Rapid: Faster turnaround time for results.
-
Point-of-care potential: Lateral flow immunoassays can be developed for on-site testing.[23]
Limitations:
-
Cross-reactivity: Antibodies may cross-react with structurally similar molecules, leading to a lack of specificity.
-
Indirect measurement: The signal is generated indirectly, which can be influenced by various factors.
-
Semi-quantitative: While quantitative ELISAs exist, they may not have the same level of precision as LC-MS/MS.
IV. Visualization of Analytical Workflows
Diagram: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of tenofovir in pharmaceutical tablets.
Diagram: LC-MS/MS Bioanalysis Workflow
Caption: Workflow for the LC-MS/MS bioanalysis of tenofovir in plasma.
V. Conclusion and Future Perspectives
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of tenofovir and its prodrugs. The choice of method ultimately depends on the specific application, the required sensitivity, the nature of the matrix, and the available instrumentation. HPLC remains a workhorse for routine quality control of pharmaceutical formulations, while LC-MS/MS is indispensable for bioanalytical studies requiring high sensitivity and specificity. Immunoassays hold great promise for rapid adherence monitoring and point-of-care applications.
As new tenofovir prodrugs and formulations are developed, the need for validated and reliable analytical methods will continue to grow. Future advancements may focus on the development of even more sensitive and high-throughput methods, as well as novel techniques for intracellular drug monitoring to better correlate drug exposure with therapeutic outcomes.
References
-
Manojkumar, I. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology, 2(1). Available at: [Link]
-
Bardon, A., et al. (2020). Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. ACS Infectious Diseases, 6(7), 1735-1744. Available at: [Link]
-
Zarghi, A., et al. (2007). RP-HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. Journal of the Chinese Chemical Society, 54(5), 1347-1352. Available at: [Link]
-
Prajapati, D. B., et al. (2023). Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry. Journal of Drug Delivery and Therapeutics, 13(5), 105-110. Available at: [Link]
-
Bardon, A., et al. (2020). Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. PubMed, 32391629. Available at: [Link]
-
Bardon, A., et al. (2020). Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate. ACS Publications. Available at: [Link]
-
Raju, N. A., et al. (2012). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology, 5(3), 369-372. Available at: [Link]
-
Jain, D., et al. (2012). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. Pharmaceutical Methods, 3(2), 70-74. Available at: [Link]
-
Ouyang, P., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 959587. Available at: [Link]
-
Gollu, G., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia, 20(2). Available at: [Link]
-
Popa, A., et al. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 16(6), 888. Available at: [Link]
-
Popa, A., et al. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available at: [Link]
-
Cennamo, M., et al. (2023). Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva. Biosensors, 13(6), 666. Available at: [Link]
-
Bakshi, S., et al. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS) methods for the quantification of tenofovir prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 152, 184-192. Available at: [Link]
-
Vivek, V. S., et al. (2024). LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. Journal of Biological Innovations, 13(6), 968-975. Available at: [Link]
-
Gandhi, M., et al. (2016). Development and validation of an immunoassay for tenofovir in urine as a real-time metric of antiretroviral adherence. EBioMedicine, 9, 216-222. Available at: [Link]
-
Ajay, A. K., et al. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives, 1(2), 1-11. Available at: [Link]
-
Ramanathan, S., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry, 593, 113611. Available at: [Link]
-
Popa, A., et al. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. Available at: [Link]
-
Seshachalam, D., & Kothapalli, L. (2005). Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. Journal of Food and Drug Analysis, 13(3), 209-224. Available at: [Link]
-
Nguyen, T. H., et al. (2023). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. Available at: [Link]
-
Bakshi, S., et al. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. National Institutes of Health. Available at: [Link]
-
Zhang, Z., et al. (2015). Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process. Analytical Methods, 7(15), 6290-6298. Available at: [Link]
-
Koronkiewicz, S., et al. (2020). Highly Sensitive Determination of Tenofovir in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods. Sensors, 20(21), 6061. Available at: [Link]
-
Sayyed, A. A., & Attar, Z. A. (2021). Determination of Tenofovir by HPLC, UV Visible Spectrophotometer and InfraRed Spectroscopy. BEPLS, 10(10), 1-6. Available at: [Link]
-
De Santis, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 161, 269-275. Available at: [Link]
-
Sreekanth, N., et al. (2011). A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. Journal of Pharmacy Research, 4(9), 3211-3212. Available at: [Link]
-
van Amsterdam, P., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(5), 891-900. Available at: [Link]
-
van de Merbel, N. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis, 5(23), 2855-2859. Available at: [Link]
-
Mandal, S., et al. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. International Journal of Nanomedicine, 12, 1785-1797. Available at: [Link]
-
Zarghi, A., et al. (2007). RP-HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Rajput, S. J., & Dave, J. B. (2016). A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. Critical Reviews in Analytical Chemistry, 46(6), 527-543. Available at: [Link]
-
United States Pharmacopeia. (2011). Tenofovir Disoproxil Fumarate. Pharmacopeial Forum, 37(5). Available at: [Link]
Sources
- 1. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 2. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. jfda-online.com [jfda-online.com]
- 10. jbino.com [jbino.com]
- 11. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. rjptonline.org [rjptonline.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. fda.gov [fda.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Development and Validation of an Immunoassay for Tenofovir in Urine as a Real-Time Metric of Antiretroviral Adherence [escholarship.org]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of a Tenofovir Mono-Ester Prodrug in Human Plasma
Abstract
This document provides a comprehensive, detailed protocol for the quantification of a mono-ester prodrug of tenofovir, provisionally designated as "Mono-poc tenofovir," in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Tenofovir, a cornerstone of antiretroviral therapy, is often administered as a prodrug to enhance its oral bioavailability.[1][2] While diester prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are well-characterized, this application note addresses the growing need for robust analytical methods for novel mono-ester formulations. The described method is optimized for selectivity, accuracy, and precision, and has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for research, preclinical, and clinical drug development phases.[3][4]
Introduction: The Rationale for Prodrug Quantification
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) that effectively suppresses HIV and HBV replication.[2] Its inherent hydrophilicity and negative charge at physiological pH limit its passive diffusion across intestinal membranes, resulting in poor oral bioavailability. To overcome this, prodrug strategies are employed, masking the phosphonate group with ester moieties that are cleaved in vivo to release the active tenofovir.[1][2]
The quantification of the prodrug itself, in addition to the active metabolite, is critical during drug development for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the intact prodrug provides a complete picture of its biological fate.
-
Bioavailability Assessment: Direct measurement of the prodrug in systemic circulation is fundamental to calculating its oral bioavailability.
-
Metabolic Stability: The rate of conversion from the prodrug to the active drug can be assessed, which influences efficacy and potential off-target effects.
-
Dose-Response Relationship: Correlating prodrug concentration with therapeutic outcomes and potential toxicities is essential for dose optimization.
This application note presents a method specifically designed for a tenofovir mono-ester, which possesses unique polarity and stability characteristics compared to its diester counterparts. The chosen reverse-phase HPLC method provides a balance of simplicity, robustness, and sensitivity, making it accessible for laboratories equipped with standard HPLC-UV systems.
Principle of the Method
The method is based on the separation of the tenofovir mono-ester prodrug from endogenous plasma components using reverse-phase chromatography. A C18 stationary phase is used, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of an aqueous phosphate buffer and an organic modifier (acetonitrile), is optimized to achieve efficient elution and sharp, symmetrical peak shapes. Sample preparation involves a protein precipitation step, which is a rapid and effective technique for removing high-molecular-weight interferences from the plasma matrix.[5][6] Quantification is achieved by measuring the peak area of the analyte from the UV chromatogram at a wavelength of maximum absorbance and interpolating the concentration from a calibration curve constructed with known standards.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound Reference Standard | >99% Purity | In-house or Custom Synthesis |
| Tenofovir Reference Standard | >98% Purity | Sigma-Aldrich, Toronto Research Chemicals |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific, Merck |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Analytical Reagent (AR) Grade | Sigma-Aldrich |
| Orthophosphoric Acid (H₃PO₄) | AR Grade, ~85% | Sigma-Aldrich |
| Water | HPLC Grade or Milli-Q | In-house System |
| Human Plasma (K₂EDTA as anticoagulant) | Pooled, Screened | Biological Specialty Corp, BioreclamationIVT |
Instrumentation and Chromatographic Conditions
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler with temperature control, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Chromatographic Conditions
The following conditions have been optimized for the separation of the tenofovir mono-ester. The causality for these choices is rooted in the physicochemical properties of tenofovir analogs. The C18 column provides sufficient hydrophobicity for retention, while the acidic phosphate buffer (pH ~3.0) ensures that the secondary amine of the adenine moiety is protonated and the phosphonate ester is stable, leading to consistent retention and sharp peak shapes.[7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, Phenomenex) |
| Mobile Phase A | 20 mM Sodium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Autosampler Temp. | 10 °C |
| Injection Volume | 20 µL |
| Detection | UV at 260 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
5.1.1. Mobile Phase Preparation (1 L)
-
Weigh 2.76 g of Sodium Dihydrogen Phosphate Monohydrate and dissolve in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 10% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing 650 mL of the filtered buffer (Mobile Phase A) with 350 mL of Acetonitrile (Mobile Phase B).
-
Degas the solution by sonication for 15-20 minutes before use.
5.1.2. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve and make up to the volume with methanol. This is the primary stock solution (S1). Store at -20°C.
5.1.3. Working Standard Solutions
-
Prepare an intermediate stock solution (S2) of 100 µg/mL by diluting 1 mL of S1 to 10 mL with a 50:50 mixture of methanol and water.
-
Prepare a second intermediate stock (S3) of 10 µg/mL by diluting 1 mL of S2 to 10 mL with the same diluent.
-
Use S2 and S3 to prepare calibration standards and quality control samples.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Label a series of microcentrifuge tubes for each concentration level.
-
Spike appropriate volumes of the working standard solutions (S2, S3) into blank human plasma to achieve the final concentrations listed in the table below. The total volume of spiking solution should not exceed 5% of the plasma volume to avoid matrix effects.
-
Prepare Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC), using a separate stock solution weighing if possible.
| Sample ID | Concentration (ng/mL) | Stock Solution to Use | Volume to Spike into 950 µL Plasma |
| CC1 | 50 | S3 (10 µg/mL) | 5 µL |
| CC2 | 100 | S3 (10 µg/mL) | 10 µL |
| CC3 | 250 | S3 (10 µg/mL) | 25 µL |
| CC4 | 500 | S2 (100 µg/mL) | 5 µL |
| CC5 | 1000 | S2 (100 µg/mL) | 10 µL |
| CC6 | 2500 | S2 (100 µg/mL) | 25 µL |
| CC7 | 5000 | S2 (100 µg/mL) | 50 µL |
| QC Samples | |||
| LLOQ QC | 50 ng/mL | S3 (10 µg/mL) | 5 µL |
| LQC | 150 ng/mL | S3 (10 µg/mL) | 15 µL |
| MQC | 1500 ng/mL | S2 (100 µg/mL) | 15 µL |
| HQC | 4000 ng/mL | S2 (100 µg/mL) | 40 µL |
Sample Preparation Protocol (Protein Precipitation)
The protein precipitation workflow is selected for its simplicity and high-throughput capability. Ice-cold acetonitrile is used not only to precipitate proteins but also to minimize enzymatic degradation of the ester prodrug during sample processing.
Caption: Protein Precipitation Workflow for Plasma Samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Method Validation Protocol
The method must be validated to demonstrate its reliability for the intended application, following the principles outlined in the ICH Q2(R1) guideline.[3][4]
Caption: Core Parameters for Analytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze six different lots of blank plasma to check for interferences at the retention time of the analyte. | No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time. |
| Linearity & Range | Analyze calibration curves on three separate days. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze QC samples (LQC, MQC, HQC) in quintuplicate (n=5). Calculate percent recovery. | Mean recovery should be within 85-115% of the nominal value (80-120% for LLOQ).[1] |
| Precision | Intra-day: Analyze QC samples (n=5) on the same day. Inter-day: Analyze QC samples (n=5) on three different days. | Relative Standard Deviation (%RSD) should be ≤15% (≤20% for LLOQ).[1][8] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve (LLOQ QC). | Analyte response should be identifiable, discrete, and reproducible with precision (%RSD) ≤20% and accuracy within 80-120%.[8] |
| Stability | Analyze LQC and HQC samples (n=3) after exposure to various conditions: - Freeze-Thaw: 3 cycles from -80°C to room temp. - Short-Term: 6 hours at room temperature. - Post-Preparative: 24 hours in autosampler at 10°C. - Long-Term: 30 days at -80°C. | Mean concentration of stored samples should be within ±15% of the initial concentration. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.1). | System suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits. %RSD should be <2%.[3] |
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the nominal concentration of the calibration standards. Use a weighted (1/x or 1/x²) linear regression model.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before starting any analytical run, inject a system suitability standard (typically the MQC) five times. This ensures the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
| %RSD of Retention Time (n=5) | ≤ 1.0% |
Conclusion
The RP-HPLC method detailed in this application note provides a robust, selective, and reliable system for the quantification of a mono-ester prodrug of tenofovir in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The comprehensive validation protocol ensures that the method adheres to international regulatory standards, making it a trustworthy tool for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of novel tenofovir prodrugs.
References
-
International Journal of Creative Research Thoughts. (2024). NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPARATIONS. IJCRT.org. Available from: [Link]
-
Journal of Chromatography B. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. PubMed. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PubMed Central. Available from: [Link]
-
MDPI. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI.com. Available from: [Link]
-
Pharmacognosy Magazine. (2014). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. PubMed Central. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2017). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. RJPT. Available from: [Link]
-
Taylor & Francis Online. (2021). RP-HPLC method development and validation for the estimation of Emtricitabine, Bictegravir and Tenofovir alafenamide in bulk and pharmaceutical dosage form. Taylor & Francis Online. Available from: [Link]
-
Biosciences Biotechnology Research Asia. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. BBRA. Available from: [Link]
-
International Journal of Research in Pharmaceutical Sciences and Technology. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE. Available from: [Link]
-
ProQuest. (2020). RP-HPLC Method Validation for the Assay of Tenofovir Disoproxil Orotate. ProQuest. Available from: [Link]
-
National Institutes of Health. (2017). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. NIH. Available from: [Link]
-
National Institutes of Health. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. NIH. Available from: [Link]
-
ResearchGate. (2023). (PDF) Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. IJCRT.org. Available from: [Link]
-
ResearchGate. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. ResearchGate. Available from: [Link]
-
National Institutes of Health. (2020). Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples. NIH. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. IJPSR. Available from: [Link]
-
ResearchGate. (2022). (PDF) Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. Available from: [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (2021). Determination of Tenofovir by HPLC, UV Visible Spectrophotometer and InfraRed Spectroscopy. BEPLS. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2023). Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. IJCRT.org. Available from: [Link]
-
Acta Chromatographica. (2011). Selective RP-HPLC DAD Method for Determination of Tenofovir Fumarate and Emtricitabine in Bulk Powder and in Tablets. AKJournals. Available from: [Link]
Sources
- 1. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijcrt.org [ijcrt.org]
Application Note: Using Mono-poc Tenofovir as a Reference Standard for Analytical Methodologies
Introduction: The Role of Mono-poc Tenofovir in Pharmaceutical Analysis
Tenofovir is a potent nucleotide analogue reverse transcriptase inhibitor (NRTI) central to the treatment of HIV and Hepatitis B.[1] Its commercial forms, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are prodrugs designed to enhance bioavailability. The synthesis and stability of these prodrugs can result in the formation of various related substances, including process impurities and degradation products.[2][3]
This compound , chemically known as ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid, is a key related substance.[4][5] It can be formed as a partially hydrolyzed intermediate during the synthesis of Tenofovir Disoproxil or as a degradation product.[2][6] Regulatory bodies worldwide mandate the strict monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.[7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard. A reference standard is a highly purified and well-characterized compound used for qualitative identification and quantitative analysis.[7][8][9][10] Adherence to these protocols is essential for developing and validating robust, accurate, and reliable analytical methods compliant with regulatory guidelines such as ICH Q2(R1).[11][12][13]
This compound Reference Standard Profile
A qualified reference standard is the foundation of any analytical measurement. Its identity and purity must be unequivocally established. The quality of the reference standard is critical for achieving scientifically valid results.[8]
| Parameter | Specification | Source |
| Chemical Name | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid | [4] |
| Synonyms | Tenofovir isoproxil monoester, Tenofovir Monoisoproxil, Tenofovir disoproxil impurity E | [5] |
| CAS Number | 211364-69-1 | [5][6] |
| Molecular Formula | C₁₄H₂₂N₅O₇P | [4][6] |
| Molecular Weight | 403.33 g/mol | [4][6] |
| Appearance | White to off-white solid | Typical vendor specification |
| Purity (HPLC) | ≥ 98.0% | Typical vendor specification |
| Storage Conditions | -20°C, protect from moisture and light | Recommended best practice |
Experimental Workflow Overview
The following diagram illustrates the overall workflow for utilizing the this compound reference standard, from initial receipt and preparation to final data analysis. This systematic approach ensures traceability and minimizes experimental variability.
Protocols for Application
The following protocols are designed to be self-validating by incorporating system suitability tests (SST) and quality control checks, adhering to the principles of ICH Q2(R1).[11][13]
Protocol: Preparation of Stock and Working Standard Solutions
Causality: Accurate preparation of standard solutions is the most critical step for ensuring quantitative accuracy. The choice of solvent (diluent) is based on ensuring the analyte's stability and compatibility with the chromatographic system. Volumetric glassware must be Class A to minimize measurement errors. Sonication is used to ensure complete dissolution.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water or equivalent
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Ultrasonic bath
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
Procedure:
-
Stock Solution (S1) - 100 µg/mL: a. Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Record the exact weight. b. Add approximately 30 mL of diluent. Sonicate for 5-10 minutes or until fully dissolved. c. Allow the solution to return to room temperature. d. Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times. e. Calculation:Actual Concentration (µg/mL) = (Weight in mg * Purity %) / 50 mL
-
Working Standard Solution (S2) - 1.0 µg/mL: a. Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask. b. Dilute to the mark with the diluent. c. Mix thoroughly. This solution is typically used for impurity quantification at a 0.1% level relative to a 1 mg/mL active pharmaceutical ingredient (API) sample concentration.
Stability: Standard solutions should be stored at 2-8°C and protected from light. Stability studies have shown that similar tenofovir-related standards are stable for up to 13 hours at 8°C.[14] It is recommended to prepare fresh solutions for each analytical run.
Protocol: Quantification of this compound in a Drug Substance by HPLC-UV
Causality: This reversed-phase HPLC method is designed to provide high selectivity and resolution between the main API (e.g., Tenofovir Disoproxil), this compound, and other potential impurities.[14][15] The gradient elution allows for the separation of compounds with a range of polarities. The UV detection wavelength (260 nm) is chosen based on the chromophore of the adenine moiety present in tenofovir and its derivatives.[16]
Instrumentation & Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.01M Ammonium Acetate in Water, pH 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 260 nm |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 30 |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): a. Make five replicate injections of the Working Standard Solution (S2 - 1.0 µg/mL). b. The system is deemed suitable for use if the acceptance criteria in Table 5.1 are met. This step validates that the analytical system is performing correctly on the day of analysis.[13]
-
Analysis: a. Inject a blank (diluent) to ensure no carryover or system contamination. b. Inject the Working Standard Solution (S2). c. Inject the sample solution (e.g., Tenofovir Disoproxil drug substance prepared at 1.0 mg/mL in diluent). d. Inject the Working Standard Solution (S2) again after a series of sample injections (e.g., every 6-10 samples) to bracket the samples and verify system stability.
-
Data Processing: a. Integrate the chromatograms. b. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. c. Calculate the amount of this compound in the sample using the formula below.
Calculation of Impurity Percentage:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
-
Area_impurity: Peak area of this compound in the sample chromatogram.
-
Area_standard: Average peak area of this compound from the bracketing standard injections.
-
Conc_standard: Concentration of the Working Standard Solution (S2) in mg/mL.
-
Conc_sample: Concentration of the API in the sample solution in mg/mL.
Data Interpretation and System Suitability
The following diagram outlines the decision-making process based on System Suitability Test (SST) results, a critical component of a self-validating protocol.
The results of the analysis are only valid if the SST criteria are met. These criteria ensure the precision and performance of the chromatographic system.[14][15]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| %RSD of Peak Area | ≤ 2.0% for n=5 injections | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% for n=5 injections | Confirms the stability of the pump flow rate and mobile phase composition. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Mono-POC Isopropyl Tenofovir. SynZeal. [Link]
-
Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. SciSpace. [Link]
-
Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives. [Link]
-
This compound. PubChem, National Institutes of Health (NIH). [Link]
-
Synthesis of tenofovir and its prodrug, tenofovir disoproxil. ResearchGate. [Link]
-
Analytical Methods for the Quantification of Tenofovir - A Review. Acta Scientific. [Link]
-
Pharmaceutical Analytical Standards. PharmaCompare.com. [Link]
-
Tenofovir isoproxil monoester. PubChem, National Institutes of Health (NIH). [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine. Pharmaffiliates. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. Semantic Scholar. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Chemoenzymatic Synthesis of Tenofovir. PubMed Central, National Institutes of Health (NIH). [Link]
-
Physical Standards and Reference Materials. U.S. Food and Drug Administration (FDA). [Link]
-
9-[(R)-2-(Phosphonomethoxy)propyl]adenine Monohydrate CAS 206184-49-8. Home Sunshine Pharma. [Link]
- Process for the preparation of tenofovir.
-
Tenofovir. PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. This compound | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tenofovir isoproxil monoester | C14H22N5O7P | CID 56925685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmtech.com [pharmtech.com]
- 9. veeprho.com [veeprho.com]
- 10. Physical Standards and Reference Materials | FDA [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
Application Notes & Protocols: Evaluating Mono-POC Tenofovir and Tenofovir Prodrug Metabolism in Cell Culture Assays
Abstract Tenofovir (TFV) is a potent acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI) central to the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] However, its clinical utility is hampered by poor oral bioavailability due to the dianionic nature of its phosphonate group at physiological pH, which limits cell membrane permeability.[2] To overcome this, lipophilic prodrugs such as Tenofovir Disoproxil Fumarate (TDF) were developed. The metabolic activation of TDF is a multi-step intracellular process initiated by hydrolysis to Tenofovir, proceeding through a critical intermediate known as mono-POC tenofovir.[3] Understanding the kinetics of this compound formation and its subsequent conversion is paramount for evaluating the efficiency of drug delivery and predicting antiviral efficacy. This guide provides a comprehensive framework and detailed protocols for researchers to investigate the intracellular metabolism of tenofovir prodrugs and quantify their antiviral activity and cytotoxicity in relevant cell culture models.
Scientific Background: The Prodrug Activation Pathway
The efficacy of TDF is entirely dependent on its successful conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). This intracellular cascade begins with the enzymatic cleavage of the two pivaloyloxymethyl (POC) promoieties.
-
Initial Hydrolysis: Esterases cleave one of the POC groups from TDF, yielding the key intermediate, This compound .[3]
-
Second Hydrolysis: The remaining POC group is removed to release the parent drug, tenofovir (TFV) .
-
First Phosphorylation: Cellular kinases phosphorylate TFV to form tenofovir monophosphate (TFV-MP).
-
Second Phosphorylation: A subsequent phosphorylation step yields the active metabolite, tenofovir diphosphate (TFV-DP) .[4]
-
Mechanism of Action: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into the growing viral DNA strand, causes chain termination due to the absence of a 3'-hydroxyl group.[1][5]
This pathway is distinct from that of the newer prodrug, tenofovir alafenamide (TAF), which is designed to be more stable in plasma and is primarily metabolized intracellularly by Cathepsin A, leading to higher intracellular concentrations of TFV-DP with lower systemic TFV exposure.[4][6]
Caption: Intracellular metabolic activation pathway of Tenofovir Disoproxil (TDF).
Experimental Design Considerations
A robust experimental design is critical for generating reproducible and clinically relevant data. The choices of cell models, controls, and compound handling are foundational to a self-validating assay system.
Selection of Appropriate Cell Lines
The choice of cell line must align with the therapeutic target of the drug. Different cell types exhibit varying levels of the enzymes required for prodrug activation.
-
HIV Research: T-lymphocyte cell lines such as MT-4 , CEM , and Jurkat are standard models as they are highly susceptible to HIV infection and represent a primary target cell type.[7]
-
HBV Research: Human hepatoma cell lines that support HBV replication, such as HepG2.2.15 , are the model of choice.[8]
-
Primary Cells: For a more physiologically relevant system, freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) are considered the gold standard.[9] Activated CD4+ T cells are particularly relevant for HIV studies.[10]
-
Topical Prophylaxis Studies: For research into pre-exposure prophylaxis (PrEP), cell lines derived from relevant tissues, such as the human vaginal epithelial cell line VK2 , can provide critical insights into localized drug transport and metabolism.[10]
Essential Controls for Assay Validation
-
Vehicle Control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) used to dissolve the test compounds. This control is used to establish the baseline for cell viability and viral replication.
-
Positive Control: A compound with a known and well-characterized antiviral effect (e.g., Tenofovir, Zidovudine (AZT)) should be run in parallel to confirm that the assay system is performing as expected.
-
Uninfected Control: A plate of uninfected cells should be maintained to ensure the health of the cell cultures and to serve as a baseline for cytotoxicity calculations.
-
No-Drug Virus Control: Infected cells that do not receive any drug treatment. This represents the maximum level of viral replication (0% inhibition).
Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the antiviral efficacy, cytotoxicity, and intracellular metabolism of tenofovir prodrugs.
Protocol 3.1: Antiviral Efficacy Assay (EC₅₀ Determination)
This protocol is designed to determine the concentration of a compound that inhibits viral replication by 50% (EC₅₀). The example below uses an HIV-1 model with a p24 antigen endpoint.
Caption: General workflow for determining antiviral efficacy (EC₅₀).
Methodology:
-
Cell Seeding: Seed a 96-well microtiter plate with a suspension of MT-4 cells at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2-fold serial dilution series of TDF (and control compounds) in culture medium, starting from a high concentration (e.g., 1000 nM) down to a low concentration (e.g., ~0.1 nM).
-
Drug Addition: Add 100 µL of each drug dilution to the appropriate wells in triplicate. Include vehicle-only and no-drug wells as controls.
-
Infection: Add a pre-titered amount of HIV-1 stock to each well (except for the uninfected control wells) to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator until a clear cytopathic effect is visible in the virus control wells.
-
Endpoint Measurement: Collect the cell culture supernatant and quantify the amount of viral p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.[4]
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug virus control. Determine the EC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
Protocol 3.2: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the compound concentration that reduces the viability of uninfected cells by 50% (CC₅₀). The MTT assay is a widely used colorimetric method.[11][12]
Causality: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[11][13]
Methodology:
-
Cell Seeding: Seed uninfected MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add the same serial dilutions of TDF and controls to the wells as in the efficacy assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value using non-linear regression.
Protocol 3.3: Intracellular Metabolite Quantification by LC-MS/MS
This advanced protocol allows for the direct measurement of TDF, this compound, TFV, and TFV-DP inside the target cells, providing a kinetic profile of the activation pathway.
Causality: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to distinguish and quantify the parent prodrug and its various metabolites from complex cellular lysates.[14][15] This is the only definitive method to confirm the intracellular processing of the prodrug.
Methodology:
-
Cell Culture: Seed a larger format plate (e.g., 6-well plate) with a higher number of cells (e.g., 5 x 10⁶ PBMCs per well) to ensure sufficient material for analysis.
-
Drug Treatment: Treat the cells with a single, relevant concentration of TDF (e.g., 10x the EC₅₀ value).
-
Time-Course Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), harvest the cells.
-
Cell Lysis: Wash the cells thoroughly with ice-cold PBS to remove extracellular drug. Lyse the cells using a 70% methanol solution and incubate on dry ice to precipitate proteins.
-
Sample Preparation: Centrifuge the lysate to pellet the precipitated protein. Collect the supernatant containing the metabolites and evaporate to dryness. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying TDF, this compound, TFV, and TFV-DP.[15][16] This typically involves specific columns (e.g., anion exchange) and mass transitions for each analyte.
-
Data Analysis: Quantify the concentration of each metabolite at each time point (often expressed as fmol per 10⁶ cells) and plot the concentration-time profiles.
Data Presentation and Interpretation
Data should be organized clearly to facilitate interpretation and comparison between compounds.
Antiviral Activity and Cytotoxicity Summary
The key parameters derived from the efficacy and cytotoxicity assays should be summarized in a table. The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a critical measure of a drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
| Compound | EC₅₀ (nM) [HIV-1 in MT-4 cells] | CC₅₀ (µM) [MT-4 cells] | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Tenofovir Disoproxil (TDF) | 5.5 | >100 | >18,181 |
| Tenofovir Alafenamide (TAF) | 7.1 | >100 | >14,084 |
| Positive Control (AZT) | 3.0 | >50 | >16,667 |
| Note: EC₅₀ values are illustrative and based on published data.[4] Actual results will vary by experimental conditions. |
Intracellular Pharmacokinetic Profile
The data from the LC-MS/MS analysis provides a dynamic view of the prodrug's behavior inside the cell.
| Time Point (hours) | This compound (fmol/10⁶ cells) | Tenofovir (fmol/10⁶ cells) | Tenofovir-DP (fmol/10⁶ cells) |
| 0.5 | 50.2 | 15.1 | 5.8 |
| 2 | 125.6 | 88.4 | 45.3 |
| 8 | 35.1 | 150.7 | 128.9 |
| 24 | <5.0 | 95.3 | 150.2 |
| Note: Data are hypothetical and for illustrative purposes only. Actual concentrations depend on the cell type, drug concentration, and incubation time. |
Interpretation: The kinetic profile should show an initial rapid appearance and subsequent decline of this compound as it is converted to TFV. This is followed by the steady accumulation of the active TFV-DP, which is known to have a long intracellular half-life.[16]
References
- BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs.
- BenchChem. (2025). Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs.
- ASBMB. (n.d.). Synthesis and kinetic cellular uptake profile of tenofovir lipid prodrugs.
- DiVA portal. (2011). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance.
- ASM Journals. (2011). Plasma and Intracellular Population Pharmacokinetic Analysis of Tenofovir in HIV-1-Infected Patients. Antimicrobial Agents and Chemotherapy.
- NIH. (n.d.). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. PMC.
- PubMed. (2024). Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence.
- NIH. (n.d.). Plasma and Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment. PMC.
- Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues.
- Wikipedia. (n.d.). Tenofovir disoproxil.
- NIH. (n.d.). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate.
- ACS Publications. (2025). Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation.
- PubMed. (n.d.). Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens.
- MDPI. (2024). Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention.
- PubMed Central. (n.d.). Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys.
- BenchChem. (2025). Technical Support Center: Enhancing the Oral Bioavailability of Tenofovir Maleate Prodrugs.
- NIH. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. PMC.
- AACR Journals. (2014). Abstract 5562: Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity.
- ASM Journals. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy.
- NIH. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. PMC.
- Patsnap Synapse. (2024). What is the mechanism of Tenofovir?.
- NIH. (n.d.). Tenofovir. PubChem.
- Santa Cruz Biotechnology. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil.
- Pharmaffiliates. (n.d.). This compound (Mixture of Diastereomers).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Preclinical Pharmacokinetic Assessment of Mono-poc Tenofovir
Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of Mono-poc Tenofovir
Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) for the treatment and prevention of HIV and treatment of hepatitis B virus (HBV) infections. Its clinical efficacy is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP). However, tenofovir itself has poor oral bioavailability. To overcome this, prodrug strategies have been successfully employed, with tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) being the most prominent examples.[1]
This compound represents a novel prodrug moiety designed to optimize the delivery of tenofovir to target cells, such as peripheral blood mononuclear cells (PBMCs), while minimizing systemic exposure to the parent drug, tenofovir, thereby potentially reducing off-target toxicities associated with TDF, such as renal and bone density issues.[2][3] The pharmacokinetic (PK) profile of a new chemical entity—how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug—is a critical determinant of its efficacy and safety. Therefore, rigorous preclinical evaluation in relevant animal models is indispensable before advancing to human clinical trials.[4]
This guide provides a comprehensive overview of the principles, experimental designs, and detailed protocols for conducting pharmacokinetic studies of this compound in various animal models. It is intended for researchers, scientists, and drug development professionals seeking to characterize the PK properties of this next-generation tenofovir prodrug.
Pillar 1: Strategic Selection of Animal Models
The choice of animal model is arguably the most critical decision in a preclinical PK program. No single species perfectly recapitulates human physiology, but a well-reasoned selection can provide predictive data for human dose projections. The selection should be guided by species-specific differences in drug metabolism, anatomy, and physiology.[4][5]
Comparative Analysis of Key Animal Models
The most commonly used species for PK studies include rodents (mice, rats), rabbits, dogs, and non-human primates (NHPs).
| Species | Typical Weight | Key Advantages | Key Disadvantages & Scientific Considerations |
| Mouse | 20-40 g | - Low cost and compound requirement- Availability of transgenic strains (e.g., humanized mice)[6][7]- High throughput for initial screening | - Rapid metabolism may not reflect human clearance rates- Small blood volume limits serial sampling, often requiring composite profiles[8]- Significant differences in plasma esterase activity can lead to rapid ex vivo prodrug hydrolysis[9][10] |
| Rat | 200-500 g | - Larger blood volume allows for serial sampling- Well-characterized physiology and extensive historical data- Cost-effective for larger-scale studies | - Like mice, may exhibit rapid prodrug metabolism and ex vivo instability in plasma[9]- Differences in gastrointestinal tract physiology compared to humans |
| Rabbit | 2-5 kg | - Larger size facilitates surgical manipulations and repeated sampling- Often used in specific safety and toxicology studies | - Prodrug stability in plasma can be an issue, though often less pronounced than in rodents[9][10]- Unique gut microflora and metabolism |
| Beagle Dog | 8-16 kg | - Slower metabolism, often more predictive of human PK- Large blood volume allows for extensive sampling- GI tract is physiologically closer to humans | - Higher cost and compound requirement- Ethical considerations are more pronounced- TAF has shown good stability in canine plasma[9] |
| Rhesus Macaque | 5-10 kg | - Closest phylogenetic and physiological model to humans- Gold standard for preclinical HIV/SIV efficacy studies[2][3]- Similar plasma stability for TAF as humans[9]- Allows for tissue distribution studies in relevant lymphoid tissues[11] | - Highest cost and ethical scrutiny- Specialized housing and handling requirements- Age-related changes in drug clearance are a factor[2] |
Expert Recommendation: An optimal preclinical PK program for this compound would employ a tiered approach.
-
Rodents (Mouse/Rat): For initial screening, dose-ranging, and establishing basic ADME properties. Special attention must be paid to ex vivo sample handling to prevent artificial degradation of the prodrug.
-
Non-rodent (Beagle Dog or NHP): For generating a more predictive PK profile for human dose estimation. The Rhesus Macaque is the preferred model if the ultimate goal is to link PK data with HIV/SIV protection efficacy studies.[11]
Pillar 2: Self-Validating Experimental Protocols
Scientific integrity demands that protocols are not merely a series of steps but a system designed for robust and reproducible data generation. This involves adherence to Good Laboratory Practices (GLP), ethical guidelines, and inclusion of appropriate controls.[12][13][14]
Ethical Considerations in Animal Research
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[13] The principles of the "3Rs" should be rigorously applied:
-
Replacement: Use non-animal methods where possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically valid results.[15][16]
-
Refinement: Minimize any potential pain, suffering, or distress.[12][15]
Protocol 1: Oral Pharmacokinetic Study in Rats
This protocol describes a single-dose oral PK study in Sprague-Dawley rats.
1. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (male, 225-275 g)
-
Oral gavage needles (16-18 gauge, flexible or curved)[17][18]
-
K2EDTA-coated microcentrifuge tubes
-
Syringes, pipettes, and other standard laboratory equipment
-
Centrifuge
2. Procedure
-
Acclimatization: House animals for at least 3-5 days prior to the study with free access to food and water.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water available ad libitum.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the selected vehicle at the desired concentration.
-
Dose Administration (Oral Gavage): a. Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg).[18] b. Restrain the rat firmly but gently, ensuring the head and body are aligned vertically.[19] c. Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation.[17] d. Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it smoothly down the esophagus. Do not force the needle. [20] e. Administer the dose slowly and withdraw the needle. f. Monitor the animal for several minutes post-dosing for any signs of distress.[17]
-
Blood Sampling (Serial Sampling via Saphenous Vein): a. At predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (~100-200 µL). b. Restrain the rat and shave a small area over the lateral saphenous vein on the hind leg.[21][22] c. Puncture the vein with a sterile 25-gauge needle and collect the blood into a K2EDTA-coated tube. d. Apply gentle pressure to the site to achieve hemostasis. e. Crucial Step for Prodrugs: Immediately place blood samples on ice and process to plasma within 30 minutes. Centrifuge at ~2000 x g for 10 minutes at 4°C. f. Transfer the resulting plasma to a new, labeled cryovial and store immediately at -80°C pending bioanalysis. Causality Note: Rapid cooling and processing are essential to inhibit plasma esterases that can prematurely hydrolyze this compound, leading to an underestimation of the prodrug and overestimation of tenofovir.[9]
Protocol 2: Tissue Distribution Study in Mice
This protocol describes a terminal procedure to assess drug concentration in various tissues.
1. Materials and Reagents
-
As per Protocol 1, adapted for mice (e.g., 20-22 gauge gavage needles).[17]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heparinized saline
-
Surgical instruments (scissors, forceps, hemostats)
-
Homogenizer
-
Liquid nitrogen
2. Procedure
-
Dosing: Dose separate cohorts of mice with this compound as described in Protocol 1. A single, high dose is often used for distribution studies.
-
Terminal Sample Collection: a. At designated time points (e.g., 1, 4, and 8 hours post-dose), anesthetize a cohort of mice (n=3-5 per time point). b. Perform a cardiac puncture to collect a terminal blood sample. c. Immediately following blood collection, perform transcardial perfusion with cold heparinized saline to flush residual blood from the tissues. d. Harvest Tissues: Systematically dissect and collect tissues of interest (e.g., liver, kidney, spleen, lung, brain, gastrointestinal tract).[23][24] e. Rinse each tissue with cold saline, blot dry, weigh, and immediately snap-freeze in liquid nitrogen. f. Store frozen tissues at -80°C.
-
Tissue Homogenization: a. Prior to analysis, thaw the tissue sample on ice. b. Add a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to the tissue (e.g., 4:1 v/w).[23] c. Homogenize the tissue until a uniform consistency is achieved. d. Centrifuge the homogenate and collect the supernatant for bioanalysis.
Pillar 3: Bioanalysis and Data Interpretation
Accurate quantification of the analyte is the foundation of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[25][26]
LC-MS/MS Method Essentials
A validated LC-MS/MS method is required for the simultaneous quantification of this compound, tenofovir, and the active metabolite, tenofovir diphosphate (TFV-DP).
-
Sample Preparation: Typically involves protein precipitation or solid-phase extraction (SPE) to remove matrix interferences.[26]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) may be necessary for retaining and separating the highly polar analytes like tenofovir and its phosphorylated metabolites.[25][27]
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, stability, and matrix effects.[26][28]
Pharmacokinetic Parameter Calculation
Following bioanalysis, plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like WinNonlin. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the drug concentration to decrease by half.
-
CL/F (Apparent Clearance): Rate of drug removal from the body after oral administration.
-
Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical PK data for tenofovir following administration of this compound, based on literature values for other tenofovir prodrugs.[2][6][11]
| Parameter | Mouse | Rat | Dog | Rhesus Macaque |
| Dose (mg/kg, oral) | 10 | 10 | 5 | 5 |
| Tenofovir Cmax (ng/mL) | ~150 | ~200 | ~350 | ~400 |
| Tenofovir Tmax (hr) | 0.5 | 1.0 | 2.0 | 2.0 |
| Tenofovir AUC (ng·h/mL) | ~450 | ~800 | ~2500 | ~3000 |
| Tenofovir t1/2 (hr) | ~2.0 | ~3.5 | ~8.0 | ~10.0 |
Interpretation: These illustrative data highlight faster clearance in rodents compared to larger species, a common finding in preclinical PK. The data from dog and macaque models are generally considered more translatable to the human clinical scenario.[11]
Conclusion
The preclinical pharmacokinetic evaluation of this compound is a multi-faceted process that relies on the strategic selection of animal models, the implementation of rigorous and ethically sound protocols, and the use of highly sensitive bioanalytical techniques. By understanding the causal relationships behind experimental choices—from preventing ex vivo prodrug degradation to selecting a species with relevant metabolic pathways—researchers can generate high-quality, reliable data. This information is paramount for establishing a clear PK/PD relationship, predicting human dose regimens, and ultimately determining the potential of this compound as a safe and effective antiretroviral agent.
References
- Ethical considerations regarding animal experimentation - PMC - NIH. (n.d.).
- Ethics of Animal Use in Research. (n.d.). University of Minnesota.
- Ethics of Animal Use. (n.d.). UConn Health.
- Animal Studies: Important Ethical Considerations You Need to Know. (2017). Enago Academy.
- Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques. (2022). Frontiers in Pharmacology.
- Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model. (2018). PubMed.
- Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk.
- Chronic Administration of Tenofovir to Rhesus Macaques from Infancy through Adulthood and Pregnancy: Summary of Pharmacokinetics and Biological and Virological Effects. (2011). PMC - NIH.
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025). MDPI.
- Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine.
- Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. (2019). Taylor & Francis Online.
- Blood sampling: Mouse. (2013). NC3Rs.
- Common Methods of Blood Collection in the Mouse. (n.d.). ELK Biotechnology.
- Pharmacokinetics of Tenofovir following Intravaginal and Intrarectal Administration of Tenofovir Gel to Rhesus Macaques. (2011). PMC - NIH.
- Methods of Blood Collection in the Mouse. (n.d.). UniRV.
- Chronic administration of tenofovir to rhesus macaques from infancy through adulthood and pregnancy: summary of pharmacokinetics and biological and virological effects. (2011). PubMed.
- Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model. (2018). ProQuest.
- Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. (2018). PMC - PubMed Central.
- TECH 09b -Oral Gavage in Adult R
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025). PubMed.
- SOP: Oral Gavage in the R
- Oral Gavage In Mice and R
- Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. (2005). PubMed Central.
- The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples. (2018). OpenUCT.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2011). FDA.
- Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
- Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. (2020). PMC - NIH.
- Step 2: Preclinical Research. (2018). FDA.
- Interspecies Differences in Tenofovir Alafenamide Fumar
- FDA Requirements for Preclinical Studies. (2009). Karger Publishers.
- Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. (2012).
- Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection. (2015). NIH.
- Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in R
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chronic Administration of Tenofovir to Rhesus Macaques from Infancy through Adulthood and Pregnancy: Summary of Pharmacokinetics and Biological and Virological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic administration of tenofovir to rhesus macaques from infancy through adulthood and pregnancy: summary of pharmacokinetics and biological and virological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. fda.gov [fda.gov]
- 6. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model - ProQuest [proquest.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 14. fda.gov [fda.gov]
- 15. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 16. forskningsetikk.no [forskningsetikk.no]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 22. unirv.edu.br [unirv.edu.br]
- 23. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
Application Notes & Protocols: The Role of Mono-poc Tenofovir in Antiviral Research
Introduction: Beyond the Parent Drug - Unmasking the Role of Prodrug Metabolites
Tenofovir is a potent acyclic nucleotide analog that serves as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its active form, tenofovir diphosphate (TFV-DP), is a highly effective inhibitor of viral reverse transcriptase and DNA polymerase.[3][4] However, the parent tenofovir molecule is a dianionic phosphonate, a chemical structure that severely limits its oral bioavailability and ability to permeate cell membranes.[5][6]
To overcome this challenge, medicinal chemists developed lipophilic prodrugs designed to mask the phosphonate's negative charges, thereby enhancing absorption and cellular uptake. The first highly successful iteration was Tenofovir Disoproxil Fumarate (TDF), a di-isopropoxycarbonyloxymethyl (di-poc) ester prodrug.[7][8] While TDF is the administered compound, its journey to the active TFV-DP form involves a critical, transient intermediate: Mono-poc tenofovir .
This application note moves beyond the well-documented pharmacology of TDF and tenofovir to focus on the significance of this compound as a key metabolite and an essential tool for antiviral research. For drug development professionals and pharmacologists, studying this intermediate provides invaluable insights into the efficiency of drug delivery, intracellular metabolism, and the design of next-generation antiviral agents.
The Prodrug Activation Cascade: From TDF to the Active Moiety
The therapeutic efficacy of TDF is entirely dependent on a multi-step bioactivation process that occurs within the host. This is not a simple one-step conversion but a precisely orchestrated cascade.
Causality of the Pathway: TDF is designed for rapid absorption and hydrolysis by ubiquitous plasma and intracellular esterases. The first hydrolysis step cleaves one of the two "poc" groups, yielding the this compound intermediate.[6] This intermediate is more polar than TDF but significantly more lipophilic than the parent tenofovir, a property that may facilitate its transport across cellular membranes before the final activation step.[6] Following the second hydrolysis, the unmasked tenofovir is sequentially phosphorylated by cellular kinases to tenofovir monophosphate (TFV-MP) and finally to the active tenofovir diphosphate (TFV-DP).[1][5][9] TFV-DP then acts as a competitive inhibitor and chain terminator of viral DNA synthesis.[3][10]
Understanding the kinetics of this compound formation and its subsequent conversion is critical, as it directly influences the amount of tenofovir that becomes available for phosphorylation within target cells like lymphocytes.
Figure 1: Intracellular activation pathway of Tenofovir Disoproxil Fumarate (TDF).
Core Applications in Antiviral Research
This compound is not merely a metabolic footnote; it is a powerful analytical tool. Its quantification and study are central to understanding and optimizing nucleotide prodrug strategies.
Application: Pharmacokinetic and Drug Metabolism (PK/DM) Studies
Rationale: The concentration of the active TFV-DP within target cells is the ultimate determinant of antiviral efficacy. However, measuring TFV-DP can be complex. Research has shown that plasma levels of the parent tenofovir do not always correlate well with intracellular TFV-DP concentrations. Critically, one study demonstrated that the systemic exposure (Area Under the Curve, AUC) of the this compound intermediate was a significant predictor of TFV-DP levels in Peripheral Blood Mononuclear Cells (PBMCs), whereas plasma tenofovir AUC was not.[6] This finding establishes this compound as a crucial biomarker for the efficiency of intracellular drug delivery.
Use Case: Researchers use certified this compound as an analytical standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods to profile the complete metabolic cascade of TDF in various biological matrices (plasma, PBMCs, tissue homogenates). This allows for a comprehensive understanding of absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol 1: Quantification of Tenofovir Metabolites in PBMCs by LC-MS/MS
This protocol provides a framework for the simultaneous quantification of tenofovir, this compound, and TFV-DP in isolated PBMCs.
Self-Validation: The protocol's integrity relies on the use of stable isotope-labeled internal standards for each analyte, the generation of a multi-point calibration curve, and the inclusion of quality control (QC) samples at low, medium, and high concentrations.
Methodology:
-
PBMC Isolation:
-
Collect whole blood in CPT tubes or use standard Ficoll-Paque density gradient centrifugation.
-
Isolate the PBMC layer, wash twice with cold PBS, and perform a cell count using a hemocytometer or automated counter.
-
Aliquot a known number of cells (e.g., 1x10⁷ cells) into microcentrifuge tubes, pellet the cells, and store at -80°C until analysis.
-
Expertise: Precise cell counting is paramount as metabolite concentrations are normalized to the number of cells.
-
-
Metabolite Extraction (Cell Lysis):
-
To the frozen cell pellet, add 200 µL of ice-cold 70% methanol extraction solution containing stable isotope-labeled internal standards for tenofovir, this compound, and TFV-DP.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate at -20°C for at least 60 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. Avoid disturbing the protein pellet.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution & LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 5 mM ammonium formate in water).
-
Inject 10-20 µL onto a reverse-phase C18 analytical column.
-
Perform chromatographic separation using a gradient elution.
-
Instrumentation: Use a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.
-
Rationale: MRM provides the high selectivity and sensitivity required to detect low-level intracellular metabolites by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Calculate the concentration of each metabolite in the unknown samples using the regression equation from the calibration curve.
-
Normalize the final concentration to the initial cell count (e.g., fmol/10⁶ cells).
-
Application: Comparative Prodrug Evaluation
Rationale: The field of antiviral research is continually evolving, with new prodrug strategies being developed to improve upon TDF.[11][12] These include phosphonamidates like Tenofovir Alafenamide (TAF), which exhibits greater plasma stability and leads to more efficient loading of TFV-DP in target cells compared to TDF.[5] By applying the LC-MS/MS protocol described above, researchers can directly compare the metabolic profiles of different tenofovir prodrugs. A superior prodrug candidate might be one that generates lower systemic levels of tenofovir (reducing potential off-target toxicity) while producing higher and more sustained levels of intracellular TFV-DP. The profile of the mono-ester intermediate (e.g., this compound for TDF) provides direct evidence of the prodrug's stability and processing efficiency.
Figure 2: Workflow for comparative evaluation of tenofovir prodrugs.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters, illustrating the distinct profiles of TDF's metabolites. The values for this compound highlight its transient nature in plasma.
| Compound | Matrix | Parameter | Value | Reference |
| Tenofovir Disoproxil (TDF) | Plasma | Half-life (t½) | < 5 minutes | [6] |
| This compound | Plasma | Cmax (ng/mL) | 131.6 | [6] |
| AUC₀₋₄ (ng·h/mL) | 93.3 | [6] | ||
| Tenofovir | Plasma | Cmax (ng/mL) | 222.2 | [6] |
| AUC₀₋₄ (ng·h/mL) | 448.1 | [6] | ||
| Tenofovir Diphosphate (TFV-DP) | Hepatocytes | Half-life (t½) | ~95 hours | [2][9] |
Cmax: Maximum concentration; AUC: Area under the curve. Values are illustrative and may vary based on study conditions.
Conclusion
This compound is an indispensable tool in the field of antiviral drug development. While not an active therapeutic itself, its role as the primary metabolite of TDF makes it a critical analyte for pharmacokinetic and pharmacodynamic studies. By accurately quantifying this compound, researchers can gain a deeper, more predictive understanding of intracellular drug delivery, assess the metabolic efficiency of different prodrugs, and ultimately accelerate the development of safer and more effective antiviral therapies.
References
-
Delaney, W. E., et al. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. Available at: [Link]
-
American Society for Microbiology. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Birkus, G., et al. (2013). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 57(5), 2347-2354. Available at: [Link]
-
Chapman, S., et al. (2003). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 47(10), 3165-3171. Available at: [Link]
-
National Center for Biotechnology Information. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. PubMed Central. Available at: [Link]
-
Pradere, U., et al. (2014). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 6(11), 1331-1350. Available at: [Link]
-
Khan, S., et al. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 27(14), 4479. Available at: [Link]
-
Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]
-
Anderson, P. L., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(9), 2713-2716. Available at: [Link]
-
Tang, H., et al. (2024). Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment. Bioorganic & Medicinal Chemistry, 99, 117607. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Tenofovir? Patsnap Synapse. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem. Retrieved from [Link]
-
Tloušt’ová, E., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 868869. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed Central. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Tenofovir Disoproxil Fumarate? Patsnap Synapse. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 11. Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
Application Note & Protocols: Synthetic Routes for Isotopic Labeling of Mono-poc Tenofovir
Abstract
This document provides a comprehensive guide for the isotopic labeling of Mono-poc tenofovir, a key mono-ester prodrug of the antiviral agent Tenofovir. Isotopic labeling is a critical technique for a variety of biomedical research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry.[1] This guide details validated synthetic strategies for incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (D or ²H) into the Tenofovir molecule, followed by the selective mono-esterification to yield the target compound. We present multiple strategic approaches, complete with step-by-step protocols, explanations of the underlying chemical principles, and methods for purification and characterization.
Introduction: The Role of Isotopic Labeling in Tenofovir Research
Tenofovir, chemically known as (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), is a potent nucleotide reverse transcriptase inhibitor (NRTI).[2] Its clinical efficacy against HIV and Hepatitis B virus is well-established. However, due to its phosphonate group, Tenofovir has poor oral bioavailability. To overcome this, prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed.[2][3][4]
This compound, or (((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate, is a key mono-ester intermediate and metabolite of TDF.[2][5][6] Studying its formation, distribution, and metabolism is crucial for understanding the complete pharmacokinetic profile of its parent drug.
Isotopically labeled analogues serve as indispensable tools for this research.[1] They allow researchers to trace the molecule's fate in vivo and in vitro without altering its chemical properties.[1] This guide focuses on practical, efficient synthetic routes to access these vital research compounds.
Overview of the Synthetic Strategy
The synthesis of isotopically labeled this compound is a two-stage process.
-
Stage 1: Synthesis of Isotopically Labeled Tenofovir (PMPA). This is the core of the labeling strategy. The isotope is incorporated into the PMPA backbone.
-
Stage 2: Selective Mono-esterification. Labeled PMPA is reacted with an appropriate reagent, such as chloromethyl isopropyl carbonate, to attach the "poc" (pivaloyloxymethyl) group to one of the phosphonate hydroxyls.
The choice of labeling position depends on the intended application. For instance, labeling the adenine ring is useful for tracking the nucleobase portion, while labeling the phosphonate or propyl chain can provide insights into the stability and metabolism of the prodrug linkage.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure Mono-Poc Tenofovir
Welcome to the technical support center for the synthesis of Mono-Poc Tenofovir. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to support your synthetic efforts.
Introduction: The Challenge of Selectivity
Tenofovir is a cornerstone of antiretroviral therapy, but its inherent polarity necessitates conversion into more lipophilic prodrugs to enhance oral bioavailability.[1][2] The synthesis of these prodrugs, such as Tenofovir Disoproxil Fumarate (TDF), often involves the stepwise esterification of Tenofovir's phosphonic acid moiety. "this compound" refers to the mono-pivaloyloxymethyl ester of Tenofovir, a key intermediate in these synthetic pathways.
The primary challenge in producing high-purity this compound lies in controlling the esterification reaction. The phosphonic acid has two acidic protons, leading to a competitive reaction that can yield the desired mono-ester, the undesired di-ester byproduct (Di-Poc Tenofovir), or leave unreacted Tenofovir starting material. Achieving high selectivity for the mono-ester is paramount for efficient downstream processing and final product purity.[3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and what is its role?
This compound is an intermediate compound where one of the two acidic hydroxyl groups on the phosphonic acid of Tenofovir has been esterified with a pivaloyloxymethyl (Poc) group. This mono-ester is a crucial building block in the synthesis of more complex prodrugs.[5] It is also considered a process-related impurity in the manufacturing of drugs like Tenofovir Disoproxil Fumarate.[5]
Q2: What is the main obstacle in synthesizing pure this compound?
The central difficulty is achieving selective mono-esterification. The reaction of Tenofovir with an alkylating agent like pivaloyloxymethyl chloride can lead to a mixture of the starting material, the desired mono-ester, and the di-ester byproduct. These compounds often have very similar physical properties, making purification challenging.[3][4][6]
Q3: Why is selective mono-esterification so difficult to control?
The difficulty arises from the small difference in acidity (pKa) between the first and second protons of the phosphonic acid. Once the first esterification occurs, the second deprotonation and subsequent esterification can happen readily under many reaction conditions, leading to the formation of the di-Poc byproduct. Reaction kinetics, stoichiometry, choice of base, and temperature all play a critical role in the selectivity.[3][4]
Q4: What are the most common impurities I should expect?
Besides the Di-Poc Tenofovir byproduct and unreacted Tenofovir, other process-related impurities can arise. These may include impurities from the starting materials or side reactions, such as N-hydroxymethylated impurities if water is present in the reaction mixture.[7]
Section 2: Troubleshooting Guide for Synthesis & Purification
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield of this compound and/or High Formation of Di-Poc Byproduct
Root Cause Analysis: This is the most common issue and is almost always related to reaction conditions that favor over-esterification. The choice of base, solvent, reaction temperature, and stoichiometry of the alkylating agent are the primary variables that control the mono- to di-ester ratio. An insufficiently selective base or prolonged reaction times can easily push the equilibrium towards the thermodynamically stable di-ester.
Strategic Solutions & Protocol: The goal is to find a kinetic sweet spot that favors the formation of the mono-ester. This typically involves careful control of stoichiometry and using a base that preferentially activates only one of the phosphonic acid protons.
Workflow Diagram: Competitive Esterification Pathway
Caption: Competitive reaction pathways in the synthesis of this compound.
Optimized Protocol for Selective Mono-esterification:
-
Reagent Preparation: Dry all solvents and reagents thoroughly. Water can lead to hydrolysis and other side reactions.[7] Use high-purity Tenofovir and Pivaloyloxymethyl Chloride (Poc-Cl).[8]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Tenofovir (1.0 eq.) in a suitable polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[5]
-
Base Addition: Cool the mixture to 0-5 °C. Add a non-nucleophilic organic base such as Triethylamine (TEA) (1.0-1.2 eq.) dropwise, ensuring the temperature remains low. Stir for 1 hour. The choice of base is critical; TEA is often used in the synthesis of Tenofovir prodrugs.[5][9]
-
Alkylating Agent Addition: Slowly add Pivaloyloxymethyl Chloride (Poc-Cl) (0.9-1.1 eq.) to the reaction mixture. Precise stoichiometric control is essential to minimize di-ester formation.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress closely using HPLC or TLC. The reaction should be stopped as soon as the maximum concentration of the mono-ester is observed to prevent further reaction to the di-ester.
-
Quenching: Once the optimal point is reached, quench the reaction by adding a mild acid or buffer to neutralize the excess base.
Table 1: Comparison of Reaction Parameters for Selectivity
| Parameter | Condition for High Mono-ester Selectivity | Rationale |
| Poc-Cl Stoichiometry | 0.9 - 1.1 equivalents | Limits the availability of the alkylating agent for the second esterification. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic bases that minimize side reactions. Stoichiometry is key. |
| Temperature | 0 °C to Room Temperature | Lower temperatures often improve selectivity by slowing down the rate of the second esterification (k2) more than the first (k1).[3][4] |
| Solvent | NMP, DMF | Polar aprotic solvents that effectively dissolve the reactants. Must be anhydrous.[7] |
Problem 2: Difficulty Purifying this compound
Root Cause Analysis: The mono-ester, di-ester, and starting material often exhibit similar polarities, leading to poor separation on standard silica gel chromatography. Their structural similarity results in close retention times (in HPLC) or Rf values (in TLC), making baseline separation difficult to achieve.
Strategic Solutions & Protocol: A multi-step purification strategy involving careful column chromatography followed by crystallization is often necessary.
Workflow Diagram: Purification Strategy
Caption: A robust workflow for the purification of this compound.
Detailed Purification Protocol:
-
Initial Workup: After quenching the reaction, perform an aqueous workup. Use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) for extraction. Wash the organic layer with a neutral brine solution to remove salts and polar impurities.
-
Column Chromatography:
-
Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Mobile Phase: A gradient elution is highly recommended. Start with a less polar solvent system (e.g., Dichloromethane) and gradually increase the polarity by adding Methanol. A typical gradient might be from 100% DCM to 90:10 DCM:MeOH.[5]
-
Fraction Collection: Collect small fractions and analyze each one carefully by TLC or HPLC.
-
-
Fraction Analysis: Identify and pool only the fractions containing the pure this compound. Be conservative and discard mixed fractions to ensure the highest purity of the final product.
-
Recrystallization: After evaporating the solvent from the pooled fractions, attempt to recrystallize the resulting solid or oil from a suitable solvent system (e.g., Acetonitrile/Water, Isopropyl Alcohol). This step can significantly enhance purity by removing trace impurities.[9]
Section 3: Analytical Characterization
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing purity. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is typically effective. The purity should be determined by area percentage.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P):
-
¹H NMR: Will show characteristic peaks for the adenine base, the propyl chain, and the pivaloyloxymethyl group. The integration of the Poc group protons relative to the Tenofovir backbone protons can help confirm the mono-substitution.
-
³¹P NMR: This is a powerful tool. Tenofovir, this compound, and Di-Poc Tenofovir will each have a distinct chemical shift in the ³¹P spectrum, allowing for clear identification and quantification of the mixture components.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the desired product, providing definitive structural confirmation.
References
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]
-
McQuade, D. T., Gupton, B. F., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development, 24, 1420–1427. Retrieved from [Link]
-
Trzepizur, D., et al. (n.d.). Selective Esterification of Phosphonic Acids. MDPI. Retrieved from [Link]
-
Brown Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof. EP2860185A1.
- Google Patents. (n.d.). Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof. US20200207793A1.
-
Globe Thesis. (2019). Synthesis Of Acyclic Nucleotide Analogs As Tenofovir Prodrugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Esterification of Phosphonic Acids. Retrieved from [Link]
-
TSI Journals. (2012). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. globethesis.com [globethesis.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US20200207793A1 - Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Mono-poc Tenofovir Synthesis for Enhanced Yield
Introduction:
Tenofovir Alafenamide (TAF) represents a significant advancement in antiretroviral therapy, offering improved safety and efficacy over its predecessor, Tenofovir Disoproxil Fumarate (TDF). A critical step in the synthesis of TAF is the formation of the phosphonamidate prodrug moiety, which often proceeds through a "Mono-poc tenofovir" intermediate. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the yield of this pivotal synthetic step. By understanding the underlying chemical principles and potential pitfalls, researchers can streamline their synthetic processes, reduce impurities, and ultimately lower manufacturing costs.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and related phosphonamidate compounds.
Q1: What is "this compound" and why is it important?
"this compound" refers to an intermediate in the synthesis of tenofovir prodrugs where one of the acidic protons of the phosphonic acid of tenofovir is substituted with a (S)-1-(isopropoxycarbonyloxy)ethyl (poc) group.[3] This intermediate is a precursor to the final phosphonamidate structure found in drugs like Tenofovir Alafenamide. The efficient synthesis of this intermediate is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).
Q2: What are the most critical parameters affecting the yield of the phosphonamidate coupling reaction?
The yield of the phosphonamidate coupling is highly sensitive to several factors:
-
Reagent Quality: The purity of starting materials, particularly the tenofovir precursor and the phosphonamidating agent, is paramount. Impurities can lead to side reactions and lower yields.
-
Solvent Selection: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic solvents are generally preferred to avoid side reactions with the reactive intermediates.
-
Base Selection: The base used to deprotonate the phosphonic acid and neutralize any acidic byproducts must be carefully chosen to avoid promoting side reactions or degradation of the product.
-
Reaction Temperature: Temperature control is critical. Higher temperatures can accelerate the reaction but may also increase the formation of impurities.[2]
-
Moisture Control: Phosphonamidate synthesis is often sensitive to moisture, which can hydrolyze reactive intermediates. Anhydrous conditions are typically required.
Q3: What are common side reactions that can lower the yield?
Several side reactions can compete with the desired phosphonamidate formation:
-
Formation of Di-substituted Products: Reaction at both acidic sites of the phosphonic acid can occur, leading to the formation of "bis-poc" tenofovir.
-
Hydrolysis: Reactive intermediates can be hydrolyzed by trace amounts of water, leading to the starting phosphonic acid.
-
Epimerization: The stereochemistry of the chiral center in the "poc" group or the tenofovir backbone can be compromised under certain conditions.
-
Byproduct Formation from Coupling Reagents: The coupling agents themselves can generate byproducts that may be difficult to separate from the desired product.
Q4: Which analytical techniques are best for monitoring reaction progress and purity?
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring the consumption of starting materials, the formation of the product, and the presence of impurities. Chiral HPLC methods are necessary to assess diastereomeric purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for structural elucidation of the product and identification of byproducts. 31P NMR is particularly useful for monitoring reactions involving phosphorus.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify unknown impurities.
Q5: What are the recommended purification strategies for this compound intermediates?
Purification can be challenging due to the similar polarities of the product and certain byproducts. Common strategies include:
-
Crystallization: If the product is a stable crystalline solid, crystallization is an effective method for purification. This can sometimes be achieved by forming a salt of the product.[5][6]
-
Column Chromatography: Silica gel chromatography is often used for purification, but care must be taken as the acidic nature of silica can sometimes cause degradation of acid-sensitive compounds. Deactivating the silica with a base like triethylamine is a common practice.[7]
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed, although it is less scalable.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Symptom | Potential Causes | Recommended Actions | Scientific Rationale |
| Low Conversion of Starting Material | 1. Insufficiently active coupling agent. 2. Inadequate reaction time or temperature. 3. Presence of moisture in the reaction. 4. Poor solubility of reactants. | 1. Use a freshly opened or properly stored coupling agent. 2. Gradually increase the reaction temperature in small increments while monitoring by HPLC. 3. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Experiment with different aprotic solvents or solvent mixtures to improve solubility. | 1. Coupling agents can degrade over time, losing their efficacy. 2. Reaction kinetics are temperature-dependent; insufficient thermal energy can lead to slow or incomplete reactions. 3. Water will hydrolyze the activated phosphonate intermediate, preventing the desired reaction with the amine. 4. Reactants must be in solution to react efficiently. |
| Formation of Significant Byproducts | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high. 3. Inappropriate choice of base. 4. Presence of impurities in starting materials. | 1. Carefully control the stoichiometry, particularly of the phosphonamidating agent. A slight excess may be necessary, but a large excess can lead to di-substitution. 2. Lower the reaction temperature and extend the reaction time.[2] 3. Screen different non-nucleophilic bases (e.g., DBU, DIPEA). 4. Purify starting materials before use. | 1. Stoichiometry dictates the relative rates of competing reactions. 2. Higher temperatures can provide the activation energy for undesired side reactions. 3. The choice of base can influence the nucleophilicity of the reacting species and the stability of intermediates. 4. Impurities can act as catalysts for side reactions or participate in them directly. |
| Poor Diastereoselectivity | 1. Non-optimal reaction conditions (solvent, temperature). 2. Racemization of the chiral center. 3. Use of a non-stereospecific synthetic route. | 1. Screen different solvents and reaction temperatures. 2. Use milder reaction conditions and avoid prolonged exposure to strong acids or bases. 3. Employ a synthetic strategy that establishes the desired stereochemistry early and preserves it throughout the synthesis.[8] | 1. The solvent and temperature can influence the transition state energies of the diastereomeric products. 2. Chiral centers can be susceptible to racemization under harsh conditions. 3. Stereocontrol is a critical aspect of pharmaceutical synthesis. |
| Difficult Purification | 1. Co-elution of product and impurities in chromatography. 2. Product is an oil or amorphous solid. 3. Product degradation on silica gel. | 1. Optimize the mobile phase for column chromatography or switch to a different stationary phase. 2. Attempt to form a crystalline salt of the product.[5][6] 3. Use deactivated silica gel (treated with a base) or an alternative purification method like crystallization.[7] | 1. Chromatographic separation depends on the differential partitioning of compounds between the stationary and mobile phases. 2. Crystalline materials are generally easier to purify than oils. 3. The acidic surface of silica gel can catalyze the degradation of sensitive compounds. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Phenylphosphonamidate Intermediate of Tenofovir Alafenamide
This protocol is a representative example and may require optimization for specific substrates and scales.
-
Preparation of the Reaction Vessel: A multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is oven-dried and cooled under a stream of dry nitrogen.
-
Charging of Reactants: The tenofovir precursor, (R)-9-[2-(phosphonomethoxy)propyl]adenine, is charged to the flask. Anhydrous solvent (e.g., toluene or N,N-dimethylacetamide) is added, and the mixture is stirred to form a suspension.[9][10]
-
Activation Step: A chlorinating agent, such as thionyl chloride or phosphorus trichloride, is added dropwise to the suspension at a controlled temperature (e.g., 60-110 °C).[8] The reaction is monitored by HPLC until the starting material is consumed.
-
Coupling Reaction: A solution of the L-alanine isopropyl ester and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent is added dropwise to the activated intermediate at a controlled temperature. The reaction is monitored by HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess reagents are quenched. The product is then isolated by extraction and purified by crystallization or column chromatography.
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of a Model Phosphonamidate Coupling Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Triethylamine | 80 | 12 | 65 |
| 2 | Acetonitrile | Triethylamine | 80 | 12 | 58 |
| 3 | Dichloromethane | Triethylamine | 40 | 24 | 62 |
| 4 | Toluene | DBU | 80 | 8 | 75 |
| 5 | Toluene | DIPEA | 80 | 10 | 71 |
Note: The data presented in this table is illustrative and intended for comparison purposes only. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: General Synthetic Pathway to Tenofovir Alafenamide
Caption: A simplified schematic of the synthetic route to Tenofovir Alafenamide.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low reaction yields.
References
-
Derstine, B. P., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development. [Link]
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. [Link]
-
An, M., et al. (2023). Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals. [Link]
- Vellanki, S. R. P., et al. (2015). Purification of tenofovir alafenamide and its intermediates.
- Vellanki, S. R. P., et al. (2015). Purification of tenofovir alafenamide and its intermediates.
-
Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. Organic Process Research & Development. [Link]
- CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate.
- CN109942633B - Preparation method of tenofovir alafenamide intermediate.
-
Low yield in Phosphoamidite synthesis. Reddit. [Link]
-
Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. Thieme Connect. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. EP3077404B1 - Purification of tenofovir alafenamide and its intermediates - Google Patents [patents.google.com]
- 6. WO2015107451A2 - Purification of tenofovir alafenamide and its intermediates - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate - Google Patents [patents.google.com]
- 9. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]
- 10. CN109942633B - Preparation method of tenofovir alafenamide intermediate - Google Patents [patents.google.com]
Technical Support Center: Mono-poc Tenofovir Degradation in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Mono-pivaloyloxymethyl (Mono-poc) tenofovir. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate of Tenofovir Disoproxil. Here, we provide in-depth answers to common questions and troubleshooting strategies for challenges you may encounter during your in-solution experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the stability and degradation of Mono-poc tenofovir.
Q1: What is this compound and why is its stability important?
A1: this compound, also known as tenofovir monoisoproxil or tenofovir monoester, is a key intermediate metabolite formed during the hydrolysis of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF).[1][2] TDF is designed to improve the oral bioavailability of the active drug, tenofovir. The conversion process occurs in two main steps: TDF is first hydrolyzed to this compound, which is then further hydrolyzed to release the active tenofovir.[2][3]
Understanding the stability of this compound is crucial for several reasons:
-
Pharmacokinetics: Its rate of formation and subsequent degradation directly impacts the concentration and availability of active tenofovir at the target site.[1]
-
Bioanalytical Assays: Inaccurate quantification can occur if the compound degrades in biological samples (e.g., plasma) post-collection or during sample processing.
-
Formulation Development: For any formulation involving tenofovir prodrugs, knowledge of intermediate stability is essential to ensure product quality and shelf-life.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway is hydrolysis . This reaction involves the cleavage of the remaining pivaloyloxymethyl (poc) ester bond to yield the parent drug, tenofovir. This process is highly dependent on the pH of the solution.[3][4] The decomposition generally follows pseudo-first-order kinetics.[4][5]
The overall hydrolysis from the parent compound, TDF, is as follows: Tenofovir Disoproxil → This compound + Isopropanol + Formaldehyde + CO₂ This compound → Tenofovir + Isopropanol + Formaldehyde + CO₂[2]
Q3: How does pH influence the stability of this compound?
A3: Based on studies of its parent compound TDF, the stability of the ester linkages is significantly influenced by pH. TDF is most stable in acidic conditions (pH 1.2-3.0) and becomes progressively less stable as the pH increases towards neutral and alkaline conditions.[3][6] Hydrolysis is favored at neutral or alkaline pH.[3] Therefore, it is highly probable that this compound exhibits similar pH-dependent stability, degrading more rapidly at pH 7.4 (physiological pH) and above compared to acidic environments.
Q4: Besides chemical hydrolysis, are there other significant degradation pathways?
A4: Yes, enzymatic degradation is a critical pathway, especially in biological systems. Esterase enzymes present in plasma, liver, and other tissues can rapidly catalyze the hydrolysis of the ester bond in this compound.[6] This is a key part of the bioactivation mechanism of the TDF prodrug. When conducting in vitro experiments with cell lysates or biological fluids, enzymatic degradation can be the dominant pathway and must be controlled for if you intend to study the intact molecule.
Part 2: Troubleshooting Guide for Experimental Issues
This section is structured to help you diagnose and resolve specific problems encountered during your experiments.
Problem 1: My this compound sample is degrading much faster than expected in a neutral buffer (e.g., PBS pH 7.4).
-
Possible Cause 1: Inherent pH-Dependent Instability.
-
Explanation: As discussed in the FAQ, neutral to alkaline pH conditions promote the hydrolysis of the ester bond. The half-life of TDF at pH 7.4 and 37°C is approximately 8 hours, indicating significant lability.[6] this compound is expected to be similarly unstable.
-
Solution:
-
Confirm Expectations: First, ensure your expectation for stability is realistic. Rapid degradation at pH 7.4 is the expected chemical behavior.
-
Temperature Control: Hydrolysis rates are temperature-dependent, often following Arrhenius kinetics.[7] Ensure your experiments are conducted at a consistent, controlled temperature. If possible, run experiments at a lower temperature (e.g., 4°C) to slow degradation and establish a baseline.
-
Use a More Acidic Buffer: If the experimental design allows, conduct your study in a more acidic buffer (e.g., pH 4.5-5.5) where the molecule is inherently more stable.[8][9]
-
-
-
Possible Cause 2: Enzymatic Contamination.
-
Explanation: Your buffer or solution may be contaminated with esterase enzymes, for example, from microbial growth or carryover from biological samples. These enzymes will dramatically accelerate degradation.
-
Troubleshooting Steps:
-
Use Freshly Prepared, Sterile Buffers: Always use high-purity water (e.g., Milli-Q) and reagents. Prepare buffers fresh and sterile-filter them (0.22 µm filter) before use, especially for multi-day experiments.
-
Run a Control: Incubate the buffer alone under experimental conditions and test for microbial growth.
-
Add an Esterase Inhibitor: If working with biological matrices (e.g., cell lysates, plasma), add a general esterase inhibitor (consult relevant literature for an appropriate choice and concentration) to a control sample to see if it prevents rapid degradation.
-
-
Problem 2: I see an unexpected peak in my HPLC/LC-MS analysis when analyzing a this compound sample.
-
Possible Cause 1: Formation of Tenofovir.
-
Explanation: The most likely "unexpected" peak is the primary degradant, tenofovir. Due to the lability of this compound, some degradation during sample preparation, storage, or even on the autosampler is common.
-
Troubleshooting Steps:
-
Co-injection with Standard: The most definitive way to identify the peak is to co-inject your sample with an authentic standard of tenofovir. If the peak retention time and mass spectrum match, you have confirmed its identity.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to check the mass-to-charge ratio (m/z) of the unknown peak. Tenofovir has a distinct mass that can be easily identified.[10][11]
-
Optimize Sample Handling: Keep samples cold (e.g., 4-8°C in the autosampler) and minimize the time between preparation and injection to reduce degradation.[12]
-
-
-
Possible Cause 2: Presence of a Synthesis-Related Impurity.
-
Explanation: The this compound standard itself may contain impurities from its synthesis or from the degradation of the parent TDF molecule it was derived from. An example could be a dimer impurity.[13]
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your this compound standard. It should list any known impurities and their relative levels.
-
High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to obtain an accurate mass for the impurity. This data can be used to predict a molecular formula and search databases or literature for potential structures.[14]
-
Forced Degradation Study: A forced degradation study of the parent TDF can help identify potential degradants that might be present as impurities.[14][15]
-
-
Diagram: Troubleshooting Workflow for Anomalous Degradation
Caption: Troubleshooting decision tree for unexpected degradation results.
Part 3: Key Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the degradation rate of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering the desired pH range. For example:
-
pH 2.0 (0.01 M HCl)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
-
pH 7.4 (Phosphate buffer)
-
pH 9.0 (Borate buffer) Verify the final pH of each buffer after preparation.[6]
-
-
Stock Solution: Prepare a concentrated stock solution of this compound in a stable solvent like acetonitrile or DMSO.
-
Incubation:
-
Bring buffer solutions to the target temperature (e.g., 37°C) in a calibrated water bath or incubator.
-
Spike the stock solution into each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the organic solvent volume is low (<1%) to avoid affecting the buffer pH.
-
Immediately take a sample for the t=0 time point.
-
-
Sampling: Collect aliquots from each solution at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the degradation by adding the aliquot to a quenching solution. A common method is to add it to a 2-3 fold excess volume of cold acetonitrile. This precipitates proteins (if present) and stops the reaction.
-
Analysis: Analyze the concentration of the remaining this compound and the appearance of tenofovir in each sample using a validated LC-MS/MS method (see Protocol 2).
-
Data Calculation: Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction, the slope of the line will be equal to the negative of the degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Protocol 2: LC-MS/MS Quantification Method
Objective: To accurately quantify this compound and its primary degradant, tenofovir.
Methodology:
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 50 mm, 3.5 µm) is commonly used.[16]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient elution method that provides good separation between this compound, tenofovir, and any other related substances.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for example, 40°C.[12]
-
-
Mass Spectrometry:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions: Determine the optimal precursor → product ion transitions for this compound, tenofovir, and an appropriate internal standard (e.g., an isotopically labeled version of tenofovir).
-
Example Transition for Tenofovir: m/z 288.1 → 176.1[11]
-
-
-
Sample Preparation:
-
Following the quenching step in Protocol 1, centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis. Maintain the autosampler at a low temperature (e.g., 8°C) to prevent further degradation.[12]
-
-
Calibration: Prepare a set of calibration standards in the same matrix as the samples (e.g., the specific buffer used) and run them with each batch of samples to generate a standard curve for quantification. The lower limit of quantification (LLOQ) for tenofovir can be as low as 1.0 ng/mL.[16]
Data Summary Table
The following table summarizes the expected stability trends for pivaloyloxymethyl ester prodrugs of tenofovir based on data from TDF. Actual values for this compound should be determined experimentally.
| Condition | Parameter | Expected Outcome for this compound | Rationale/Reference |
| Acidic pH (1.2-3.0) | Half-life (t₁/₂) | Long (> 50 hours) | Ester hydrolysis is acid-stable.[6] |
| Neutral pH (6.8-7.4) | Half-life (t₁/₂) | Moderate (e.g., 5-15 hours) | Hydrolysis is significantly faster than in acid.[6] |
| Alkaline pH (>8.0) | Half-life (t₁/₂) | Short (< 5 hours) | Base-catalyzed hydrolysis is very rapid.[6] |
| Simulated Gastric Fluid | Stability | High | Corresponds to the high stability at acidic pH.[14] |
| Simulated Intestinal Fluid | Stability | Moderate to Low | Corresponds to the lower stability at near-neutral pH.[14] |
| Presence of Esterases | Half-life (t₁/₂) | Very Short (minutes) | Enzymatic catalysis dramatically accelerates hydrolysis.[6] |
Diagram: Hydrolysis Pathway of Tenofovir Disoproxil
Caption: Stepwise hydrolysis of TDF to active Tenofovir.
References
-
Analytical method validation for tenofovir alafenamide and known impurities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Hendrix, C. W., et al. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. PLOS ONE, 13(2), e0192942. [Link]
-
Ouyang, Z., et al. (2017). Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 146, 238-245. [Link]
-
Ouyang, Z., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 959325. [Link]
-
Agrahari, V., et al. (2015). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Drug Testing and Analysis, 7(4), 275-285. [Link]
-
Oliyai, R., et al. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1295-1298. [Link]
-
Podany, A. T., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Antimicrobial Agents and Chemotherapy, 63(6), e00114-19. [Link]
-
Agrahari, V., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Drug Testing and Analysis, 7(4), 275-285. [Link]
-
Agrahari, V., et al. (2015). Evaluation of degradation kinetics and physicochemical stability of tenofovir. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Agrahari, V., et al. (2015). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Drug Testing and Analysis, 7(4), 275-285. [Link]
-
Mesquita, P. M. M., et al. (2012). (a) Tenofovir disoproxil hydrolysis to form mPTFV with the loss of one... ResearchGate. Retrieved January 16, 2026, from [Link]
-
Manasa Life Sciences. (n.d.). Tenofovir Mono-POC PMPA. Retrieved January 16, 2026, from [Link]
-
Oliyai, R., et al. (2001). KINETIC STUDIES OF THE DEGRADATION OF OXYCARBONYLOXYMETHYL PRODRUG OF ADEFOVIR AND TENOFOVIR IN SOLUTION. KISTI. Retrieved January 16, 2026, from [Link]
-
Mesquita, M. M. F., et al. (2021). Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. Toxins, 13(3), 217. [Link]
-
SynZeal. (n.d.). Tenofovir Mono POC Dimer. Retrieved January 16, 2026, from [Link]
-
Gawas, P. S., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. AAPS PharmSciTech, 24(6), 139. [Link]
-
ChemBK. (n.d.). Mono-POC PMPA. Retrieved January 16, 2026, from [Link]
-
Beaudoin, J. J., et al. (2018). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Molecular Pharmaceutics, 15(7), 2691-2698. [Link]
-
Singh, S., & Bhardwaj, S. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 131, 146-155. [Link]
-
Lee, W. A., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1195–1203. [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. Retrieved January 16, 2026, from [Link]
-
Mandal, S., et al. (2021). Transformation of tenofovir into stable ProTide nanocrystals with long-acting pharmacokinetic profiles. Nature Communications, 12(1), 5433. [Link]
-
Siracusa, V., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1799. [Link]
-
Kurańska, M., et al. (2021). Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. Materials, 14(16), 4689. [Link]
Sources
- 1. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]KINETIC STUDIES OF THE DEGRADATION OF OXYCARBONYLOXYMETHYL PRODRUG OF ADEFOVIR AND TENOFOVIR IN SOLUTION [scienceon.kisti.re.kr]
- 6. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Tenofovir Mono POC Dimer | 1962114-92-6 | SynZeal [synzeal.com]
- 14. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mono-poc Tenofovir Synthesis
Document ID: TSC-MP-TNV-001.2
Introduction: The Criticality of Purity in Tenofovir Synthesis
Tenofovir, a cornerstone of antiretroviral therapy, is synthesized as a prodrug to enhance oral bioavailability. The Mono-isopropyloxycarb[1][2]onylmethyl (Mono-poc) derivative is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate (TDF). Achieving high purity at [1]this stage is paramount, as process-related impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially impacting its safety and efficacy.
This technical support g[1]uide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of Mono-poc Tenofovir. Our focus is on the practical mitigation of common byproducts to ensure a robust and reproducible synthetic process.
Core Synthesis Pathway Overview
The synthesis of this compound is a critical step in the multi-stage manufacturing process of TDF. It typically involves the[3][4] alkylative esterification of Tenofovir (also known as PMPA) with an appropriate chloromethyl isopropyl carbonate (CMIC) reagent. Precise control over reac[5]tion conditions is essential to favor the formation of the desired mono-ester and prevent the formation of the bis-ester (Tenofovir Disoproxil) and other related impurities.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific, frequently encountered issues in a direct question-and-answer format, providing both the mechanistic rationale and actionable protocols for resolution.
Q1: My reaction is producing significant levels of a high molecular weight impurity, identified as a Tenofovir dimer. What causes this and how can I prevent it?
Answer:
Plausible Causes: The formation of Tenofovir dimer impurities is a known challenge. This byproduct typically [6]arises from an intermolecular reaction where a reactive intermediate of Tenofovir, or the Mono-poc product itself, reacts with another molecule of Tenofovir starting material. This is often exacerbated by:
-
Excessive Base or Incorrect Base Selection: Strong bases can deprotonate the phosphonic acid more than once, creating a highly reactive dianion that can participate in side reactions.
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for this undesired pathway to compete with the primary esterification.
-
Concentrated Reaction Conditions: High concentrations of reactants increase the probability of intermolecular collisions leading to dimerization.
Troubleshooting & Optimization Protocol:
-
Re-evaluate Stoichiometry of Base:
-
Carefully control the addition of the base (e.g., triethylamine) to be just sufficient to deprotonate the phosphonic acid to its monoanion. A slight excess is common, but large excesses should be avoided.
-
Consider a slower, dropwise addition of the base at a controlled temperature to prevent localized areas of high base concentration.
-
-
Optimize Thermal Profile:
-
Maintain the reaction temperature within the validated range, typically between 40-60°C. Excursions above this ran[3]ge can significantly increase dimer formation.
-
Implement in-process controls (IPCs) using High-Performance Liquid Chromatography (HPLC) to monitor dimer formation at different temperatures and establish an optimal thermal profile for your specific reactor setup.
-
-
Adjust Reaction Concentration:
-
While highly dilute conditions can slow the reaction rate, performing the reaction at the lower end of the recommended concentration range can disfavor the bimolecular dimer formation pathway. Experiment with solvent v[3]olumes to find a balance between reaction rate and impurity formation.
-
-
In-Process Validation:
-
Utilize a validated HPLC method to monitor the reaction progress. The dimer will typically appear as a late-eluting peak due to its higher molecular weight. Track its area percent relative to the main product peak.
-
| Parameter | Standard Range | Troubleshooting Adjustment | Rationale |
| Base (e.g., TEA) Equiv. | 2.0 - 2.5 | Reduce to 2.0 - 2.1 equiv. | Minimizes formation of reactive dianion species. |
| Temperature | 40 - 60 °C | Maintain strictly at 40 - 45 °C | Reduces activation energy for side reaction. |
| Solvent (e.g., NMP) | 5 - 8 volumes | Increase to 8 - 10 volumes | Decreases reactant concentration, disfavoring dimerization. |
Q2: I'm ob[3]serving a significant peak in my HPLC that corresponds to Mono-POC Isopropyl Tenofovir. What is the origin of this byproduct?
Answer:
Plausible Causes: The presence of Mono-POC Isopropyl Tenofovir is a process-related impurity that can arise from several sources. This impurity is structur[1][7]ally similar to the desired product but contains an additional isopropyl group on the phosphonate moiety.
-
Impurities in Starting Materials: The chloromethyl isopropyl carbonate (CMIC) reagent can sometimes contain related impurities that can transfer the isopropyl group.
-
Solvent Participation: If isopropanol is used as a solvent or is present as a contaminant, it can potentially react with intermediates in the reaction mixture.
-
Side Reaction with Isopropyl-containing Reagents: Other reagents used in the synthesis may contain isopropyl groups that can participate in side reactions under certain conditions.
Troubleshooting & Optimization Protocol:
-
Qualify Raw Materials:
-
Source high-purity CMIC. Always obtain and review the Certificate of Analysis (CoA) for your reagents, paying close attention to related substance profiles.
-
Perform incoming quality control checks on your reagents using a suitable analytical method like Gas Chromatography (GC) or HPLC to screen for isopropyl-containing impurities.
-
-
Solvent Purity and Selection:
-
Ensure that the reaction solvent (e.g., N-Methyl-2-pyrrolidone, NMP) is of high purity and free from alcohol contaminants.
-
Avoid using isopr[3]opanol or other alcohols in any cleaning or preparatory steps immediately preceding the reaction unless thoroughly removed.
-
-
Analytical Confirmation:
-
Confirm the identity of the impurity peak using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify its molecular weight.
-
Use a reference s[8]tandard for Mono-POC Isopropyl Tenofovir to confirm the retention time and aid in accurate quantification.
-
Q3: My react[1]ion yield is low, and HPLC analysis shows a large amount of unreacted Tenofovir (PMPA). How can I drive the reaction to completion?
Answer:
Plausible Causes: An incomplete reaction can be due to several factors related to reagent activity, reaction conditions, or the physical state of the reactants.
-
Insufficient Activation of Tenofovir: Tenofovir is not very soluble in many organic solvents. Incomplete dissolution or[3] insufficient base can prevent it from reacting effectively.
-
Degradation of Reagents: The alkylating agent, CMIC, can be sensitive to moisture and may degrade over time if not stored properly, leading to a loss of potency.
-
Precipitation of Reactants: The triethylammonium salt of Tenofovir can precipitate from the reaction mixture if the conditions are not optimized, effectively taking it out of the solution phase and halting the reaction.
Troubleshooting & Opti[3]mization Protocol:
-
Ensure Complete Dissolution:
-
Tenofovir (PMPA) is often suspended in the reaction solvent (e.g., NMP) first. The addition of triethylamine should cause the solid to dissolve as it forms the more soluble triethylammonium salt.
-
Gently warm the m[3]ixture to 40-60°C to aid dissolution before adding the alkylating agent. Visual confirmation of a [3]clear solution is a critical IPC.
-
-
Verify Reagent Quality:
-
Use freshly opened or properly stored CMIC. Protect it from atmospheric moisture. Consider titrating the reagent to confirm its activity if degradation is suspected.
-
-
Maintain a Homogeneous Reaction:
-
As the reaction proceeds, the initial precipitate of Tenofovir salts should redissolve as the soluble product is formed. If a thick suspension per[3]sists, it may indicate a problem.
-
Ensure adequate agitation throughout the reaction to maintain a homogeneous mixture.
-
Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q: What is the best analytical technique for monitoring these impurities? A: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its related impurities. For definitive structural[8] identification of unknown peaks, coupling HPLC with a mass spectrometer (LC-MS) is recommended.
Q: How critical is wat[8]er content in this reaction? A: While not as sensitive as some organometallic reactions, minimizing water is good practice. Excessive water can lead to the hydrolysis of the CMIC reagent and potentially the product esters. Using anhydrous solvents [3]and maintaining an inert atmosphere (e.g., with nitrogen or argon) is recommended for process consistency.
Q: Can I use a different base instead of triethylamine? A: Other tertiary amines like diisopropylethylamine (DIPEA) can be used. However, the choice of base can affect the solubility of the Tenofovir salt and the overall reaction kinetics. Triethylamine is widely documented and provides a good balance of basicity and solubility characteristics for this transformation. Any substitution would re[3]quire thorough re-validation of the process.
Q: What are the key considerations for the crystallization and isolation of this compound? A: this compound is often an intermediate that may be carried forward in solution. If isolation is required,[9] crystallization can be challenging. It is often isolated after conversion to a salt, such as the fumarate salt. The choice of solvent/ant[9]i-solvent system is critical. Systems like ethyl acetate/isopropyl ether have been reported for related Tenofovir compounds. The cooling rate and fina[9]l temperature are key parameters to control crystal form and purity.
Experimental P[10]rotocols Appendix
Protocol: In-Process Control (IPC) by RP-HPLC
This method is intended for monitoring the progress of the reaction and is not a final release method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 25 mM Ammonium acetate buffer, pH 3.8
-
Mobile Phase B: A[10]cetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: [10] 10 µL
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of Mobile Phase A/B (50:50). Dilute further as necessary to be within the linear range of the detector.
Byproduct Formation Pathwaydot
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103483385A - Tenofovir disoproxil fumarate of new crystal form, and preparation method thereof - Google Patents [patents.google.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tenofovir Detection in HPLC
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the analysis of Tenofovir and its prodrugs by High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured as a series of questions and answers to address specific issues you may encounter, from baseline instability to complex peak shape distortions.
Section 1: Foundational Troubleshooting - The Chromatogram
This section addresses common HPLC issues that can affect any analysis, including that of Tenofovir. Understanding these fundamentals is the first step toward robust and reliable results.
Q1: My baseline is noisy and/or drifting. What are the likely causes and how can I fix it?
An unstable baseline can obscure small peaks and lead to inaccurate integration, compromising the sensitivity and accuracy of your assay.[1] Baseline problems typically fall into two categories: noise (rapid, random fluctuations) and drift (a slow, steady rise or fall).[1]
Common Causes & Solutions:
| Problem | Potential Cause | Recommended Action & Explanation |
| Noise (High Frequency) | Air Bubbles in the System: | Action: Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped bubbles.[2][3] Causality: Bubbles passing through the detector flow cell cause rapid changes in the refractive index, leading to sharp spikes in the baseline.[3][4] |
| Contaminated Mobile Phase or Detector Cell: | Action: Prepare fresh mobile phase using HPLC-grade solvents and reagents. Flush the detector flow cell with a strong, miscible solvent like isopropanol.[2][3] Causality: Particulates or adsorbed impurities in the flow cell can scatter light or leach out, creating random noise. | |
| Failing Detector Lamp: | Action: Check the lamp energy. Most HPLC software has a diagnostic test for this. Replace the lamp if the energy is low.[2][3] Causality: A weak or unstable lamp provides inconsistent light intensity, resulting in a noisy signal. | |
| Drift (Slow, Consistent Change) | Inadequate Column Equilibration: | Action: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[5] Causality: The stationary phase slowly changes its interaction with the mobile phase, causing the background absorbance to shift until equilibrium is reached. |
| Mobile Phase Composition Change: | Action: Tightly cap solvent reservoirs to prevent evaporation of volatile organic components (e.g., acetonitrile). If using an online mixer, ensure it is functioning correctly.[6] Causality: Even a small change in the mobile phase composition can alter its UV absorbance, leading to a drifting baseline, especially in gradient elution.[4] | |
| Temperature Fluctuations: | Action: Use a column oven to maintain a stable temperature for the column. Ensure the HPLC is not located near drafts from air conditioning or heating vents.[1][2][4] Causality: The mobile phase viscosity and the refractive index are temperature-dependent. Fluctuations can cause the baseline to drift, an effect particularly pronounced in refractive index detectors but also relevant for UV detectors.[1] |
Q2: My Tenofovir peak is tailing severely. Why is this happening?
Peak tailing is perhaps the most common peak shape problem in reversed-phase HPLC. It is characterized by an asymmetry factor >1.2 and can significantly impact resolution and integration accuracy.[7] For a compound like Tenofovir, the cause is often a secondary chemical interaction with the stationary phase.
The Root Cause: Silanol Interactions Tenofovir and its prodrug Tenofovir Disoproxil Fumarate (TDF) contain basic amine functional groups.[8] Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a mid-range pH (e.g., > 4), these silanols can become deprotonated (Si-O⁻), creating active sites that interact ionically with the protonated basic groups on the analyte.[7][9] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailing peak.[7][9]
The pKa of TDF is approximately 3.75.[10][11] Operating with a mobile phase pH close to this value can lead to mixed ionic states of the analyte, further exacerbating poor peak shape.[12]
Troubleshooting Logic for Peak Tailing:
Below is a logical workflow to diagnose and solve peak tailing issues for basic compounds like Tenofovir.
Caption: Troubleshooting workflow for Tenofovir peak tailing.
Explanation of Solutions:
-
Lowering Mobile Phase pH: By adjusting the mobile phase pH to ~3.0 or lower, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the basic analyte.[7][13]
-
Adding a Competing Base: An additive like Triethylamine (TEA) acts as a "silanol masker." Being a small, basic molecule, it preferentially interacts with the active silanol sites, effectively shielding the Tenofovir molecules from this secondary retention mechanism.[14]
-
Using a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo a process called "end-capping," which chemically derivatizes most of the residual silanols. These columns exhibit significantly less tailing for basic compounds.[12][14]
Q3: My retention times are shifting between injections. How can I improve reproducibility?
Fluctuating retention times are a critical issue, as they can lead to misidentification of peaks and inaccurate quantification, especially in regulated environments.[6]
Troubleshooting Retention Time Variability:
| Cause | Solution & Explanation |
| Mobile Phase pH Instability | For ionizable compounds like Tenofovir, a small shift in pH can significantly alter retention.[6] Action: Use a buffer in the mobile phase, especially if the pH is near the analyte's pKa. A phosphate or acetate buffer at a concentration of 10-25 mM is common. Ensure the buffer's effective range includes your target pH.[8][15] |
| Inconsistent Mobile Phase Preparation | A 1% variation in the organic solvent ratio can change retention times by 5-15%.[6] Action: Use volumetric flasks and pipettes for precise measurements. If using a gradient pump to mix solvents online, ensure the proportioning valves are clean and working correctly.[5][6] |
| Column Temperature Variation | A 1°C change in temperature can alter retention time by 1-2%. Action: Always use a thermostatically controlled column compartment to maintain a constant temperature.[5][8] |
| Insufficient Column Equilibration | This is especially important for gradient methods or after changing the mobile phase.[5] Action: Before injecting your first sample, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[5] |
Section 2: Tenofovir-Specific Method Development & Optimization
This section focuses on the unique chemical properties of Tenofovir and its prodrugs and how they influence HPLC method development.
Physicochemical Properties Overview:
| Compound | Form | pKa | logP | Water Solubility | Key Analytical Challenge |
| Tenofovir | Active Drug | 3.8, 6.7[16] | -1.6[16] | 13.4 mg/mL[16] | Very hydrophilic, poor retention on C18 |
| Tenofovir Disoproxil Fumarate (TDF) | Prodrug | 3.75[10] | 1.25[10] | 13.4 mg/mL[10] | Susceptible to hydrolysis, basicity causes peak tailing |
| Tenofovir Alafenamide (TAF) | Prodrug | N/A | N/A | N/A | Requires specific methods to separate from related impurities |
Q4: I am analyzing Tenofovir (the active drug), not the prodrug, and it elutes at the void volume. How can I get it to retain on my C18 column?
This is a classic problem stemming from Tenofovir's high polarity (logP of -1.6).[16][17] A standard C18 column with a typical mobile phase (e.g., 50:50 Acetonitrile:Water) provides insufficient hydrophobic interaction to retain such a hydrophilic molecule.
Strategies for Retaining Polar Analytes:
-
Use a Highly Aqueous Mobile Phase: Decrease the amount of organic solvent in the mobile phase to 5% or even lower. Caution: Some older C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to a sudden loss of retention. Use a column specifically designed for aqueous stability (e.g., AQ-type or polar-embedded phases).[6]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the C18 chain or at the end. This makes the stationary phase more compatible with highly aqueous mobile phases and can offer alternative interactions (e.g., hydrogen bonding) to help retain polar analytes.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode designed specifically for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (e.g., >80% Acetonitrile). Water acts as the strong eluting solvent. This is often an excellent, though less common, choice for Tenofovir itself.
Q5: What is a good starting point for a robust HPLC method for Tenofovir Disoproxil Fumarate (TDF) in a pharmaceutical formulation?
Based on numerous validated methods reported in the literature, a reliable starting point for TDF analysis can be established.[8][18][19][20] The goal is to achieve a symmetric peak with a reasonable retention time, well-separated from excipients and potential degradation products.
Recommended Starting Protocol for TDF Analysis:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tga.gov.au [tga.gov.au]
- 11. Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromtech.com [chromtech.com]
- 13. labcompare.com [labcompare.com]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Mono-poc Tenofovir Synthesis
Introduction
Welcome to the technical support center for the synthesis of Mono-pivaloyloxymethyl (Mono-poc) tenofovir. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tenofovir prodrugs. Mono-poc tenofovir is a critical intermediate in the synthesis of Bis-poc tenofovir (Tenofovir Disoproxil) and a known metabolite, making its controlled and optimized synthesis essential for impurity profiling, reference standard generation, and process development.
The core of this synthesis is the esterification of the phosphonic acid of tenofovir (also known as PMPA) with a pivaloyloxymethyl-donating agent, typically chloromethyl isopropyl carbonate (POC-Cl). While the reaction appears straightforward, achieving high yield and purity requires careful control over multiple parameters. This document provides field-proven insights and detailed troubleshooting protocols to help you navigate the common challenges encountered during this synthesis, ensuring reproducible and optimal results.
Core Reaction Scheme & Mechanism
The synthesis of this compound from tenofovir (PMPA) is a nucleophilic substitution reaction, specifically an alkylative esterification. The phosphonic acid group of tenofovir is deprotonated by a non-nucleophilic base, creating a phosphonate anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of the chloromethyl isopropyl carbonate (POC-Cl) to form the desired phosphonate ester.
Section 1: Critical Reaction Parameters & Baseline Protocol
Success in this synthesis hinges on the precise control of several key variables. Understanding the role of each component is crucial for effective optimization and troubleshooting.
-
Tenofovir (PMPA): The starting material. Its purity is paramount. The presence of water is particularly detrimental, as it can lead to the formation of N-hydroxymethylated impurities[1].
-
Alkylating Agent (POC-Cl): Chloromethyl isopropyl carbonate is the electrophile. Its stoichiometry is a critical control point. An excess will lead to the formation of the Di-poc tenofovir impurity, while an insufficient amount results in incomplete conversion.
-
Base: A non-nucleophilic amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is preferred[1]. The base deprotonates the phosphonic acid, activating it for nucleophilic attack. The initial addition of the base to the tenofovir suspension often results in dissolution followed by the precipitation of a triethylammonium salt, which then reacts as the synthesis proceeds[1].
-
Solvent: A polar, aprotic solvent is required. N-Methyl-2-pyrrolidone (NMP) is the optimal and recommended solvent[1]. Other solvents like DMF, DMSO, or acetonitrile can lead to significant impurity formation and are not advised[1].
-
Temperature: The reaction is typically heated to facilitate conversion. A range of 50-60°C is a common starting point[2]. Higher temperatures can accelerate the reaction but may also promote impurity formation.
-
Phase Transfer Catalyst (PTC): While not always necessary, a PTC like tetrabutylammonium bromide (TBAB) can be beneficial, especially in heterogeneous mixtures, to improve reaction rates and yield[3][4].
Baseline Experimental Protocol
This protocol is a starting point for the synthesis of this compound, primarily targeting it as the major product. Adjustments will be necessary based on your specific equipment and analytical results.
-
Preparation: To a dry reaction vessel under an inert nitrogen atmosphere, add Tenofovir (PMPA) (1.0 equiv).
-
Solvent & Base Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (approx. 5-10 volumes relative to PMPA). Begin stirring and add Triethylamine (TEA) (1.0-1.2 equiv). Stir the mixture at room temperature for 30 minutes. The mixture may initially clarify and then form a slurry.
-
Heating: Heat the reaction mixture to 50-60°C.
-
Alkylating Agent Addition: Slowly add Chloromethyl isopropyl carbonate (POC-Cl) (1.0-1.3 equiv) dropwise to the heated suspension over 30-60 minutes.
-
Reaction Monitoring: Maintain the temperature at 50-60°C and monitor the reaction progress by HPLC every 1-2 hours. Look for the consumption of PMPA and the formation of the Mono-poc product, while minimizing the formation of the Di-poc impurity. The reaction is typically complete within 3-8 hours.
-
Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a stirred vessel of chilled water or a slightly basic aqueous solution.
-
Extraction & Purification: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The crude product is often an oil or sticky solid that requires purification, typically via flash column chromatography on silica gel[2].
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction is stalled or incomplete. HPLC shows a large amount of unreacted Tenofovir (PMPA). What went wrong?
-
Possible Cause 1: Insufficient Base. The phosphonic acid must be fully deprotonated to become an effective nucleophile. If you used a 1:1 molar ratio of base to PMPA, some of the base may have been consumed by trace amounts of acid or water.
-
Solution: Increase the stoichiometry of the base (e.g., Triethylamine) to 1.2-1.5 equivalents. Ensure the base is high purity and anhydrous.
-
-
Possible Cause 2: Inactive Alkylating Agent. Chloromethyl isopropyl carbonate (POC-Cl) is moisture-sensitive and can degrade over time.
-
Solution: Use a fresh bottle of POC-Cl or verify its purity before use. Consider a slight excess of the reagent (e.g., 1.1-1.3 equivalents) to drive the reaction to completion.
-
-
Possible Cause 3: Low Reaction Temperature. The reaction kinetics may be too slow at lower temperatures, especially given the heterogeneous nature of the mixture.
-
Solution: Ensure your reaction temperature is maintained between 50-60°C. If the reaction is clean but slow at 50°C, consider incrementally increasing the temperature to 60°C while carefully monitoring impurity formation via HPLC.
-
Q2: My main product is Di-poc tenofovir, and the yield of Mono-poc is very low. How can I fix this?
-
Possible Cause 1: Excess Alkylating Agent. This is the most common reason for over-alkylation. The Mono-poc product, once formed, can be deprotonated again and react with another molecule of POC-Cl.
-
Solution: Carefully control the stoichiometry of POC-Cl. Start with a ratio of 1.0-1.1 equivalents relative to PMPA. Add the POC-Cl slowly (dropwise) to the reaction mixture rather than all at once to maintain a low instantaneous concentration.
-
-
Possible Cause 2: Prolonged Reaction Time. Leaving the reaction for an extended period after the PMPA has been consumed will favor the formation of the thermodynamically stable Di-poc product.
-
Solution: Implement strict in-process control (IPC) using HPLC. Monitor the reaction closely and quench it as soon as the optimal ratio of Mono-poc to PMPA is achieved. Do not let the reaction run overnight without prior validation.
-
Q3: I'm seeing a significant amount of unknown impurities, particularly N-hydroxymethylated species.
-
Possible Cause: Presence of Water. Water in the reaction mixture is a major factor in the formation of N-hydroxymethylated impurities[1]. Water can originate from the starting materials (PMPA can be hydrated) or the solvent.
-
Solution: Use anhydrous grade NMP. Dry the Tenofovir (PMPA) starting material in a vacuum oven before use to remove any crystalline water. Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is critical.
-
-
Possible Cause: Incorrect Solvent Choice. As detailed in the ACS publication on process improvements, solvents other than NMP can generate a host of side products[1].
Data Summary: Effect of Solvent Volume on Impurity Formation
Data from process development studies highlights the trade-off between reaction concentration and impurity formation. Higher concentrations can be economically favorable but may increase side reactions. The following table summarizes the effect of NMP solvent volume on key reaction outcomes.
| NMP Volume (relative to PMPA) | Di-poc Product (%) | Mono-poc Intermediate (%) | N-CH₂OH Impurity (%) | Time to Max Yield (h) |
| 1.5 volumes | 58.3 | 7.4 | 18.6 | 6 |
| 3 volumes | 63.7 | 10.0 | 12.1 | 6 |
| 4 volumes | 63.3 | 15.3 | 9.9 | 7 |
| 6 volumes | 64.0 | 12.4 | 10.1 | 7 |
| 8 volumes | 67.1 | 13.2 | 7.7 | 9 |
Table adapted from Brown Ripin, D. H., et al. (2010). Org. Process Res. Dev.[1]. Note: This data is for the synthesis of the Di-poc product, but it clearly illustrates that higher dilution (e.g., 8 volumes) significantly reduces the problematic N-hydroxymethyl impurity.
Q4: My purification by column chromatography is difficult, and the product seems unstable.
-
Possible Cause: Product Degradation during Work-up. Phosphonate esters can be susceptible to hydrolysis, especially under acidic or strongly basic conditions during aqueous work-up.
-
Solution: Perform the aqueous quench and extractions using neutral or slightly basic (e.g., sodium bicarbonate solution) water. Work quickly and at cool temperatures. Avoid prolonged exposure to aqueous conditions.
-
-
Possible Cause: Co-eluting Impurities. If the reaction generated multiple side products with similar polarity to this compound, baseline separation on a silica column can be challenging.
-
Solution: Optimize your reaction to be as clean as possible first. For chromatography, use a shallow gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane or ethyl acetate). Taking narrow fractions and analyzing them by TLC or HPLC is essential to isolate the pure compound.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: How do I effectively monitor the reaction?
-
High-Performance Liquid Chromatography (HPLC) is the gold standard. A reverse-phase C18 column is typically used. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. This allows you to quantify the consumption of PMPA and the formation of both Mono-poc and Di-poc tenofovir over time, providing precise control over the reaction endpoint[1][5]. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks, often with a mobile phase like ethyl acetate/methanol[2].
-
-
FAQ 2: Can I use a different base, like potassium carbonate?
-
While inorganic bases like potassium carbonate have been mentioned in some patents, they introduce heterogeneity and can be less effective than soluble organic amine bases[3]. Non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are strongly recommended for this reaction as they effectively deprotonate the phosphonic acid without competing in side reactions[1].
-
-
FAQ 3: What is the purpose of a phase transfer catalyst (PTC) like TBAB?
-
In a reaction mixture where the tenofovir salt may not be fully soluble in the organic solvent, a PTC like Tetrabutylammonium Bromide (TBAB) can significantly enhance the reaction rate. The lipophilic tetrabutylammonium cation pairs with the phosphonate anion, shuttling it into the organic phase where it can more readily react with the POC-Cl. This can lead to higher yields and shorter reaction times[3][4].
-
References
-
Brown Ripin, D. H., Teager, D. S., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201. [Link]
-
Warren, J., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. Figshare. [Link]
- CN110590842A - Synthesis method of tenofovir disoproxil fumarate. (2019).
-
He, Z., et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283-8. [Link]
-
An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Zdun, B., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Request PDF. [Link]
- US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate. (2013).
-
Chavakula, R., et al. (2012). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 4(5), 1968-1976. [Link]
-
Al-Masum, M., et al. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 27(14), 4492. [Link]
-
Shah, F. S., et al. (2021). Sensitive and Rapid HPLC Quantification of Tenofovir from Hyaluronic Acid-Based Nanomedicine. Assay and Drug Development Technologies. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 4. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Mono-poc Tenofovir Purification Strategies
Welcome to the technical support center for the purification of high-purity Mono-poc tenofovir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical tenofovir prodrug.
Introduction
This compound, a key mono-ester prodrug and a significant impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF), requires meticulous purification to achieve the high-purity standards necessary for research and pharmaceutical development.[1][2] This guide provides a comprehensive resource in a question-and-answer format to address specific issues you may encounter during your experiments, ensuring you can achieve your desired purity and yield with confidence.
Purification Workflow Overview
The general workflow for obtaining high-purity this compound involves several key stages, from the initial workup of the crude reaction mixture to the final polishing steps. Understanding this workflow is crucial for effective troubleshooting.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of this compound from Tenofovir Disoproxil (Diester) and Tenofovir (Di-acid) in Column Chromatography
Question: I am struggling to resolve this compound from the starting material/side-product Tenofovir Disoproxil and the hydrolysis product tenofovir using silica gel column chromatography. What can I do?
Answer: This is a common challenge due to the similar polarities of these compounds. Here’s a systematic approach to improve your separation:
1. Understand the Polarity Differences:
-
Tenofovir Disoproxil (Diester): Least polar of the three.
-
This compound (Monoester): Intermediate polarity.
-
Tenofovir (Di-acid): Most polar and can be highly retained on silica gel.
2. Optimize Your Mobile Phase:
-
Initial Solvent System: A common starting point is a gradient of ethyl acetate in dichloromethane or methanol in ethyl acetate.[2]
-
Fine-tuning the Gradient: A shallow gradient is key. A slow, gradual increase in the polar solvent (e.g., methanol) concentration will enhance the resolution between the mono- and di-esters.
-
Solvent System Modification:
-
For better separation of Mono-poc from the Diester: Consider using a less polar solvent system initially, such as a gradient of ethyl acetate in hexane or dichloromethane. This will allow the less polar diester to elute first, providing better separation from the mono-ester.
-
To elute Tenofovir effectively: A higher concentration of methanol will be required. Sometimes, adding a small amount of a modifier like acetic acid or triethylamine can improve the peak shape of the highly polar tenofovir by suppressing or enhancing ionization, respectively. However, be mindful that acidic or basic conditions can promote hydrolysis of the ester groups.[3]
-
3. Column Chromatography Best Practices:
-
Column Dimensions: Use a long, narrow column for better resolution.
-
Sample Loading: Dry loading your sample onto a small amount of silica gel is highly recommended. This ensures a tight band at the start of the chromatography, which is crucial for good separation. Wet loading with a strong solvent can lead to band broadening and poor resolution.
-
Flow Rate: A slower flow rate generally improves resolution by allowing more time for equilibrium between the stationary and mobile phases.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for poor column chromatography separation.
Issue 2: Low Yield After Purification
Question: My final yield of high-purity this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield can be attributed to several factors, from degradation during purification to inefficient recovery from fractions.
1. Potential Degradation:
-
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[3] Prolonged exposure to silica gel, which is slightly acidic, can cause degradation. The use of acidic or basic modifiers in your mobile phase can also contribute to this.
-
Solution: Minimize the time your compound spends on the column. If you suspect silica-induced degradation, you can try using deactivated silica gel (e.g., by treating with triethylamine) or an alternative stationary phase like alumina.
-
-
Thermal Instability: While generally stable at room temperature, prolonged heating, such as during solvent evaporation, should be avoided.
-
Solution: Use a rotary evaporator at a moderate temperature (e.g., < 40°C) and avoid evaporating to complete dryness, which can sometimes lead to decomposition.
-
2. Inefficient Fraction Collection and Recovery:
-
Broad Peaks: If your compound elutes as a broad peak, you may be discarding fractions with a significant amount of product to ensure high purity.
-
Solution: Address the cause of peak broadening (see Issue 1).
-
-
Incomplete Elution: If your mobile phase is not polar enough, some of your product may remain on the column.
-
Solution: After collecting your main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in your mobile phase) and analyze these fractions for your product.
-
3. Mechanical Losses:
-
Transfers: Multiple transfer steps between flasks can lead to significant losses.
-
Solution: Minimize transfers and rinse glassware with a suitable solvent to recover any adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical HPLC method for assessing the purity of this compound?
A1: A reverse-phase HPLC method is typically used. Here is a good starting point for method development:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-dependent gradient from a low to a high percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 260 nm[4] |
| Column Temperature | 25-30 °C |
This method should provide good resolution between this compound and related impurities. Method validation according to ICH guidelines is recommended for quantitative analysis.[2]
Q2: Can I use crystallization to purify this compound?
A2: Yes, crystallization can be an effective polishing step to achieve high purity, especially for removing minor impurities that are difficult to separate by chromatography.
-
Solvent Selection: The ideal solvent system is one in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Potential Solvent Systems: Given the polarity of this compound, consider solvent systems such as:
-
Isopropanol/water
-
Ethanol/ethyl acetate
-
Acetonitrile/water
-
-
Procedure: Dissolve the crude this compound in a minimal amount of the hot solvent system. Allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.
Q3: What are the common impurities I should be aware of when purifying this compound?
A3: Besides Tenofovir Disoproxil and tenofovir, other process-related impurities may be present. These can include:
-
Mono-POC Methyl Tenofovir and Mono-POC Ethyl Tenofovir: These can arise from the use of corresponding alcohol impurities in the synthesis.[1]
-
Tenofovir Disoproxil Carbamate: This impurity can form from side reactions with chloroformates.[1]
-
Dimeric Impurities: Under certain conditions, dimerization can occur.
The separation of these impurities will depend on their specific polarities relative to this compound. A well-optimized HPLC method is essential for their detection and quantification.
Q4: How should I store high-purity this compound?
A4: Due to the potential for hydrolysis, it is recommended to store high-purity this compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
Experimental Protocols
Protocol 1: Preparative Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or ethyl acetate). Pack the column carefully to ensure a homogenous and stable bed.
-
Sample Preparation (Dry Loading): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a free-flowing powder.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to your optimized gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC or analytical HPLC.
-
Product Recovery: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure at a temperature below 40°C.
Protocol 2: Analytical HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve a small amount of your purified this compound in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL.
-
HPLC System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 260 nm
-
-
Analysis: Inject your sample and integrate the peaks. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
References
- Asian Journal of Pharmaceutical Research and Development. (2020).
- Der Pharma Chemica. (2016).
-
ResearchGate. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. [Link]
- Benchchem. (2025).
- Journal of Young Pharmacists. (2021). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
- Benchchem. (2025). solubility and stability of tenofovir disoproxil in organic solvents.
- ResearchGate. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir.
- ResearchGate. (n.d.). Figure S1: pH stability of TDF.
- PubMed. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir.
- ResearchGate. (2020). Typical chromatograms of (R)-tenofovir disoproxil and its enantiomer by two columns.
- PubMed Central (PMC). (2022).
- University of Rochester, Department of Chemistry. (n.d.).
- PubMed. (2016). Stability behaviour of antiretroviral drugs and their combinations.
- Google Patents. (n.d.).
- Johns Hopkins University. (2013).
- LGC Standards. (n.d.). This compound | CAS 211364-69-1.
- ResearchGate. (2001). Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties.
- Journal of Applied Pharmaceutical Science. (2014).
- ResearchGate. (2023). (PDF)
- ResearchGate. (2016). (PDF)
- Der Pharma Chemica. (2016).
- Agilent. (n.d.).
- Google Patents. (n.d.).
- MicroCombiChem GmbH. (n.d.).
- Google Patents. (n.d.).
- Agilent. (n.d.).
- Agilent. (n.d.).
- SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir | 1246812-40-7.
- ResearchGate. (2022). (PDF)
- SpringerLink. (n.d.).
- Pharmaffiliates. (n.d.). CAS No : 211364-69-1 | Product Name : this compound (Mixture of Diastereomers).
- PubChem. (n.d.). This compound | C14H22N5O7P | CID 71772014.
- PubMed Central (PMC). (2022). An ultralong-acting tenofovir ProTide nanoformulation achieves monthslong HBV suppression.
- PubMed. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 211364-69-1.
Sources
Validation & Comparative
A Comparative In Vitro Analysis of Tenofovir Prodrugs: TDF vs. TAF
A Senior Application Scientist's Guide to Understanding the Nuances of Tenofovir Prodrugs in Preclinical Research.
In the landscape of antiretroviral therapy, tenofovir has been a cornerstone for the management of Human Immunodeficiency Virus (HIV) infection. However, its clinical utility is predicated on effective delivery into target cells, a challenge addressed by the development of prodrugs. This guide provides an in-depth comparative analysis of the two most prominent tenofovir prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), from an in vitro perspective. We will explore the fundamental differences in their cellular pharmacology that dictate their distinct efficacy and safety profiles, supported by experimental data and detailed protocols for researchers in the field.
The Rationale for Prodrugs: Overcoming Tenofovir's Limitations
Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NtRTI) that, in its active diphosphorylated form (tenofovir diphosphate or TFV-DP), acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination of viral DNA synthesis.[1] However, tenofovir itself has poor cell permeability due to its negative charge at physiological pH, limiting its oral bioavailability and intracellular uptake.[2] To overcome this, prodrug strategies were employed, leading to the development of TDF and later, TAF.[2][3] These prodrugs are designed to mask the negative charges of the phosphonate group, facilitating passive diffusion across cell membranes.[4]
A Tale of Two Prodrugs: Distinct Intracellular Fates
The critical difference between TDF and TAF lies in their chemical structure and, consequently, their activation pathways. TDF is an ester-based prodrug that is rapidly hydrolyzed in the plasma by esterases to release tenofovir.[1] This systemic conversion leads to high circulating levels of tenofovir, which is then taken up by cells and phosphorylated to the active TFV-DP.[1]
In contrast, TAF is a phosphonamidate prodrug that is more stable in plasma.[5] It is primarily activated intracellularly, within peripheral blood mononuclear cells (PBMCs) and other target cells, by the lysosomal enzyme Cathepsin A.[6] This targeted intracellular conversion results in significantly lower systemic exposure to tenofovir while achieving higher intracellular concentrations of the active TFV-DP.[5][7] This fundamental difference in their metabolic pathways has profound implications for their in vitro performance and, ultimately, their clinical profiles.
Comparative In Vitro Profile of TDF and TAF
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Rationale and Implications |
| Primary Site of Activation | Plasma | Intracellular (PBMCs, hepatocytes) | TAF's intracellular activation leads to more efficient delivery of the active metabolite to target cells and lower systemic exposure to tenofovir, which is linked to off-target toxicities.[7] |
| Plasma Stability | Low (rapidly hydrolyzed by esterases) | High | TAF's greater plasma stability ensures that more of the intact prodrug reaches the target cells before conversion.[8][9] |
| Intracellular TFV-DP Levels | Lower | Higher (approximately 4-fold higher in PBMCs) | The more efficient intracellular delivery and activation of TAF result in higher concentrations of the active antiviral agent where it is needed.[10] |
| In Vitro Anti-HIV-1 Potency (EC50) | Potent | More Potent (often by an order of magnitude) | The higher intracellular TFV-DP levels achieved with TAF translate to greater antiviral potency in in vitro assays.[11] |
| In Vitro Cytotoxicity (CC50) | Cell-type dependent | Generally higher CC50 values (less toxic) | The lower systemic tenofovir exposure with TAF is associated with a better in vitro safety profile, particularly in renal and bone cells.[10][12] |
| Mitochondrial Toxicity | Low, but can be observed at high concentrations | Very low | Tenofovir has a weak affinity for mitochondrial DNA polymerase γ.[12][13] The lower intracellular tenofovir concentrations with TAF further minimize this risk.[14] |
Visualizing the Metabolic Pathways
The distinct intracellular activation pathways of TDF and TAF are crucial to understanding their differential in vitro behavior.
Caption: Intracellular metabolic pathways of TDF and TAF.
Experimental Protocols for In Vitro Comparison
To empirically validate the differences between TDF and TAF, a series of well-established in vitro assays are employed. Here, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication, in infected cells treated with the compounds.
Experimental Workflow:
Caption: Workflow for determining anti-HIV-1 activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed MT-2 cells (or other susceptible T-cell lines) in a 96-well microtiter plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).
-
Compound Preparation: Prepare serial dilutions of TDF and TAF in culture medium. A typical starting concentration would be 10 µM, with 3-fold serial dilutions.
-
Drug Addition: Add 50 µL of the diluted compounds to the appropriate wells. Include a "no drug" control.
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01 to 0.1. Add 50 µL of the viral stock to each well.
-
Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available p24 ELISA kit, following the manufacturer's instructions.[4][15]
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This is crucial for determining the therapeutic index of the compounds.
Experimental Workflow:
Caption: Workflow for assessing in vitro cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed human renal proximal tubule epithelial cells (RPTECs) or primary human osteoblasts in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells per well) and allow them to adhere overnight.[8][10]
-
Compound Preparation: Prepare serial dilutions of TDF and TAF in culture medium. The concentration range should be broader than for the antiviral assay, typically up to 100 µM or higher.
-
Drug Exposure: Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a "no drug" control.
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C.[6][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Synthesizing the Data: A Clearer Picture of In Vitro Performance
The in vitro data consistently demonstrates the superior profile of TAF compared to TDF. The higher intracellular concentrations of the active metabolite, TFV-DP, achieved with TAF lead to enhanced antiviral potency.[10] This is a direct consequence of its greater plasma stability and targeted intracellular activation.[8][9]
Furthermore, the in vitro cytotoxicity studies corroborate the improved safety profile of TAF. The reduced systemic exposure to tenofovir with TAF translates to lower toxicity in cell lines derived from organs that are susceptible to tenofovir-related adverse effects, such as the kidneys and bones. This is a critical consideration in the development of long-term antiretroviral therapies.
Conclusion: From In Vitro Insights to Clinical Implications
The comparative in vitro analysis of TDF and TAF provides a compelling narrative of rational drug design. The evolution from TDF to TAF represents a significant advancement in optimizing the therapeutic window of tenofovir. The in vitro data, demonstrating TAF's enhanced potency and improved safety profile, has been largely borne out in clinical studies. For researchers in the field, a thorough understanding of the in vitro methodologies and the underlying pharmacological principles is essential for the continued development of safer and more effective antiretroviral agents.
References
-
Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909-5916. [Link]
-
Birkus, G., et al. (2007). In Vitro Antiviral Activity and Intracellular Metabolism of the Phosphoramidate Prodrug of Tenofovir (GS-7340). Antimicrobial Agents and Chemotherapy, 51(2), 543-549. [Link]
-
Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. [Link]
-
Ruane, P. J., et al. (2013). Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate in Single-Tablet Regimens for Initial HIV-1 Therapy: A Randomized, Double-Blind, Phase 2 Study. Journal of Acquired Immune Deficiency Syndromes, 63(4), 449-455. [Link]
-
Vidal, F., et al. (2006). In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. Antimicrobial Agents and Chemotherapy, 50(11), 3824-3832. [Link]
-
Gallant, J. E., et al. (2016). Efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate given as fixed-dose combinations containing emtricitabine as backbones for treatment of HIV-1 infection in virologically suppressed adults: a randomised, double-blind, active-controlled phase 3 trial. The Lancet HIV, 3(4), e158-e165. [Link]
-
Margot, N. A., et al. (2015). Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R. Antiviral Therapy, 20(5), 511-518. [Link]
-
Birkus, G., et al. (2002). Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 716-723. [Link]
-
The Dunken Law Firm. (2019). What Are the Differences Between TDF and TAF? [Link]
-
Rohan, L. C., et al. (2010). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 54(7), 2983-2990. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Anderson, P. L., et al. (2014). Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism. CPT: Pharmacometrics & Systems Pharmacology, 3(11), e143. [Link]
-
ABL, Inc. (n.d.). HIV-1 p24 ANTIGEN CAPTURE ASSAY. [Link]
-
Ray, A. S., et al. (2016). Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. Antiviral Research, 125, 63-70. [Link]
-
Bam, R. A., et al. (2017). Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations. PLoS One, 12(2), e0171960. [Link]
-
Hillgene Biopharma. (n.d.). Instructions for Use of HIV-1 p24 ELISA Detection Kit. [Link]
-
Birkus, G., et al. (2002). Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial agents and chemotherapy, 46(3), 716–723. [Link]
-
Delahunty, T., et al. (2009). Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(11-12), 1195–1202. [Link]
-
Koehn, J., et al. (2014). Tenofovir renal toxicity targets mitochondria of renal proximal tubules. Laboratory investigation; a journal of technical methods and pathology, 94(10), 1149–1158. [Link]
-
Pelossof, L., et al. (2022). Tenofovir alafenamide (TAF) clinical pharmacology. Infectious diseases (London, England), 54(sup1), 1–9. [Link]
-
Grigsby, I. F., et al. (2010). Tenofovir treatment of primary osteoblasts alters gene expression profiles: implications for bone mineral density loss. Biochemical and biophysical research communications, 394(1), 48–53. [Link]
-
Conesa-Buendía, F. M., et al. (2019). Effects of Tenofovir Disoproxil Fumarate on Bone Quality beyond Bone Density—A Scoping Review of the Literature. Journal of clinical medicine, 8(12), 2156. [Link]
-
Das, S., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical biochemistry, 593, 113611. [Link]
-
Rodríguez-Nóvoa, S., et al. (2009). Tenofovir renal toxicity. Expert opinion on drug safety, 8(5), 557–568. [Link]
-
Fraga, M., et al. (2020). Tenofovir-induced renal and bone toxicity: report of two cases and literature review. Brazilian Journal of Infectious Diseases, 24(1), 64-69. [Link]
-
Casado, J. L., et al. (2018). Renal and Bone Toxicity with the Use of Tenofovir: Understanding at the End. AIDS reviews, 20(4), 212–221. [Link]
-
Post, F. A., et al. (2019). 318. Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) in Hispanic/Latinx and Black Participants: Efficacy, Bone and Renal Safety Results from a Pooled Analysis of 7 Clinical Trials. Open forum infectious diseases, 6(Suppl 2), S170. [Link]
-
Chen, C. H., et al. (2020). Bone and renal safety profile at 72 weeks after switching to tenofovir alafenamide in chronic hepatitis B patients. Hepatology international, 14(6), 1045–1054. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. en.hillgene.com [en.hillgene.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of Tenofovir Disoproxil Fumarate on Bone Quality beyond Bone Density—A Scoping Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. meridianbioscience.com [meridianbioscience.com]
- 15. ablinc.com [ablinc.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Mono-poc Tenofovir
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized active pharmaceutical ingredient's (API) structure is a cornerstone of regulatory compliance, safety, and efficacy. This guide provides an in-depth, technically-grounded comparison of orthogonal analytical techniques for the structural validation of Mono-poc tenofovir, a key monophosphonate prodrug of the antiviral agent tenofovir.
This compound, chemically known as ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid, presents a unique analytical challenge due to its multiple chiral centers, phosphonate ester linkage, and potential for isomeric impurities.[1] This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system for structural confirmation.
The Imperative of Orthogonal Validation
Reliance on a single analytical technique is insufficient to definitively prove the structure of a complex molecule like this compound. A robust validation strategy employs multiple, independent (orthogonal) methods that probe different physicochemical properties of the molecule. This approach provides a comprehensive and trustworthy structural elucidation, minimizing the risk of misidentification.
Primary Analytical Techniques for Structural Elucidation
This guide will focus on the "big three" of small molecule structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR is essential.
Causality of Experimental Choice:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the presence of the adenine base, the propyl chain, the poc (isopropoxycarbonyloxymethyl) moiety, and their respective integrations.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, confirming the carbon skeleton.
-
³¹P NMR: Is highly specific for the phosphorus atom in the phosphonate group, providing information about its chemical environment and oxidation state. This is critical for confirming the successful formation of the phosphonate ester linkage.[2]
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons over multiple bonds (HMBC). This is indispensable for unambiguously assigning all signals and confirming the precise arrangement of the molecular fragments.[3]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected chemical shifts (δ) will be in the regions of:
-
Adenine protons: ~8.0-8.5 ppm (singlets).
-
Propyl chain protons: ~1.0-4.5 ppm (multiplets and doublets).
-
Poc moiety protons: ~1.2 ppm (doublet, isopropyl methyls) and ~4.9 ppm (septet, isopropyl CH), ~5.6 ppm (methylene).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Confirm the presence of the expected number of carbon signals corresponding to the adenine, propyl, and poc groups.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A single peak is expected, with a chemical shift characteristic of a phosphonate monoester.
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra to establish connectivities and confirm the final structure.
-
| Technique | Expected Key Observations | Structural Confirmation |
| ¹H NMR | Correct number of protons and their splitting patterns for adenine, propyl, and poc moieties. | Presence of all key functional groups. |
| ¹³C NMR | Correct number of carbon signals for the entire molecule. | Confirms the complete carbon skeleton. |
| ³¹P NMR | A single signal in the expected chemical shift range for a phosphonate monoester. | Confirms the formation and nature of the phosphonate linkage. |
| 2D NMR | Correlations confirming the connectivity between the tenofovir core and the poc group via the phosphonate bridge. | Unambiguous assignment of the complete molecular structure. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.
Causality of Experimental Choice:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like this compound, minimizing in-source fragmentation and providing a clear molecular ion peak.
-
Time-of-Flight (TOF) or Orbitrap Analyzers: These high-resolution analyzers provide highly accurate mass measurements, allowing for the determination of the elemental formula.
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments can reveal the connectivity of the molecule. The fragmentation pattern serves as a "fingerprint" and helps to differentiate between isomers.[4][5]
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.[4]
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile (both typically containing 0.1% formic acid) to ensure good peak shape and separation from any impurities.
-
-
Mass Spectrometry (MS) Detection:
-
Analyze the eluent using an ESI-MS system in positive ion mode.
-
Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For this compound (C₁₄H₂₂N₅O₇P), the expected exact mass is 403.1257.[1]
-
MS/MS Analysis: Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID). Key expected fragment ions would correspond to the loss of the poc group and fragmentation of the tenofovir backbone.
-
| Technique | Expected Key Observations | Structural Confirmation |
| HRMS (Full Scan) | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula C₁₄H₂₂N₅O₇P. | Confirms the molecular formula and molecular weight. |
| MS/MS | Characteristic fragmentation pattern, including the loss of the poc moiety and fragments corresponding to the tenofovir core (e.g., m/z 288.08).[5][6] | Confirms the identity of the molecule and the linkage between the poc group and tenofovir. |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Comparison to Standards
HPLC is a cornerstone for assessing the purity of the synthesized compound and can also be used for structural confirmation through comparison with a known reference standard.
Causality of Experimental Choice:
-
Reverse-Phase HPLC: The most common mode for pharmaceutical analysis, separating compounds based on their hydrophobicity. A C18 column is a standard choice for tenofovir and its prodrugs.[7][8]
-
UV Detection: The adenine ring in this compound has a strong UV chromophore, allowing for sensitive detection at approximately 260 nm.[8][9]
-
Method Validation: A validated HPLC method ensures accuracy, precision, and linearity, providing trustworthy purity data.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM phosphate buffer, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase.
-
If available, prepare a stock solution of a certified this compound reference standard at the same concentration.
-
-
Analysis:
-
Inject the synthesized sample and the reference standard.
-
Compare the retention times. The retention time of the major peak in the synthesized sample should match that of the reference standard.
-
Determine the purity of the synthesized sample by calculating the peak area percentage of the main peak relative to all other peaks in the chromatogram.
-
| Parameter | Synthesized this compound | Reference Standard | Acceptance Criteria |
| Retention Time | Should match the reference standard. | Establishes the benchmark. | ± 2% of the reference standard's retention time. |
| Purity (Peak Area %) | e.g., >99.0% | >99.5% | Dependent on the intended use, but typically >98% for early-stage research. |
| Co-injection | A single, sharp peak should be observed. | N/A | Confirms the identity of the synthesized compound. |
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: Orthogonal workflow for this compound structural validation.
The Chemical Structure in Focus
Caption: Chemical structure of this compound.
Conclusion: A Triad of Trustworthiness
The structural validation of synthesized this compound relies on a triad of orthogonal analytical techniques: NMR, MS, and HPLC. NMR provides the definitive structural map, MS confirms the molecular weight and key linkages, and HPLC verifies purity and identity against a standard. By integrating the data from these complementary methods, researchers can establish the structure of their synthesized compound with the highest degree of confidence, ensuring the scientific integrity of their work and the safety of potential future applications. This multi-faceted approach is not merely a suggestion but a necessity in modern drug development.
References
- Chavakula, R., et al. (2013). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 5(5), 84-91.
-
Brooks, K.M., et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 15(9), 1129. [Link]
-
Varal, D., et al. (2013). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. [Link]
-
Gendel, I., et al. (2021). Structures of prodrug viral inhibitors. ResearchGate. [Link]
-
Pathania, A.S., et al. (2023). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression. Science Translational Medicine, 15(707), eadf9429. [Link]
-
Pawar, Y., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia, 20(2). [Link]
-
Licea-Perez, H., et al. (2014). MALDI Mass Spectrometry Imaging Reveals Heterogeneous Distribution of Tenofovir and Tenofovir Diphosphate in Colorectal Tissue of Subjects Receiving a Tenofovir-Containing Enema. Antimicrobial Agents and Chemotherapy, 58(7), 3943-3951. [Link]
-
Manojkumar, I., et al. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology, 2(1), 1-6. [Link]
-
Rani, S.S., et al. (2018). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. International Journal of Pharmaceutical Sciences and Research, 9(10), 4343-4349. [Link]
-
Singh, A., et al. (2021). RP-HPLC Method Development and Validation for Emtricitabine and Tenofovir Alafenamide fumarate in bulk drug and its degraded products using Design of Experiments. Der Pharma Chemica, 13(5), 1-11. [Link]
-
Kumar, A., et al. (2021). RP-HPLC method development and validation for the estimation of Emtricitabine, Bictegravir and Tenofovir alafenamide in bulk and pharmaceutical dosage form. Cogent Chemistry, 7(1), 1934651. [Link]
-
Kirby, S.A., & Dowd, C.S. (2019). Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity. Molecules, 24(23), 4358. [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. SynZeal. [Link]
-
Pinthong, D., et al. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Journal of Chromatography B, 1087-1088, 79-86. [Link]
-
Yang, F., et al. (2014). Direct and real-time quantification of tenofovir release from pH-sensitive microparticles into simulated biological fluids using 1H-NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 258-264. [Link]
-
Seshachalam, V., et al. (2016). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 125, 348-356. [Link]
-
Mary, Y.S., et al. (2014). Vibrational Spectroscopic Studies of Tenofovir Using Density Functional Theory Method. ResearchGate. [Link]
-
Choi, S.O., et al. (2005). A simple, specific, sensitive LC/MS/MS method for the quantitation of tenofovir in monkey plasma. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 603-608. [Link]
-
Zhang, G., et al. (2020). Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. Analytical and Bioanalytical Chemistry, 412(1), 181-192. [Link]
-
Wang, Y., et al. (2024). Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment. European Journal of Medicinal Chemistry, 266, 116172. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Singh, N., et al. (2022). Chemical Structures of Antiviral Prodrugs. ResearchGate. [Link]
-
Cangussu, B., et al. (2020). Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates. ResearchGate. [Link]
-
Krečmerová, M., et al. (2021). Phosphonate Prodrugs: An Overview and Recent Advances. ResearchGate. [Link]
-
Chhikara, B.S., et al. (2022). Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 27(14), 4447. [Link]
-
Kirby, S.A., & Dowd, C.S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 11(13), 1625-1643. [Link]
-
Chen, Y.H., et al. (2020). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Crystals, 10(12), 1099. [Link]
-
Kirby, S.A., & Dowd, C.S. (2019). Phosphonate prodrugs: an overview and recent advances. Semantic Scholar. [Link]
-
Kirby, S.A., & Dowd, C.S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 11(13), 1625-1643. [Link]
-
Krečmerová, M., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 688977. [Link]
Sources
- 1. This compound | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALDI Mass Spectrometry Imaging Reveals Heterogeneous Distribution of Tenofovir and Tenofovir Diphosphate in Colorectal Tissue of Subjects Receiving a Tenofovir-Containing Enema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. sphinxsai.com [sphinxsai.com]
Navigating Tenofovir Immunoassays: A Guide to Understanding Cross-Reactivity with Mono-poc Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Tenofovir Monitoring
Tenofovir (TFV) is a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV infection. Ensuring patient adherence to tenofovir-containing regimens is paramount for treatment efficacy and preventing the emergence of drug resistance. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tenofovir levels, its cost and complexity limit its use in resource-limited settings and for real-time adherence monitoring. Immunoassays, including enzyme-linked immunosorbent assays (ELISA) and lateral flow immunoassays (LFIA), offer a rapid, cost-effective, and user-friendly alternative. However, a critical consideration in the application of these assays is their specificity and potential for cross-reactivity, particularly with tenofovir's prodrugs and metabolites. This guide provides an in-depth analysis of the cross-reactivity of "Mono-poc tenofovir" (a term interpreted here as point-of-care tenofovir assays) with a focus on providing practical guidance for researchers and clinicians.
The Principles of Immunoassays and the Challenge of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of tenofovir detection, these assays are typically designed in a competitive format. In this setup, tenofovir present in a sample (e.g., urine or saliva) competes with a labeled or immobilized tenofovir conjugate for a limited number of antibody binding sites. A higher concentration of tenofovir in the sample results in less binding of the conjugate, leading to a weaker signal. This inverse relationship allows for the quantification of tenofovir.
Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte. In the case of tenofovir, this could include its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), as well as its active intracellular metabolite, tenofovir diphosphate (TFV-DP). The degree of cross-reactivity is a crucial performance characteristic of an immunoassay, as it can lead to inaccurate quantification and misinterpretation of adherence.
The following diagram illustrates the competitive immunoassay principle and the potential for cross-reactivity.
A Comparative Guide to the Cellular Permeability of Tenofovir Prodrugs: TDF vs. TAF
For researchers and drug development professionals navigating the landscape of nucleotide reverse transcriptase inhibitors (NRTIs), understanding the cellular permeability and metabolic activation of antiviral agents is paramount. This guide provides an in-depth, objective comparison of the cellular permeability of two key prodrugs of tenofovir: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). By delving into the supporting experimental data and methodologies, this document aims to equip scientists with the critical insights needed to inform their research and development endeavors.
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir is a potent nucleotide analog that, in its diphosphorylated form (tenofovir diphosphate, TFV-DP), acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and suppression of viral replication.[1][2] However, tenofovir itself exhibits poor membrane permeability and low oral bioavailability due to its dianionic nature at physiological pH.[3] To overcome this limitation, two primary oral prodrugs have been developed: TDF and TAF. These prodrugs are designed to mask the phosphonate group, enhancing lipid membrane permeability and facilitating oral absorption.[3] The fundamental difference between TDF and TAF lies in their chemical structure and, consequently, their activation pathways and pharmacokinetic profiles, which significantly impact their cellular permeability and therapeutic indices.
Chemical Structures and Metabolic Activation Pathways
The distinct chemical structures of TDF and TAF dictate their metabolic fate and efficiency in delivering the active tenofovir moiety to target cells, such as peripheral blood mononuclear cells (PBMCs) and lymphoid tissues.[4][5]
Tenofovir Disoproxil Fumarate (TDF) is a diester prodrug. After oral administration, it is rapidly hydrolyzed in the plasma by esterases to tenofovir.[3] This premature conversion in the systemic circulation leads to high plasma concentrations of tenofovir, which is subsequently taken up by cells and phosphorylated to the active TFV-DP.[3]
Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug. TAF is designed to be more stable in plasma, allowing it to be more efficiently taken up by target cells.[3][6] Intracellularly, TAF is primarily hydrolyzed by cathepsin A to tenofovir, which is then phosphorylated to TFV-DP.[3] This targeted intracellular activation results in significantly lower plasma concentrations of tenofovir compared to TDF.[3]
Caption: Metabolic activation pathways of TDF and TAF.
Comparative Analysis of Cellular Permeability and Intracellular Accumulation
The differential stability and activation pathways of TDF and TAF lead to profound differences in their cellular permeability and the resulting intracellular concentrations of the active metabolite, TFV-DP.
In Vitro Permeability: Caco-2 Cell Monolayer Assays
The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.[7] The apparent permeability coefficient (Papp) is a quantitative measure of the rate of transport of a compound across the cell monolayer.
A comparative study of the permeability of TDF and TAF across Caco-2 cell monolayers revealed that both are substrates for the efflux transporter P-glycoprotein (ABCB1).[6][8] This transporter actively pumps the prodrugs out of the intestinal epithelial cells, thereby reducing their net absorption.[6][8] Despite both being subject to efflux, TAF generally exhibits greater stability during these assays.[6]
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Tenofovir Disoproxil Fumarate (TDF) | ~1.5 - 3.0 | > 2.0 | [2][6] |
| Tenofovir Alafenamide (TAF) | ~2.0 - 4.0 | > 2.0 | [2][6] |
Note: Papp values can vary depending on experimental conditions. The values presented are indicative of the general permeability characteristics.
The data suggest that while both prodrugs have moderate permeability, their absorption is limited by P-glycoprotein-mediated efflux. The slightly higher Papp for TAF may be attributed to its greater chemical stability.
Intracellular Concentrations in PBMCs
The key advantage of TAF over TDF lies in its ability to more efficiently load target cells with the active metabolite, TFV-DP. Clinical studies have consistently demonstrated that administration of TAF results in significantly higher intracellular concentrations of TFV-DP in PBMCs compared to TDF, despite a much lower oral dose.[4]
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Difference (TAF/TDF) | Reference |
| Oral Dose | 300 mg | 10 mg or 25 mg | - | [4] |
| Plasma Tenofovir Exposure | High | ~90% lower than TDF | ~0.1 | [4] |
| Intracellular TFV-DP in PBMCs | Lower | ~4-7 fold higher than TDF | 4-7 | [4] |
This enhanced intracellular delivery is a direct consequence of TAF's plasma stability and targeted intracellular activation, which minimizes premature conversion in the bloodstream and maximizes uptake into target cells.[3]
The Role of Efflux Transporters in Cellular Permeability
Efflux transporters, particularly P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs), play a critical role in modulating the cellular permeability and disposition of tenofovir prodrugs.
-
P-glycoprotein (P-gp/ABCB1): As demonstrated in Caco-2 assays, both TDF and TAF are substrates of P-gp.[6][8] This efflux pump is expressed in the intestinal epithelium and can limit the oral absorption of both prodrugs.[3] Drugs that inhibit P-gp can potentially increase the absorption of TAF.[3]
-
Multidrug Resistance-Associated Protein 4 (MRP4): After tenofovir is formed intracellularly, its efflux from renal proximal tubule cells back into the urine is mediated by MRP4.[1] Genetic variations in MRP4 may influence the extent of tenofovir accumulation in these cells, which is a key factor in TDF-associated renal toxicity.[1]
Caption: Role of efflux transporters in tenofovir prodrug disposition.
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a generalized framework for assessing the permeability of tenofovir prodrugs.
Objective: To determine the apparent permeability coefficient (Papp) of TDF and TAF across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds (TDF, TAF) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Permeability Experiment (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution (test compound in HBSS) to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Permeability Experiment (Basolateral to Apical - B-A) for Efflux Ratio: a. Follow the same procedure as above, but add the dosing solution to the basolateral compartment and collect samples from the apical compartment.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (mass/time)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment
-
PBMC Loading Assay for Intracellular TFV-DP Quantification
This protocol outlines the key steps for measuring the intracellular concentration of the active metabolite, TFV-DP.
Objective: To quantify the intracellular concentration of TFV-DP in PBMCs after exposure to TDF or TAF.
Materials:
-
Whole blood from healthy donors or patients
-
Ficoll-Paque for PBMC isolation
-
Cell lysis buffer (e.g., 70% methanol)
-
Internal standard (e.g., stable isotope-labeled TFV-DP)
-
Solid-phase extraction (SPE) cartridges
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Cell Counting and Lysis: Count the isolated PBMCs and lyse a known number of cells with cold 70% methanol to extract intracellular metabolites and precipitate proteins.
-
Sample Preparation: a. Centrifuge the lysate to pellet cellular debris. b. Transfer the supernatant containing the intracellular metabolites. c. Add an internal standard. d. Perform solid-phase extraction to purify and concentrate the analytes. e. (Optional but common) Dephosphorylate TFV-DP to tenofovir using alkaline phosphatase to improve chromatographic performance and sensitivity.
-
LC-MS/MS Analysis: Quantify the amount of TFV-DP (or tenofovir after dephosphorylation) in the processed samples using a validated LC-MS/MS method.
-
Data Normalization: Express the intracellular concentration as femtomoles (fmol) of TFV-DP per million PBMCs.
Conclusion and Future Perspectives
The development of tenofovir alafenamide represents a significant advancement in antiretroviral therapy, driven by a sophisticated understanding of cellular permeability and drug metabolism. TAF's enhanced plasma stability and targeted intracellular activation mechanism lead to substantially higher intracellular concentrations of the active metabolite, TFV-DP, in target cells compared to TDF, all while maintaining a lower systemic exposure to tenofovir.[3][4] This improved therapeutic index translates to a better safety profile, particularly concerning renal and bone health.[4]
The experimental data from Caco-2 permeability assays and PBMC loading studies provide a clear rationale for the clinical advantages of TAF.[2][4][6] Future research in this area may focus on the development of novel prodrug strategies that further optimize tissue-specific delivery and minimize off-target effects, as well as investigating the role of genetic polymorphisms in drug transporters on individual patient responses to tenofovir-based therapies.
References
-
Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. (2020). Available at: [Link]
-
Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters. (n.d.). Available at: [Link]
-
Permeability of TDF, TAF, and their metabolites across Caco-2 cell monolayers in the AB direction. (n.d.). Available at: [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. (2020). Available at: [Link]
-
Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence. (2024). Available at: [Link]
-
Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells. (n.d.). Available at: [Link]
-
Effect of P-glycoprotein and Cotreatment with Sofosbuvir on the Intestinal Permeation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate. (2023). Available at: [Link]
-
Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy. (n.d.). Available at: [Link]
-
Caco2 assay protocol. (n.d.). Available at: [Link]
-
Effect of P-glycoprotein and Cotreatment with Sofosbuvir on the Intestinal Permeation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate. (2023). Available at: [Link]
-
Development and validation of a LC-MS/MS assay to quantify intracellular tenofovir-diphosphate (TFV-DP) and emtricitabine-triphosphate (FTC-TP). (n.d.). Available at: [Link]
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (n.d.). Available at: [Link]
-
Pharmacokinetics of Tenofovir Alafenamide When Co-administered With Other HIV Antiretrovirals. (n.d.). Available at: [Link]
-
The Determination of Human Peripheral Blood Mononuclear Cell Counts Using a Genomic DNA Standard and Application in Tenofovir Diphosphate Quantitation. (2019). Available at: [Link]
-
Detailed assay workflow of the equilibrated Caco-2 permeability assay. (n.d.). Available at: [Link]
-
Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF. (n.d.). Available at: [Link]
-
Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. (n.d.). Available at: [Link]
-
Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? (n.d.). Available at: [Link]
-
Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. (2017). Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). Available at: [Link]
-
Main transporter proteins involved in elimination of tenofovir. (n.d.). Available at: [Link]
-
Recommendations for interpreting intraerythrocytic tenofovir-diphosphate and emtricitabine-triphosphate for PrEP adherence assessment. (n.d.). Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Available at: [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (n.d.). Available at: [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Available at: [Link]
-
Industry Case Studies #2: Successful Permeability Studies supporting BCS Biowaiver in ANDA (Caco-2). (n.d.). Available at: [Link]
-
Deep-PK: Theory. (n.d.). Available at: [Link]
-
Role of MRP transporters in regulating antimicrobial drug inefficacy and oxidative stress-induced pathogenesis during HIV-1 and TB infections. (n.d.). Available at: [Link]
-
High resistance barrier to tenofovir alafenamide is driven by higher loading of tenofovir diphosphate into target cells compared to tenofovir disoproxil fumarate. (n.d.). Available at: [Link]
-
Role of tenofovir alafenamide (TAF) in the treatment and prophylaxis of HIV and HBV infections. (n.d.). Available at: [Link]
Sources
- 1. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of tenofovir alafenamide (TAF) in the treatment and prophylaxis of HIV and HBV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Effect of P-glycoprotein and Cotreatment with Sofosbuvir on the Intestinal Permeation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparative Analysis of Tenofovir Prodrugs: A Deep Dive into Tenofovir Alafenamide (TAF) and its Predecessor
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone in the management of HIV and hepatitis B virus (HBV) infections.[1] However, its clinical utility in its parent form is hampered by poor oral bioavailability. This has led to the development of prodrugs designed to enhance its pharmacokinetic profile and intracellular delivery. This guide provides a comprehensive in-vivo comparison of the two most prominent tenofovir prodrugs: tenofovir alafenamide (TAF) and its predecessor, tenofovir disoproxil fumarate (TDF). While the initial query focused on "Mono-poc tenofovir," it is critical to clarify that this compound, also known as tenofovir monoisoproxil, is a transient metabolite of TDF and not a therapeutic agent in itself.[2][3] Due to the absence of in-vivo efficacy and safety data for this compound as a standalone drug, this guide will focus on the clinically relevant comparison between TAF and TDF, providing researchers with actionable insights into their differential in-vivo performance.
Introduction: The Evolution of Tenofovir Prodrugs
The development of tenofovir prodrugs has been a significant advancement in antiretroviral therapy. TDF, the first widely used oral prodrug of tenofovir, significantly improved its oral absorption.[4] However, its conversion to tenofovir primarily occurs in the plasma, leading to high circulating levels of the parent drug, which have been associated with renal and bone toxicities.[5] This prompted the development of TAF, a novel prodrug designed for more targeted delivery of tenofovir into peripheral blood mononuclear cells (PBMCs) and other target cells.[6][7]
Mechanism of Action: A Shared Pathway to Viral Suppression
Both TAF and TDF ultimately deliver the same active metabolite, tenofovir diphosphate (TFV-DP), to inhibit viral reverse transcriptase.[4][8] Upon administration, these prodrugs undergo metabolic conversion to tenofovir, which is then phosphorylated by cellular kinases to the active diphosphate form. TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate, and its incorporation into the growing viral DNA chain leads to chain termination and halts viral replication.[9]
The key difference lies in the location and efficiency of this bioactivation process. TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A, leading to higher concentrations of TFV-DP within target cells at lower plasma tenofovir concentrations compared to TDF.[6][10] TDF, on the other hand, is rapidly hydrolyzed in the plasma to tenofovir, resulting in higher systemic exposure to the parent drug.[10]
In Vivo Pharmacokinetic Profiles: A Tale of Two Prodrugs
The differential pharmacokinetic profiles of TAF and TDF are central to their distinct efficacy and safety profiles observed in vivo.
Tenofovir Alafenamide (TAF): Targeted Delivery and Lower Systemic Exposure
In vivo studies have consistently demonstrated that TAF achieves significantly higher intracellular concentrations of the active metabolite, TFV-DP, in PBMCs compared to TDF, despite a much lower administered dose.[11] This is a direct consequence of its plasma stability and efficient intracellular metabolism. A crossover pharmacokinetic study in patients switched from a TDF-containing regimen to a TAF-containing regimen showed a 90% decrease in plasma tenofovir concentrations, while the intracellular TFV-DP concentrations increased by 2.41-fold.[11]
This targeted delivery allows for a lower milligram dose of TAF (typically 10 mg or 25 mg) compared to TDF (300 mg) to achieve therapeutic intracellular concentrations.[11] The lower plasma tenofovir exposure with TAF is the primary reason for its improved renal and bone safety profile.[5]
Tenofovir Disoproxil Fumarate (TDF): Higher Plasma Concentrations and Renal Clearance
Oral administration of TDF leads to rapid absorption and conversion to tenofovir in the bloodstream.[8] This results in significantly higher plasma tenofovir concentrations compared to TAF.[11] Tenofovir is primarily cleared by the kidneys, and high plasma concentrations can lead to accumulation in renal proximal tubules, contributing to renal toxicity.[5]
The following table summarizes the key pharmacokinetic parameters of TAF and TDF from in vivo studies.
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference(s) |
| Plasma Tenofovir (TFV) Cmax | Significantly lower | Significantly higher | [11] |
| Intracellular TFV-DP in PBMCs | Significantly higher | Significantly lower | [11] |
| Plasma Half-life of Prodrug | More stable in plasma | Rapidly hydrolyzed in plasma | [6][10] |
| Primary Site of Conversion | Intracellular | Plasma | [6][10] |
| Renal Clearance of Tenofovir | Lower systemic exposure leads to reduced renal clearance | Higher systemic exposure leads to increased renal clearance | [5] |
Comparative In Vivo Efficacy: Achieving Viral Suppression
Both TAF and TDF-based regimens have demonstrated high rates of virologic suppression in treatment-naive and experienced individuals with HIV and HBV.[5][12]
HIV Treatment
In numerous clinical trials, TAF has been shown to be non-inferior to TDF in terms of achieving and maintaining viral suppression (HIV-1 RNA <50 copies/mL).[13] A meta-analysis of six randomized controlled trials found similar rates of virologic suppression between TAF and TDF groups in treatment-naive patients at week 48.[12] Interestingly, in treatment-experienced patients who switched from TDF to TAF, the rate of virologic suppression was slightly higher in the TAF group.[12]
HBV Treatment
For chronic hepatitis B, TAF has also demonstrated comparable efficacy to TDF in reducing HBV DNA to undetectable levels.[14] Some studies suggest that TAF may lead to a higher rate of alanine aminotransferase (ALT) normalization compared to TDF.[15]
In Vivo Safety Profile: The Key Differentiator
The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning renal and bone health. This is directly linked to the lower systemic exposure to tenofovir with TAF.
Renal Safety
The higher plasma concentrations of tenofovir with TDF can lead to its accumulation in the kidneys, potentially causing proximal renal tubulopathy and a decline in estimated glomerular filtration rate (eGFR).[5] In contrast, multiple clinical trials and pooled analyses have shown that TAF is associated with significantly smaller changes in markers of renal function compared to TDF.[16][17] A pooled analysis of 26 clinical trials found no cases of proximal renal tubulopathy in patients receiving TAF, compared to 10 cases in those receiving TDF.[17]
Bone Safety
Tenofovir has been associated with decreases in bone mineral density (BMD). The higher systemic exposure with TDF is thought to contribute to this effect. Clinical studies have consistently demonstrated that patients receiving TAF experience significantly smaller reductions in hip and spine BMD compared to those on TDF.[16][18]
The following table summarizes the key safety outcomes from comparative in vivo studies.
| Safety Outcome | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference(s) |
| Change in eGFR | Smaller decline | Larger decline | [16][17] |
| Proximal Renal Tubulopathy | No reported cases in a large pooled analysis | Reported cases | [17] |
| Change in Hip BMD | Smaller decrease | Larger decrease | [16][18] |
| Change in Spine BMD | Smaller decrease | Larger decrease | [16][18] |
| Lipid Profile | Associated with small increases in LDL and HDL cholesterol | Less impact on lipids | [19] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Animal Models
Objective: To compare the plasma and intracellular pharmacokinetics of TAF and TDF in a relevant animal model (e.g., beagle dogs or rhesus macaques).
Methodology:
-
Animal Model: Beagle dogs are a suitable model due to their comparable metabolism to humans.
-
Dosing: Administer equimolar doses of TAF and TDF orally to two groups of dogs. A third group receives an intravenous dose of tenofovir for bioavailability calculations.
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Separate plasma and isolate PBMCs from whole blood.
-
Bioanalysis: Quantify the concentrations of the prodrugs (TAF and TDF), tenofovir, and intracellular tenofovir diphosphate using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and intracellular compartments.
Clinical Trial Protocol for Comparative Efficacy and Safety
Objective: To compare the antiviral efficacy and safety of a TAF-based regimen versus a TDF-based regimen in treatment-naive HIV-1 infected adults.
Methodology:
-
Study Design: A randomized, double-blind, active-controlled, multicenter study.
-
Patient Population: Treatment-naive HIV-1 infected adults with a viral load >1,000 copies/mL and CD4+ cell count >50 cells/mm³.
-
Randomization: Randomize participants in a 1:1 ratio to receive a single-tablet regimen containing either TAF or TDF, in combination with other antiretroviral agents.
-
Efficacy Endpoints: The primary efficacy endpoint is the proportion of participants with HIV-1 RNA <50 copies/mL at week 48. Secondary endpoints include the change from baseline in CD4+ cell count.
-
Safety Endpoints: Monitor changes from baseline in renal function (e.g., eGFR, serum creatinine, proteinuria) and bone mineral density (using DXA scans) at regular intervals. Record all adverse events.
-
Statistical Analysis: Use appropriate statistical methods to compare the efficacy and safety outcomes between the two treatment arms.
Visualizations
Mechanism of Action and Bioactivation Pathway
Caption: Comparative metabolic activation pathways of TAF and TDF.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion
The evolution from TDF to TAF represents a significant step forward in optimizing tenofovir therapy. While both prodrugs are highly effective at suppressing HIV and HBV replication, TAF's innovative design for targeted intracellular drug delivery results in a superior in-vivo safety profile. The lower systemic exposure to tenofovir with TAF translates to a reduced risk of renal and bone toxicity, a critical consideration for long-term treatment. For researchers and drug development professionals, the comparative in-vivo data strongly support the advantages of TAF in terms of its pharmacokinetic and safety profiles. Future research may focus on developing even more efficient and targeted tenofovir prodrugs, building on the lessons learned from the successful development of TAF.
References
-
PLOS One. (2013). Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection. Retrieved from [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. Retrieved from [Link]
-
Gastroenterology & Hepatology. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (1996). Antiretroviral activity and pharmacokinetics in mice of oral bis(pivaloyloxymethyl)-9-(2-phosphonylmethoxyethyl)adenine, the bis(pivaloyloxymethyl) ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of tenofovir (TFV) and its prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Retrieved from [Link]
-
Nucleosides, Nucleotides & Nucleic Acids. (2001). Antiviral activity of tenofovir (PMPA) against nucleoside-resistant clinical HIV samples. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tenofovir and its prodrug, tenofovir disoproxil. Retrieved from [Link]
-
Antiviral Research. (2018). Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. Retrieved from [Link]
-
PubChem. (n.d.). Tenofovir isoproxil monoester. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2008). Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Chemoenzymatic Synthesis of Tenofovir. Retrieved from [Link]
-
AIDS. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?. Retrieved from [Link]
-
Medicine (Baltimore). (2016). The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis. Retrieved from [Link]
-
YouTube. (2024). Effectiveness and Safety of Tenofovir Alafenamide Fumarate (TAF)-Based (...) - Elizabeth Chappell. Retrieved from [Link]
-
PubChem. (n.d.). Tenofovir. Retrieved from [Link]
-
Journal of Antimicrobial Chemotherapy. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Retrieved from [Link]
-
Comparative Hepatology. (2022). Comparative efficacy and safety of tenofovir amibufenamide vs tenofovir alafenamide in the initial 48-week treatment of high viral load chronic hepatitis B: A single-centre retrospective study. Retrieved from [Link]
-
Journal of Acquired Immune Deficiency Syndromes. (2014). Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study. Retrieved from [Link]
-
Clinical and Translational Gastroenterology. (2024). Clinical Efficacy and Safety of Long-Term Treatment of Tenofovir Alafenamide vs Tenofovir Disoproxil Fumarate for Chronic Hepatitis B in Vietnam. Retrieved from [Link]
-
AIDS. (2019). Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials. Retrieved from [Link]
-
Journal of Acquired Immune Deficiency Syndromes. (2016). Brief Report: A Randomized, Double-Blind Comparison of Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate, Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine for Initial HIV-1 Treatment: Week 96 Results. Retrieved from [Link]
Sources
- 1. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tenofovir isoproxil monoester | C14H22N5O7P | CID 56925685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 9. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANTIVIRAL ACTIVITY OF TENOFOVIR (PMPA) AGAINST NUCLEOSIDE-RESISTANT CLINICAL HIV SAMPLES | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics and safety of tenofovir disoproxil fumarate on coadministration with lopinavir/ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety of oral tenofovir disoproxil fumarate-based pre-exposure prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug safety evaluation of oral tenofovir disoproxil fumarate-emtricitabine for pre-exposure prophylaxis for human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Antiretroviral activity and pharmacokinetics in mice of oral bis(pivaloyloxymethyl)-9-(2-phosphonylmethoxyethyl)adenine, the bis(pivaloyloxymethyl) ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP2462935A1 - Process for the preparation of tenofovir - Google Patents [patents.google.com]
The Evolution of Tenofovir Delivery: A Head-to-Head Comparison of Key Tenofovir Esters
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that is a cornerstone of antiretroviral therapy for HIV and the treatment of hepatitis B virus (HBV) infection.[1] However, its clinical utility in its parent form is hampered by poor oral bioavailability due to its hydrophilic nature and negative charge at physiological pH, which limits its ability to cross cellular membranes.[1][2] To overcome this limitation, several prodrug strategies have been developed. These strategies involve masking the phosphonate group with ester moieties, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal epithelium.[3]
This guide provides a detailed head-to-head comparison of the most significant tenofovir ester prodrugs, focusing on their chemical structures, metabolic activation, and the resulting differences in efficacy, safety, and pharmacokinetic profiles. We will primarily compare the two most widely used esters, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) , with a brief discussion of the more recently developed Tenofovir Amibufenamide (TMF) . We will also clarify the role of Mono-poc tenofovir , a key metabolite in the activation pathway of TDF.
Understanding the Players: A Look at the Chemical Structures and Activation Pathways
The fundamental difference between the various tenofovir esters lies in the chemical groups used to mask the phosphonate moiety. These differences dictate their stability in plasma, their mechanism of intracellular activation, and ultimately, their therapeutic index.
Tenofovir Disoproxil Fumarate (TDF)
TDF is a first-generation prodrug of tenofovir, where the phosphonate is masked by two isopropyloxycarbonyloxymethyl (POC) ester groups.[3][4] This design significantly improves oral bioavailability compared to the parent drug.[3]
Activation Pathway of TDF:
The activation of TDF is a multi-step process that begins in the plasma and continues intracellularly.
Caption: Metabolic activation pathway of Tenofovir Disoproxil Fumarate (TDF).
As illustrated, plasma esterases hydrolyze one of the POC groups to form This compound , an intermediate metabolite.[5] This is followed by the cleavage of the second POC group to release tenofovir into the systemic circulation.[6] Tenofovir then enters target cells where it is phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[6][7]
It is crucial to understand that This compound is not a therapeutic agent but rather a transient intermediate in the metabolic cascade of TDF.[8][9][10] While it is more lipophilic than tenofovir and can penetrate cells, its rapid conversion to tenofovir limits its direct contribution to intracellular drug levels.[5]
Tenofovir Alafenamide (TAF)
TAF is a second-generation prodrug designed to improve upon the limitations of TDF. It utilizes a phosphoramidate "ProTide" technology, where one of the hydroxyl groups of the phosphonate is masked by an L-alanine isopropyl ester and the other by a phenoxy group.[3]
Activation Pathway of TAF:
TAF's activation pathway is distinct from that of TDF and is designed for more targeted intracellular drug delivery.
Caption: Workflow for in vitro antiviral activity assay of tenofovir esters.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of tenofovir prodrugs in human plasma.
Methodology:
-
Plasma Collection: Obtain fresh human plasma containing an anticoagulant (e.g., K2EDTA).
-
Incubation: Spike the plasma with a known concentration of the tenofovir prodrug and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the plasma.
-
Sample Preparation: Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold methanol or acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the intact prodrug and its metabolites (e.g., tenofovir).
-
Data Analysis: Plot the concentration of the intact prodrug versus time and calculate the half-life (t1/2) in plasma. For unstable prodrugs, the use of esterase inhibitors like dichlorvos may be necessary to accurately determine plasma protein binding. [11]
Protocol 3: Cellular Uptake and Phosphorylation Assay
Objective: To measure the intracellular accumulation of the active metabolite, tenofovir diphosphate (TFV-DP), from different tenofovir prodrugs.
Methodology:
-
Cell Culture: Culture target cells (e.g., PBMCs) to a desired density.
-
Drug Incubation: Incubate the cells with a known concentration of the tenofovir prodrug for various time points.
-
Cell Lysis: At each time point, harvest the cells, wash them to remove extracellular drug, and lyse the cells to release the intracellular contents.
-
Sample Preparation: Perform a protein precipitation and/or solid-phase extraction to isolate the intracellular nucleotides.
-
LC-MS/MS Analysis: Quantify the intracellular concentrations of tenofovir, tenofovir monophosphate (TFV-MP), and TFV-DP using a validated LC-MS/MS method.
-
Data Analysis: Plot the intracellular concentrations of TFV-DP over time for each prodrug to compare their efficiency in generating the active metabolite.
Conclusion
The development of tenofovir ester prodrugs represents a significant advancement in antiretroviral therapy. The evolution from TDF to TAF demonstrates a sophisticated approach to drug design, prioritizing targeted delivery to enhance efficacy and minimize off-target toxicities. TAF's superior plasma stability and efficient intracellular conversion lead to a more favorable safety profile, particularly concerning renal and bone health, without compromising antiviral activity. While "this compound" is an important intermediate in the metabolism of TDF, it is not a therapeutic agent itself. The emergence of newer prodrugs like TMF suggests that the quest for even more optimized tenofovir delivery systems is ongoing. For researchers in the field, a thorough understanding of the distinct chemical, pharmacokinetic, and pharmacodynamic properties of these tenofovir esters is essential for the continued development of safer and more effective antiviral therapies.
References
-
Hill, A., & Hughes, S. (2017). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication, 3(2), 74–79. [Link]
-
UCT Pharmacometrics. (2023). Pharmacokinetics of tenofovir given as two different prodrugs. [Link]
-
Chan, L., & Elliott, T. (2016). Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate. The Clinician's Guide to HIV/AIDS. [Link]
-
Buti, M., et al. (2018). 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection. Journal of Hepatology, 68(4), 672-681. [Link]
-
Li, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 946875. [Link]
-
Varal, D. R., et al. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 7(10), 307-315. [Link]
-
Liu, Y., et al. (2016). Pharmacokinetics and food interaction of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 129, 39-44. [Link]
-
ClinicalTrials.gov. (2021). Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen. [Link]
-
Venter, W. D. F., et al. (2022). Which Form of Tenofovir Should Be Used Worldwide: Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide? Clinical Infectious Diseases, 74(7), 1296–1302. [Link]
-
Hendricks, R., et al. (2012). Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures. Journal of Pharmaceutical Sciences, 101(3), 1089-1099. [Link]
-
University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. [Link]
-
ResearchGate. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Klumpp, K., et al. (2022). Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. Journal of Medicinal Chemistry, 65(21), 14389–14405. [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. [Link]
-
Lee, W., et al. (2017). Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. Scientific Reports, 7(1), 10381. [Link]
-
Rohan, L. C., et al. (2010). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 54(7), 2845–2853. [Link]
-
National Center for Biotechnology Information. (n.d.). Mono-POC Methyl Tenofovir. PubChem Compound Database. [Link]
-
Anderson, P. L., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2315–2321. [Link]
-
Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909–5916. [Link]
-
He, K., et al. (2013). Uptake of tenofovir and emtricitabine into non-monocytic female genital tract cells with and without hormonal contraceptives. AIDS, 27(12), 1887–1895. [Link]
-
Rohan, L. C., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310. [Link]
-
Xiao, D., et al. (2023). Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide. Journal of Pharmaceutical Sciences, 112(11), 2975-2981. [Link]
-
Sharma, P., et al. (2020). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 25(18), 4235. [Link]
-
Rohan, L. C., et al. (2010). In vitro and ex vivo testing of tenofovir shows it is effective as an HIV-1 microbicide. PLoS One, 5(2), e9310. [Link]
-
Miller, M. D., et al. (2001). Antiviral activity of tenofovir (PMPA) against nucleoside-resistant clinical HIV samples. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1025–1028. [Link]
-
Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. [Link]
-
Chu, X., et al. (2013). Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir. Toxicology in Vitro, 27(3), 1092–1098. [Link]
-
van Bömmel, F., et al. (2004). An open-label study of tenofovir in HIV-1 and Hepatitis B virus co-infected individuals. The Lancet, 364(9428), 30. [Link]
-
Madrasi, K., et al. (2014). Linking the population pharmacokinetics of tenofovir and its metabolites with its cellular uptake and metabolism. CPT: Pharmacometrics & Systems Pharmacology, 3(11), e147. [Link]
-
Lee, J. H., et al. (2022). Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal. Pharmaceutics, 14(11), 2490. [Link]
-
Li, Y., et al. (2024). Development of tenofovir monobenzyl ester phosphonoamidate prodrugs with improved anti-hepatitis B virus activity and intrahepatic tenofovir enrichment. Bioorganic & Medicinal Chemistry, 99, 117607. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clinician.com [clinician.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 211364-69-1 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Tenofovir Quantification
This guide provides an in-depth comparison of analytical methods for the quantification of Tenofovir and its prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). As a cornerstone of antiretroviral therapy, the accurate and reliable measurement of Tenofovir in both pharmaceutical formulations and biological matrices is critical for ensuring product quality, therapeutic efficacy, and patient safety. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.
The validation protocols and comparative data presented herein are synthesized from peer-reviewed studies and grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Imperative for Validated Methods in Tenofovir Analysis
Tenofovir's clinical application, primarily as its prodrugs TDF or TAF, necessitates robust analytical methods for two distinct purposes: quality control of the drug product and pharmacokinetic/therapeutic drug monitoring (TDM) in patients. The analytical context dictates the choice of methodology and the validation strategy.
-
For Pharmaceutical Dosage Forms (e.g., Tablets): The primary goal is to quantify the active pharmaceutical ingredient (API) accurately and precisely, and to detect any impurities or degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and cost-effective technique for this application.[1][2]
-
For Biological Matrices (e.g., Plasma, Blood, Tissue): The objective is to measure concentrations of the active drug (Tenofovir) and its metabolites, often at very low levels. This requires methods with high sensitivity and specificity to distinguish the analyte from a complex biological background. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[3][4][5]
A properly validated method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement for regulatory submission and ensuring data integrity.[6][7]
The Validation Workflow: A Step-by-Step Approach
The validation process is a systematic evaluation of an analytical method's performance characteristics. The following diagram illustrates the typical workflow, demonstrating how each validation parameter contributes to the overall assurance of the method's reliability.
Caption: The analytical method validation workflow from development to routine application.
Core Validation Parameters: A Comparative Analysis
The following sections detail the core validation parameters, explain the causality behind the experimental choices, and provide comparative data from published methods for Tenofovir analysis.
Specificity and Stability-Indicating Nature
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For Tenofovir, this is paramount. A "stability-indicating" method is one that can resolve the parent drug from its degradation products, proving that the measured drug concentration is not falsely elevated.[8][9] This is achieved through forced degradation studies.
Trustworthiness: By intentionally stressing the drug substance (e.g., with acid, base, oxidation, heat, and light), we generate potential degradation products.[10][11] A specific method must demonstrate that these new peaks do not interfere with the quantification of the intact Tenofovir peak. This provides confidence that the method can accurately measure the drug's stability in a formulation over its shelf-life.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) in a suitable diluent.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat for a defined period (e.g., 2 minutes). Neutralize the solution with a base (e.g., 0.1 N NaOH) before analysis.[10]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat. Neutralize with an acid before analysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for several hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed method (e.g., HPLC-UV).
-
Evaluation: Compare the chromatograms. The method is specific if the Tenofovir peak is well-resolved from all degradation peaks, and peak purity analysis (using a PDA detector) confirms the homogeneity of the analyte peak.[9]
Comparative Data: Several studies have successfully developed stability-indicating HPLC methods for Tenofovir, demonstrating effective separation from degradation products under various stress conditions.[8][9][11][12]
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area). The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear. The choice of range is critical: for drug substance assay, it should typically span 80-120% of the test concentration, while for bioanalysis, it must cover the expected clinical concentrations.[6]
Trustworthiness: A linear relationship, confirmed by a high correlation coefficient (r² > 0.99), ensures that the concentration calculated from the signal is reliable across the entire measurement range.[1] This is a fundamental prerequisite for accurate quantification.
Experimental Protocol: Linearity Assessment
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution to span the desired range. For HPLC analysis of TDF, a range of 10-50 µg/mL or 20-110 µg/mL is common.[11][13] For LC-MS/MS bioanalysis, the range is much lower, for instance, 0.5 to 500 ng/mL in plasma.[14]
-
Analysis: Analyze each standard in triplicate.
-
Evaluation: Plot the mean analytical signal versus the known concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
Comparative Data for Tenofovir Methods
| Analytical Method | Analyte/Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| RP-HPLC | TDF in Tablets | 50% - 150% of test conc. | 0.999 | [1][15] |
| RP-HPLC | TDF in Bulk Drug | 20 - 110 µg/mL | Not specified, but linear | [13] |
| RP-HPLC | TDF in Tablets | 10 - 50 µg/mL | ~0.999 | [11] |
| UV Spectroscopy | TDF in Tablets | 5 - 90 µg/mL | 0.9983 | [16] |
| LC-MS/MS | Tenofovir in Mouse Plasma | 10 - 4000 ng/mL | > 0.9976 | [4] |
| LC-MS/MS | Tenofovir in Human Plasma | 0.5 - 500 ng/mL | Not specified, but linear | [14] |
| Micro-LC-MS/MS | Tenofovir in Whole Blood | 0.25 - 50 ng/mL (LOQ = 0.25) | Not specified, but validated | [3] |
Accuracy
Expertise & Experience: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by the percent recovery of a known amount of analyte spiked into a sample matrix. This is a direct measure of the systemic error (bias) of the method. For drug products, accuracy is evaluated by spiking the placebo with known amounts of API. For bioanalysis, it involves spiking blank biological matrix.[17]
Trustworthiness: High accuracy ensures that the reported concentration is a true reflection of the amount of Tenofovir in the sample. Regulatory guidelines have strict acceptance criteria for accuracy, typically within 98-102% for drug products and 85-115% for bioanalysis (80-120% at the LLOQ).[17][18]
Experimental Protocol: Accuracy by Recovery
-
Spike Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of Tenofovir standard to a blank matrix (placebo or biological fluid).[2]
-
Prepare Triplicates: Prepare at least three replicates at each concentration level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Calculation: Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Comparative Data for Tenofovir Methods
| Analytical Method | Analyte/Matrix | Accuracy (% Recovery) | Reference |
| RP-HPLC | TDF in Tablets | 99.23% - 101.44% | [1][15] |
| RP-HPLC | TDF in Tablets | 99.14% - 99.97% | [11] |
| RP-HPLC | TDF in Bulk Drug | 99.7% (Standard), 96.32% (Tablets) | [13] |
| Micro-LC-MS/MS | Tenofovir in Whole Blood | 91.63% - 109.18% | [3] |
| LC-MS/MS | Tenofovir in Human Plasma | < 12% bias (within 88-112%) | [14] |
Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of a method and is evaluated at two levels:
-
Repeatability (Intra-day precision): Assessed over a short interval under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Assessed across different days, analysts, or equipment.
Trustworthiness: A precise method yields consistent and reproducible results. The acceptance criterion for precision is typically a Relative Standard Deviation (%RSD) of not more than 2% for drug product analysis and not more than 15% for bioanalysis (20% at the LLOQ).[1][18]
Experimental Protocol: Precision Assessment
-
Prepare Samples: Use the same concentration levels as for the accuracy study.
-
Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or six determinations at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Calculation: Calculate the mean, standard deviation, and %RSD for each set of measurements.
Comparative Data for Tenofovir Methods
| Analytical Method | Analyte/Matrix | Precision (%RSD) | Reference |
| RP-HPLC | TDF in Tablets | < 2% | [1][15] |
| RP-HPLC | TDF in Bulk Drug | < 2% | [2] |
| Micro-LC-MS/MS | Tenofovir in Whole Blood | 2.48% - 14.08% | [3] |
| LC-MS/MS | Tenofovir in Human Plasma | < 12% | [14] |
Method Comparison: HPLC vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical requirements of sensitivity and selectivity, which are dictated by the sample matrix.
Caption: Key differences between HPLC-UV and LC-MS/MS for Tenofovir analysis.
Conclusion
The validation of an analytical method for Tenofovir is a rigorous, multi-faceted process that is essential for generating reliable and defensible data. For the quality control of pharmaceutical products, stability-indicating RP-HPLC methods offer a robust and cost-effective solution, with well-established performance characteristics for linearity, accuracy, and precision.[1][11] For bioanalytical applications, such as pharmacokinetic studies and therapeutic drug monitoring, LC-MS/MS is the indispensable gold standard, providing the necessary sensitivity and specificity to quantify Tenofovir and its metabolites in complex biological matrices.[3][4]
The choice of method and the design of the validation study must always be guided by the intended purpose of the analysis, adhering to the principles established by regulatory authorities like the ICH and FDA.[6][18] By following the systematic protocols outlined in this guide, researchers and scientists can develop and validate analytical methods for Tenofovir that are trustworthy, authoritative, and fit for purpose.
References
-
Title: RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms Source: PMC - NIH URL: [Link]
-
Title: Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring Source: MDPI URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]
-
Title: Analytical Method Development and Validation of Tenofovir Disoproxil Fumarate in Bulk and Pharmaceutical Formulation by UV Spectrophotometry Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
-
Title: A NOVEL STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF TENOFOVIR DISOPROXIL FUMARATE AND EMTRICITABINE IN BULK AND PHARMACEUTICAL FORMULATIONS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: A Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Tenofovir, Emtricitabine, and Efavirenz Source: ISRN Chromatography URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: FDA URL: [Link]
-
Title: A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation Source: International Journal of Research in Pharmaceutical Sciences and Technology URL: [Link]
-
Title: Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study Source: PMC - NIH URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process Source: RSC Publishing URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc Source: Pharmaceutical Analytical Acta URL: [Link]
-
Title: Stability indicating RP-HPLC method for the determination of Tenofovir in pharmaceutical formulation Source: ProQuest URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid Source: PMC - PubMed Central URL: [Link]
-
Title: Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring Source: PubMed URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR THE DETERMINATION OF TENOFOVIR AND EMTRICITABINE Source: Vels University URL: [Link]
-
Title: RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form Source: PMC - PubMed Central URL: [Link]
-
Title: Analytical method validation for tenofovir alafenamide and known impurities Source: ResearchGate URL: [Link]
-
Title: (PDF) RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form Source: ResearchGate URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy Source: Pharmaceutical Analysis URL: [Link]
-
Title: Analytical method validation for tenofovir alafenamide and known impurities Source: Drug and Pharmaceutical Science Archives URL: [Link]
-
Title: Analytical method development and validation of Tenofovir Alafenamide by using RP-HPLC of bulk drug Source: International Journal of Pharmacy and Analytical Research URL: [Link]
-
Title: Analytical method validation for tenofovir alafenamide and known impurities Source: ResearchGate URL: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Stability indicating RP-HPLC method for the determination of Tenofovir in pharmaceutical formulation - ProQuest [proquest.com]
- 12. ijpsr.com [ijpsr.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
A Comparative Guide to the Cytotoxicity of Tenofovir and Its Prodrugs
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir (TFV) is a cornerstone of antiretroviral therapy, acting as a potent nucleotide reverse transcriptase inhibitor against HIV and hepatitis B virus.[1] However, its inherent chemical properties—a dianionic charge at physiological pH—result in poor membrane permeability and limited oral bioavailability.[2] This necessitated the development of prodrugs to enhance its therapeutic efficacy. The two most prominent prodrugs are tenofovir disoproxil fumarate (TDF) and the more recent tenofovir alafenamide (TAF).[2] While both aim to deliver the active tenofovir to target cells, their distinct chemical structures lead to different metabolic pathways, resulting in significant variations in their cytotoxicity profiles, particularly concerning nephrotoxicity.[3][4] This guide provides a comprehensive comparison of the in vitro cytotoxicity of tenofovir and its prodrugs, TDF and TAF, with a focus on the underlying mechanisms and supporting experimental data.
The Evolution of Tenofovir Prodrugs: TDF and TAF
Tenofovir disoproxil fumarate (TDF) was the first orally bioavailable prodrug of tenofovir to gain widespread clinical use.[5] It is an ester prodrug that is rapidly converted to tenofovir in the plasma by esterases.[2] This systemic conversion, while effective for antiviral activity, leads to high circulating levels of tenofovir, which has been associated with renal and bone toxicity.[4]
To mitigate these off-target effects, tenofovir alafenamide (TAF) was developed. TAF is a phosphonamidate prodrug that exhibits greater stability in plasma and is primarily metabolized to tenofovir intracellularly, within target cells like lymphocytes and hepatocytes, by the enzyme cathepsin A.[2][6] This targeted intracellular activation results in significantly lower plasma concentrations of tenofovir compared to TDF, thereby reducing systemic exposure and the risk of associated toxicities.[3][4]
Comparative Cytotoxicity: In Vitro Evidence
The primary concern with tenofovir-associated toxicity is nephrotoxicity, specifically damage to the proximal renal tubule cells.[7] In vitro studies using human kidney cell lines, such as HK-2, are crucial for elucidating the cytotoxic potential of tenofovir and its prodrugs.
A study investigating the cytotoxicity of the active drug, tenofovir, in HK-2 cells reported time-dependent toxicity. The IC50 values, the concentration at which 50% of cell growth is inhibited, were found to be 9.21 µM at 48 hours and 2.77 µM at 72 hours of exposure.[8] This indicates that prolonged exposure to even low micromolar concentrations of tenofovir can be detrimental to renal proximal tubule cells.
Direct CC50 values for TDF and TAF in HK-2 cells are not as readily available in the literature. However, the significantly lower plasma concentrations of tenofovir observed with TAF administration in clinical settings strongly suggest a lower potential for renal cytotoxicity compared to TDF.[3] This is further supported by numerous clinical trials and pooled analyses demonstrating a more favorable renal safety profile for TAF over TDF.[1][9]
Table 1: Summary of In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Duration | CC50 / IC50 (µM) | Reference |
| Tenofovir (TFV) | HK-2 | 48 hours | 9.21 | [8] |
| Tenofovir (TFV) | HK-2 | 72 hours | 2.77 | [8] |
| Tenofovir (TFV) | HepG2 (Liver) | Not Specified | 398 | [10] |
| Tenofovir (TFV) | Skeletal Muscle | Not Specified | 870 | [10] |
Note: The lack of directly comparable CC50 values for TDF and TAF in HK-2 cells in the public domain is a notable gap in the preclinical data. The clinical evidence, however, overwhelmingly supports the improved renal safety of TAF.
Mechanistic Insights into Differential Cytotoxicity
The disparity in the cytotoxic profiles of TDF and TAF can be attributed to their distinct cellular uptake, metabolism, and subsequent impact on mitochondrial function in renal proximal tubule cells.
Tenofovir Disoproxil Fumarate (TDF) and Renal Cytotoxicity
The nephrotoxicity associated with TDF is primarily a consequence of high plasma tenofovir concentrations.[3] Tenofovir is actively taken up into renal proximal tubule cells by human organic anion transporters (OAT1 and OAT3) on the basolateral membrane.[5] Once inside the cell, high concentrations of tenofovir can lead to mitochondrial dysfunction.[11] This mitochondrial toxicity is a key factor in TDF-induced kidney injury and is thought to occur through the inhibition of mitochondrial DNA polymerase γ, leading to mtDNA depletion and impaired cellular respiration.[11] The resulting energy deficit in these highly metabolic cells disrupts their function, leading to the clinical manifestations of Fanconi syndrome.[7]
Caption: Mechanism of TDF-Induced Renal Cytotoxicity.
Tenofovir Alafenamide (TAF) and its Reduced Cytotoxicity
In contrast, TAF's chemical design leads to a more favorable safety profile. TAF is more stable in plasma and is efficiently taken up by target cells, such as lymphocytes, where it is intracellularly converted to tenofovir.[6] This targeted delivery mechanism results in approximately 90% lower plasma tenofovir concentrations compared to TDF.[3] Consequently, the exposure of renal proximal tubule cells to high levels of tenofovir is significantly reduced. While TAF also leads to the intracellular production of tenofovir, the lower systemic exposure minimizes the accumulation in non-target cells, including those of the kidney. This is a key reason for the observed reduction in markers of renal dysfunction and the lower incidence of clinically significant renal events in patients treated with TAF-containing regimens.[1][9]
Caption: Mechanism of TAF and its Reduced Cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To ensure the scientific integrity of cytotoxicity assessments, standardized and validated protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human Kidney 2 (HK-2) cells
-
Appropriate cell culture medium (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF)
-
Tenofovir, TDF, and TAF stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of tenofovir, TDF, and TAF in the culture medium. A typical starting concentration might be 1000 µM, with 2-fold or 3-fold serial dilutions. Include a vehicle control (medium with the same solvent concentration as the drug stocks).
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Caption: Workflow for Comparative Cytotoxicity Assessment using MTT Assay.
Conclusion and Future Perspectives
The development of tenofovir prodrugs has significantly advanced antiretroviral therapy. The evolution from TDF to TAF represents a clear progression towards improved safety, particularly concerning renal cytotoxicity. The targeted intracellular activation of TAF results in lower systemic exposure to tenofovir, thereby minimizing its accumulation in renal proximal tubule cells and reducing the risk of mitochondrial toxicity.
While clinical data robustly supports the superior renal safety of TAF, there is a need for more comprehensive head-to-head in vitro studies to quantify the cytotoxic potential of TDF and TAF in relevant renal cell models. Such studies would provide valuable preclinical data to further solidify our understanding of their differential toxicity and aid in the development of even safer antiviral agents in the future. For researchers in drug development, the story of tenofovir and its prodrugs serves as a powerful example of how innovative medicinal chemistry can be leveraged to optimize the therapeutic index of a potent drug by modulating its pharmacokinetic and metabolic properties.
References
-
Birkus, G., et al. (2007). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral phosphonoamidate prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 51(2), 543–550. [Link]
-
Murphy, R. A., et al. (2017). Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. International Journal of Molecular Sciences, 18(3), 531. [Link]
-
Cihlar, T., et al. (2002). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antiviral Research, 54(1), 37-45. [Link]
-
Gupta, S. K., et al. (2019). Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials. AIDS, 33(9), 1455–1465. [Link]
-
Sax, P. E., et al. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3, non-inferiority trial. The Lancet, 385(9987), 2606–2615. [Link]
-
Ray, A. S., et al. (2016). Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of HIV. Antiviral Research, 125, 63–70. [Link]
-
Lee, W., et al. (2005). Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898–1906. [Link]
-
Hall, A. M., et al. (2011). Tenofovir nephrotoxicity: a case of clear-cell mitochondrial nephropathy. Nature Reviews Nephrology, 7(4), 230–236. [Link]
-
Lebrecht, D., et al. (2009). Mitochondrial DNA depletion with fatal outcome in a boy with vertically acquired HIV infection on highly active antiretroviral therapy. Journal of Acquired Immune Deficiency Syndromes, 50(3), 335–337. [Link]
-
Gallant, J. E., et al. (2004). Efficacy and safety of tenofovir DF, emtricitabine, and efavirenz in treatment-naive HIV-1-infected patients: a 48-week preliminary analysis. Journal of Acquired Immune Deficiency Syndromes, 37(4), 1437–1445. [Link]
-
Cihlar, T., et al. (2004). In vitro cytotoxicity and mitochondrial toxicity of tenofovir alone and in combination with other antiretrovirals in human renal proximal tubule cells. Antimicrobial Agents and Chemotherapy, 48(6), 2168–2176. [Link]
-
Mills, A., et al. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate in the first-line treatment of HIV-1 infection. The Lancet HIV, 2(7), e272–e280. [Link]
-
Bam, R. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 6031–6039. [Link]
-
Kearney, B. P., et al. (2014). The pharmacokinetics of tenofovir alafenamide, a novel oral prodrug of tenofovir, are not affected by cobicistat. Journal of Acquired Immune Deficiency Syndromes, 67(3), 279–285. [Link]
-
Agarwal, K., et al. (2015). A phase 2 study of tenofovir alafenamide in patients with HBeAg-positive chronic hepatitis B. Journal of Hepatology, 62(3), 533–540. [Link]
-
World Health Organization. (2021). Consolidated guidelines on HIV prevention, testing, treatment, service delivery and monitoring: recommendations for a public health approach. [Link]
Sources
- 1. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. eatg.org [eatg.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recovery of Tenofovir-induced Nephrotoxicity following Switch from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in Human Immunodeficiency Virus-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventing long-term tenofovir renal toxicity by pharmacokinetic assessment [natap.org]
A Comparative Guide to the Stability of Tenofovir Prodrugs: TDF vs. TAF
This guide provides an in-depth comparative analysis of the chemical stability of two pivotal tenofovir prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). For researchers and drug development professionals, understanding the nuances of their stability profiles is fundamental to formulation, preclinical evaluation, and clinical performance. This document synthesizes experimental data, details validated protocols, and explains the causality behind the divergent stability of these critical antiretroviral agents.
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) used in the management of HIV and Hepatitis B infections.[1][2] However, in its parent form, tenofovir is a dianion at physiological pH, leading to poor membrane permeability and consequently low oral bioavailability.[1] To overcome this limitation, lipophilic prodrugs were developed to enhance gastrointestinal absorption and cellular uptake.
The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF) , significantly improved oral bioavailability compared to the parent drug.[1][3] However, its design leads to rapid conversion to tenofovir in the systemic circulation by gut and plasma esterases.[1][4] This results in high plasma concentrations of tenofovir, which have been associated with renal and bone toxicity.[2][5]
This challenge prompted the development of a second-generation prodrug, Tenofovir Alafenamide (TAF) . TAF was engineered for greater stability in plasma, with the goal of delivering tenofovir more efficiently to target cells, such as lymphocytes.[1][2][6] This targeted delivery mechanism allows for a much lower administered dose, achieving high intracellular concentrations of the active metabolite, tenofovir-diphosphate (TFV-DP), while significantly reducing systemic plasma tenofovir levels by approximately 90% compared to TDF.[5][7]
Chemical Structures and Activation Pathways
The differing stability of TDF and TAF is a direct consequence of their distinct chemical structures, which dictate their metabolic activation pathways.
-
Tenofovir Disoproxil Fumarate (TDF): A bis-isopropoxycarbonyl-oxymethyl ester prodrug. It is primarily designed to be hydrolyzed by esterases present in the gut and plasma.[4][8] This systemic conversion is efficient for drug absorption but leads to high circulating levels of tenofovir.
-
Tenofovir Alafenamide (TAF): A phosphoramidate prodrug. The alafenamide group was specifically chosen to prevent nonspecific esterase activity in the plasma.[6][9] TAF is predominantly metabolized intracellularly by the hydrolase cathepsin A (CatA) within target cells like lymphocytes and hepatocytes.[4][8][10][11]
The divergent activation pathways are visualized below.
Figure 1: Divergent activation pathways of TDF and TAF.
Comparative Stability Data
The primary differentiator between TDF and TAF is their relative stability in various biological and chemical environments. TAF's design confers significantly greater stability in plasma, which is the cornerstone of its improved safety and efficacy profile.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Significance & Causality |
| Plasma Stability | Low. Rapidly hydrolyzed by plasma esterases.[1][4] | High. Designed to be stable in plasma, preventing non-specific esterase activity.[1][6][8][9] | TAF's stability allows the intact prodrug to circulate and be taken up by target cells, minimizing systemic tenofovir exposure.[2][7] |
| Plasma Half-life (Human) | Very short (metabolized rapidly). | ~90 minutes.[12] | The longer plasma half-life of intact TAF facilitates its primary mechanism of targeted intracellular delivery. |
| Gastrointestinal Stability | Stable in Simulated Gastric Fluid (SGF, acidic pH).[13][14] Degrades rapidly in Simulated Intestinal Fluid (SIF, neutral/alkaline pH).[13] | Degrades extensively in acidic conditions (SGF).[13][15] More stable than TDF in SIF.[13] | TAF's susceptibility to acid necessitates administration in a fed state to leverage the more stable environment of fed state simulated gastric fluid (FeSSGF).[15] TDF's instability in SIF highlights its susceptibility to intestinal esterases. |
| Intracellular Conversion | Tenofovir (from plasma) enters cells and is phosphorylated to TFV-DP.[16] | Intact TAF enters cells and is hydrolyzed by Cathepsin A to tenofovir, then phosphorylated to TFV-DP, achieving higher intracellular concentrations.[5][10][16] | TAF's intracellular conversion is far more efficient, leading to ~4-fold higher TFV-DP levels in target cells compared to TDF for a much lower oral dose.[5] |
| Forced Degradation Profile | Susceptible to hydrolysis, forming multiple degradation products (up to twelve identified).[15][17] | More stable overall, but susceptible to acid hydrolysis, forming fewer degradation products (six identified).[15] | The differing degradation pathways are critical for developing stability-indicating analytical methods and defining storage conditions. |
Key Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of tenofovir prodrugs, a series of standardized in vitro experiments are essential. These protocols form a self-validating system when appropriate controls are included.
Plasma Stability Assay
Objective: To determine the rate of degradation of a prodrug in plasma, providing a direct measure of its susceptibility to plasma enzymes.
Causality: This assay simulates the in vivo environment a drug encounters upon entering systemic circulation. For prodrugs like TDF and TAF, it critically differentiates their primary conversion sites. A high degradation rate suggests systemic conversion, while a low rate indicates stability, allowing for potential intracellular activation.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., TDF or TAF) in DMSO (e.g., 10 mM). Pooled human plasma (or plasma from other species of interest) is thawed to 37°C.[18]
-
Incubation: The test compound is spiked into the pre-warmed plasma to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid affecting enzyme activity. The mixture is incubated at 37°C.[19]
-
Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[19][20] The 0-minute sample serves as the initial concentration baseline.
-
Reaction Termination: The reaction in each aliquot is immediately quenched by adding a 3-4 fold excess of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[20] The cold solvent precipitates plasma proteins and halts enzymatic activity.
-
Sample Processing: The quenched samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent drug and any metabolites, is analyzed by a validated LC-MS/MS method.[18][20]
-
Data Interpretation: The peak area ratio of the test compound to the internal standard is calculated for each time point. The percentage of the compound remaining is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the natural log plot of concentration versus time.[21]
Workflow Diagram:
Figure 2: Workflow for a typical plasma stability assay.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions, as mandated by ICH Q1A(R2) guidelines. This is crucial for developing stability-indicating analytical methods.[22]
Causality: By subjecting the drug to conditions more severe than typical storage, we can accelerate degradation. This helps predict long-term stability and ensures the analytical method used can separate the intact drug from any potential degradants that might form over the product's shelf-life.
Methodology: The drug substance is subjected to a variety of stress conditions:
-
Acid Hydrolysis: The drug is dissolved in a dilute acid (e.g., 0.1N HCl) and heated (e.g., 60-80°C) for several hours.[22]
-
Base Hydrolysis: The drug is dissolved in a dilute base (e.g., 0.1N NaOH) and heated.[22]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: The drug is heated in solid form (e.g., in a dry-heat oven) and as a solution.
-
Photostability: The drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples from each condition are then analyzed using a stability-indicating HPLC method to quantify the loss of the parent drug and characterize the degradation products formed.
Stability-Indicating RP-HPLC Method
Objective: To accurately quantify the concentration of the parent prodrug and separate it from all process impurities and degradation products.
Causality: A robust analytical method is the foundation of any stability study. Without the ability to distinguish the active drug from its degradants, stability data is meaningless. A "stability-indicating" method is one that has been validated using samples from forced degradation studies to prove its specificity.
Example Chromatographic Conditions (for TDF):
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[23][24]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of phosphate buffer (pH adjusted) and methanol.[22][24]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., ~260 nm for tenofovir prodrugs).[24][26]
-
Injection Volume: 20 µL.[23]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
The evolution from TDF to TAF represents a significant advancement in drug design, driven by a deep understanding of chemical stability and its pharmacokinetic consequences.
-
TDF is characterized by its instability in plasma, leading to rapid systemic conversion to tenofovir. While effective, this property necessitates higher doses and contributes to greater systemic drug exposure and associated toxicities.
-
TAF , in contrast, exhibits remarkable plasma stability, a key design feature that allows it to act as a more targeted delivery vehicle.[22] Its preferential intracellular activation leads to higher concentrations of the active metabolite in target cells at a fraction of the oral dose, thereby enhancing its safety profile concerning renal and bone health.[2][7]
The choice between these prodrugs in a research or development context hinges on the desired therapeutic profile. The experimental protocols detailed herein provide a robust framework for assessing the stability of these and future tenofovir prodrugs, ensuring that formulation and development decisions are grounded in solid empirical data.
References
-
Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. PMC - NIH. Available at: [Link]
-
The Evolution of Tenofovir: Comparing TAF vs. TDF for Antiviral Therapy. NINGBO INNO PHARMCHEM. Available at: [Link]
-
Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. PMC - NIH. Available at: [Link]
-
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. NIH. Available at: [Link]
-
Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Publishing. Available at: [Link]
-
Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. MDPI. Available at: [Link]
-
Schematic of the conversion of TDF and TAF to tenofovir. TAF is rapidly... ResearchGate. Available at: [Link]
-
Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). NIH. Available at: [Link]
-
TFV conversion pathways for TAF and TDF. The schematic shows the... ResearchGate. Available at: [Link]
-
Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. PubMed. Available at: [Link]
-
Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. PubMed. Available at: [Link]
-
RP-HPLC Method Development and Validation for Emtricitabine and Tenofovir Alafenamide fumarate in bulk drug and its degraded products using Design of Experiments. Der Pharma Chemica. Available at: [Link]
-
Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release. PubMed. Available at: [Link]
-
Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. PMC - NIH. Available at: [Link]
-
Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network. PubMed Central. Available at: [Link]
-
Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. PMC - NIH. Available at: [Link]
-
Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide as the Limiting Factor. PMC - NIH. Available at: [Link]
-
Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. PubMed Central. Available at: [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]
-
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE. Available at: [Link]
-
Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. PMC - NIH. Available at: [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers. Available at: [Link]
-
In vitro activity and stability of TFV and its prodrugs TDF and TAF. ResearchGate. Available at: [Link]
-
Plasma Stability Assay. Creative Bioarray. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. International Journal of ChemTech Research. Available at: [Link]
-
Figure S1: pH stability of TDF. 1 mM TDF was incubated in triplicate at... ResearchGate. Available at: [Link]
-
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. Available at: [Link]
-
RP‐HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. ResearchGate. Available at: [Link]
-
Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. ASM Journals. Available at: [Link]
-
Transformation of tenofovir into stable ProTide nanocrystals with long-acting pharmacokinetic profiles. ResearchGate. Available at: [Link]
-
Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
-
Plasma Stability Assay. Domainex. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. NIH. Available at: [Link]
-
(PDF) Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. ResearchGate. Available at: [Link]
-
In Vitro Methods used for Ester Prodrug Screening Screening Tool... ResearchGate. Available at: [Link]
-
Cyprotex Plasma Stability Fact Sheet. Evotec. Available at: [Link]
-
Novel ibuprofen medoxomil prodrug: Design, synthesis and in vitro stability evaluation. JOCPR. Available at: [Link]
Sources
- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Plasma Stability Assay | Domainex [domainex.co.uk]
- 19. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Plasma Stability Assay - Enamine [enamine.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Tenofovir Prodrugs
An In-Depth Guide to Safety, Handling, and Disposal for Potent Antiviral Compounds
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While the term "Mono-poc tenofovir" may refer to a specific research compound or impurity, the principles outlined here apply broadly to handling potent, powdered Active Pharmaceutical Ingredients (APIs) in a laboratory setting.[1][2][3][4] This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower researchers with the knowledge to maintain a secure work environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Tenofovir and its prodrugs are potent antiviral agents. While therapeutic at prescribed doses, occupational exposure, particularly to the powdered API, poses health risks.[5] The primary routes of exposure in a laboratory are inhalation of aerosolized powder and direct skin or eye contact.[6][7]
Key Hazards:
-
Serious Eye Damage: Safety data sheets for TDF consistently highlight the risk of serious eye damage upon contact.[8][9][10][11]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, with the kidneys and bone being identified as potential targets.[8][12][13]
-
Harmful if Swallowed: The compound is classified as harmful if ingested.[8]
-
Aquatic Toxicity: TDF is harmful to aquatic life with long-lasting effects, necessitating careful disposal.[8][10]
Some formulations may be classified as non-hazardous, but it is crucial to handle any active pharmaceutical ingredient with caution, especially when its toxicological properties are not fully investigated.[14][15] A thorough risk assessment is the first step in any handling procedure.[16][17]
| Route of Exposure | Potential Health Effects | Primary Mitigation Strategy |
| Inhalation (Powder/Aerosol) | May cause respiratory tract irritation. Potential for systemic toxicity.[15] | Primary: Engineering Controls (Vented Enclosure). Secondary: Respiratory Protection (Respirator). |
| Eye Contact | Causes serious eye damage. [8][9][10][11] | Primary: Eye/Face Protection (Goggles, Face Shield). |
| Skin Contact | May cause skin irritation. Potential for absorption.[12][18] | Primary: Hand and Body Protection (Double Gloves, Gown). |
| Ingestion | Harmful if swallowed.[8] | Primary: Strict adherence to hygiene protocols (no eating/drinking in lab). |
The Hierarchy of Controls: A Multi-Layered Defense
Effective safety relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final, but critical, layer of defense.
Before any PPE is selected, engineering controls must be in place to contain the hazard at its source. For handling powdered tenofovir, this is non-negotiable.
-
Ventilated Enclosures: All weighing and handling of powdered tenofovir must be performed inside a certified chemical fume hood, a ventilated balance enclosure, or a containment isolator (glovebox).[19][20][21] These systems use negative pressure to pull airborne particles away from the operator's breathing zone.
-
Facility Design: The handling area should be designated for potent compounds, with restricted access. It should be a negative-pressure room to prevent contamination of adjacent areas.[19]
The selection of PPE depends on the specific task. Handling concentrated powder requires a higher level of protection than working with dilute solutions.
Core PPE Requirements:
-
Hand Protection: Double gloving is mandatory when handling the powder.[22][23]
-
Inner Glove: Nitrile.
-
Outer Glove: Chemotherapy-rated nitrile gloves meeting the ASTM D6978 standard are recommended for their resistance to chemical permeation.[23]
-
Procedure: Gloves must be inspected before use. After handling, the outer gloves should be removed and disposed of as hazardous waste. The inner gloves are removed upon leaving the work area. Always wash hands thoroughly after glove removal.[15][24]
-
-
Eye and Face Protection:
-
Body Protection:
-
A disposable, solid-front gown with long sleeves and elastic cuffs is required. Polyethylene-coated polypropylene or similar laminate materials are preferred as they resist permeability.[23]
-
Cloth lab coats are not sufficient as they can absorb and retain the powder, leading to prolonged exposure.[23]
-
-
Respiratory Protection:
-
When working within a certified ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhaling fine particles.[7][22]
-
For spill cleanup or if engineering controls are not available or functioning improperly, a higher level of respiratory protection, such as a full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR), is necessary.
-
Operational Plans: Step-by-Step Procedures
Adherence to standardized procedures is crucial for safety and experimental reproducibility.
-
Preparation: Don all required PPE (double gloves, gown, goggles, face shield, N95 respirator) before entering the designated handling area.
-
Containment: Perform all powder manipulations within a certified ventilated enclosure (e.g., chemical fume hood or ventilated balance enclosure).
-
Surface Protection: Line the work surface of the enclosure with a disposable, absorbent pad to contain any minor spills.
-
Handling: Use dedicated spatulas and weigh boats. Handle containers carefully to avoid generating dust.
-
Post-Handling: Tightly seal the primary container. Decontaminate the exterior of the container and any equipment used with a 70% ethanol solution before removing them from the enclosure.
-
Disposal: Dispose of the work surface pad, outer gloves, and any contaminated disposables into a clearly labeled hazardous waste container.[25]
In the event of a spill, immediate and correct action is critical. Spill kits must be readily available in all areas where hazardous drugs are handled.[20]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust outside of a containment device, evacuate the area.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear double gloves, a disposable gown, eye protection, and an appropriate respirator (N95 for small spills, PAPR for larger spills).
-
Contain Spill:
-
Liquid Spill: Cover with absorbent pads.
-
Powder Spill: Gently cover with damp absorbent pads to avoid making the powder airborne. DO NOT dry sweep.[12]
-
-
Clean: Working from the outside in, carefully collect all contaminated materials and place them into a hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a 10% bleach solution, and finally rinse with water.[26][27] Allow for appropriate contact time for the disinfectants.
-
Dispose: Seal and dispose of all cleanup materials and contaminated PPE as hazardous chemical waste.[25]
Proper segregation and disposal of waste are essential to protect personnel and the environment.[17][25]
-
Contaminated Solid Waste: All items that have come into direct contact with tenofovir (gloves, pipette tips, vials, absorbent pads) must be segregated into a dedicated, clearly labeled, and sealed hazardous waste container.[25]
-
Contaminated Liquid Waste: Unused solutions or media containing tenofovir should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain. [25]
-
Contaminated Sharps: Needles or other sharps must be placed immediately into a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[25]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous material disposal company, in accordance with local, state, and federal regulations.[12][24]
Visual Workflows
The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.
Caption: PPE Selection Workflow based on the physical form of the Tenofovir compound.
Caption: Segregation and disposal workflow for waste contaminated with Tenofovir.
References
- MedChemExpress. (n.d.). Tenofovir alafenamide-SDS.
- Biosynth. (2022, October 24). Safety Data Sheet - Tenofovir alafenamide fumarate.
- Cayman Chemical. (2025, July 9). Tenofovir Disoproxil (fumarate) - Safety Data Sheet.
- Drugs.com. (2025, June 19). Tenofovir alafenamide: Key Safety & Patient Guidance.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TENOFOVIR ALAFENAMIDE FUMARATE.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - Tenofovir disoproxil fumarate.
- Camber Pharmaceuticals. (n.d.). Hazard(s) Identification.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Tenofovir disoproxil fumarate - Safety Data Sheet.
- Benchchem. (n.d.). Prudent Disposal of Novel Antiviral Compound Denv-IN-6: A Step-by-Step Guide for Laboratory Professionals.
- MedChemExpress. (2025, December 18). Tenofovir Disoproxil fumarate (Standard)-SDS.
- Expert Synthesis Solutions. (2019, April 15). SAFETY DATA SHEET Version: 2.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Interscience Conference on Antimicrobial Agents and Chemotherapy. (2007, September). Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza.
- Wacker Chemie AG. (n.d.). Personal Protective Equipment (PPE).
- StartUs Insights. (n.d.). 5 Top Personal Protective Equipment Solutions To Use During The Coronavirus Pandemic.
- Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
- Gilead Sciences, Inc. (2014, October 28). SAFETY DATA SHEET - Truvada® Tablets.
- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- University of Minnesota University Health & Safety. (n.d.). Decontamination of Biohazards and Infectious Agents.
- Guidechem. (n.d.). This compound 211364-69-1 wiki.
- Frederick National Laboratory. (n.d.). Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials.
- Occupational Safety and Health Administration. (n.d.). Hazard communication standard and pharmaceuticals.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Toronto Research Chemicals. (n.d.). Tenofovir - SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). This compound | C14H22N5O7P | CID 71772014.
- Clearsynth. (n.d.). Mono-POC Methyl Tenofovir Fumarate (Mixture of Diastereomers).
- Journal of Infusion Nursing. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law.
- University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT.
- World Health Organization. (n.d.). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff.
- VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry.
- U.S. Pharmacopeia. (n.d.). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
- IOM World. (n.d.). Managing Active Pharmaceutical Ingredients in your workplace.
- ChemicalBook. (2025, July 4). This compound | 211364-69-1.
- SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir | 1246812-40-7.
- U.S. Pharmacopeia. (2022, September 14). USP SDS US - Tenofovir Disoproxil Related Compound B.
- Gilead Sciences. (n.d.). COMPLERA® (emtricitabine/rilpivirine/tenofovir disoproxil fumarate) Label.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 211364-69-1 [chemicalbook.com]
- 4. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 5. iom-world.org [iom-world.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biosynth.com [biosynth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. msdsdigital.com [msdsdigital.com]
- 12. camberpharma.com [camberpharma.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. esschemco.com [esschemco.com]
- 16. cdc.gov [cdc.gov]
- 17. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 18. chemdmart.com [chemdmart.com]
- 19. osha.gov [osha.gov]
- 20. cdc.gov [cdc.gov]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. startus-insights.com [startus-insights.com]
- 23. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 24. cleanchemlab.com [cleanchemlab.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]
- 27. uab.cat [uab.cat]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
